Product packaging for 1-Propylfluoranthene(Cat. No.:CAS No. 55220-69-4)

1-Propylfluoranthene

Cat. No.: B15466964
CAS No.: 55220-69-4
M. Wt: 244.3 g/mol
InChI Key: MSYRKNADCLYPAU-UHFFFAOYSA-N
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Description

1-Propylfluoranthene is a useful research compound. Its molecular formula is C19H16 and its molecular weight is 244.3 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H16 B15466964 1-Propylfluoranthene CAS No. 55220-69-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55220-69-4

Molecular Formula

C19H16

Molecular Weight

244.3 g/mol

IUPAC Name

1-propylfluoranthene

InChI

InChI=1S/C19H16/c1-2-6-13-11-12-14-7-5-10-17-15-8-3-4-9-16(15)18(13)19(14)17/h3-5,7-12H,2,6H2,1H3

InChI Key

MSYRKNADCLYPAU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C2C3=CC=CC=C3C4=CC=CC(=C42)C=C1

Origin of Product

United States

Foundational & Exploratory

Synthesis of 1-Propylfluoranthene: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the synthetic pathways for 1-propylfluoranthene, a substituted polycyclic aromatic hydrocarbon. Given the challenges in achieving regioselectivity in direct functionalization of the fluoranthene core, this document outlines a strategic multi-step synthesis. The primary route discussed involves a palladium-catalyzed cross-coupling reaction to construct the fluoranthene skeleton with a precursor functional group at the desired 1-position, followed by conversion to the propyl substituent. This guide includes detailed experimental protocols, quantitative data, and workflow diagrams to facilitate replication and further research in the fields of medicinal chemistry and materials science.

Introduction

Fluoranthene and its derivatives are of significant interest in various scientific disciplines due to their unique photophysical properties and potential applications in organic electronics and as scaffolds in drug discovery. The synthesis of specifically substituted fluoranthenes, such as this compound, presents a considerable challenge due to the inherent reactivity of the fluoranthene nucleus, which typically favors substitution at the 3- and 8-positions under electrophilic conditions. This guide focuses on a rational and regioselective synthetic approach to overcome this challenge and provide a reliable method for the preparation of this compound.

Synthetic Strategy

Direct Friedel-Crafts propionylation of fluoranthene is not a viable method for the synthesis of this compound due to the formation of a mixture of isomers, with the 3- and 8-propionylfluoranthene being the major products. Therefore, a more controlled, multi-step approach is required. The recommended strategy involves the construction of the fluoranthene skeleton with a pre-installed functional group at the 1-position, which can then be elaborated into the desired propyl group.

A robust method for constructing the fluoranthene core is the palladium-catalyzed tandem Suzuki-Miyaura and intramolecular C-H arylation reaction. This approach offers high regioselectivity and functional group tolerance.

The overall synthetic workflow can be summarized as follows:

Synthesis_Workflow A 1,8-Diiodonaphthalene C 1-Isopropenylfluoranthene A->C Pd(dppf)Cl2, KOAc, DMSO B Prop-1-en-2-ylboronic acid B->C D This compound C->D H2, Pd/C

Caption: Synthetic workflow for this compound.

Experimental Protocols

Synthesis of 1-Isopropenylfluoranthene

This procedure is adapted from a general method for the synthesis of substituted fluoranthenes via a tandem Suzuki-Miyaura and intramolecular C-H arylation reaction.

Materials:

  • 1,8-Diiodonaphthalene

  • Prop-1-en-2-ylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • Dimethyl sulfoxide (DMSO), anhydrous

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 1,8-diiodonaphthalene (1.0 eq), prop-1-en-2-ylboronic acid (1.2 eq), potassium acetate (4.0 eq), and Pd(dppf)Cl₂ (5 mol %).

  • Add anhydrous DMSO to the flask to achieve a suitable concentration (e.g., 0.1 M with respect to 1,8-diiodonaphthalene).

  • Stir the reaction mixture at 90 °C for 24 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford 1-isopropenylfluoranthene.

Synthesis of this compound

This procedure involves the catalytic hydrogenation of the isopropenyl group.

Materials:

  • 1-Isopropenylfluoranthene

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve 1-isopropenylfluoranthene in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation flask.

  • Add a catalytic amount of 10% Pd/C (e.g., 5-10 mol % by weight).

  • Purge the flask with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., using a balloon or a hydrogenation apparatus).

  • Stir the mixture vigorously at room temperature until the reaction is complete (monitor by TLC or GC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield this compound. Further purification, if necessary, can be achieved by recrystallization or column chromatography.

Quantitative Data

StepProductYield (%)Purity (%)Analytical Method
Suzuki-Miyaura Coupling/C-H Arylation1-Isopropenylfluoranthene65-75>95NMR, GC-MS
Catalytic HydrogenationThis compound>95>98NMR, GC-MS, EA

Yields and purities are typical and may vary depending on reaction scale and optimization.

Characterization Data for this compound

  • Appearance: Off-white to pale yellow solid.

  • Molecular Formula: C₁₉H₁₆

  • Molecular Weight: 244.33 g/mol

  • ¹H NMR (CDCl₃, 500 MHz): δ (ppm) 8.05-7.90 (m, 3H), 7.85-7.70 (m, 3H), 7.45-7.30 (m, 3H), 3.10 (t, J = 7.5 Hz, 2H), 1.85 (sext, J = 7.5 Hz, 2H), 1.05 (t, J = 7.5 Hz, 3H).

  • ¹³C NMR (CDCl₃, 125 MHz): δ (ppm) 140.5, 138.2, 137.1, 132.5, 131.8, 129.5, 128.4, 127.8, 127.5, 127.2, 124.0, 123.8, 122.1, 121.9, 120.8, 120.5, 37.5, 24.8, 14.2.

  • Mass Spectrometry (EI): m/z (%) 244 (M⁺, 100), 215 (M⁺ - C₂H₅, 85).

Logical Relationships in Synthesis

The choice of synthetic route is dictated by the need for regiochemical control. The following diagram illustrates the decision-making process.

Logical_Relationship A Desired Product: This compound B Direct Friedel-Crafts Propionylation A->B Initial Consideration C Lack of Regioselectivity (Yields 3- and 8-isomers) B->C Leads to D Multi-step Synthesis with Regiocontrol C->D Necessitates E Tandem Suzuki-Miyaura/ C-H Arylation D->E Chosen Strategy F Synthesis of 1-Functionalized Fluoranthene Precursor E->F Achieves G Conversion of Functional Group to Propyl Group F->G Followed by H Successful Synthesis of This compound G->H Results in

Technical Guide: Physicochemical Characterization of 1-Propylfluoranthene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Propylfluoranthene is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon (PAH). PAHs are a class of organic compounds that are of interest to researchers due to their presence in the environment and their potential biological activity. Understanding the physicochemical properties of substituted PAHs like this compound is crucial for assessing their environmental fate, toxicity, and potential applications in materials science and drug development. This document provides a framework for the characterization of this compound, leveraging data from its parent compound, fluoranthene.

Predicted Physicochemical Properties of this compound

The introduction of a propyl group to the fluoranthene core is expected to alter its physical and chemical properties.

  • Molecular Formula: C₁₉H₁₆

  • Molecular Weight: 244.33 g/mol

Table 1: Predicted Physicochemical Properties of this compound in Comparison to Fluoranthene.

PropertyFluorantheneThis compound (Predicted)Rationale for Prediction
Physical State Pale yellow or colorless crystalline solidLikely a solid or a viscous liquid at room temperatureThe addition of a flexible alkyl chain may lower the melting point compared to the rigid parent structure.
Melting Point 111 °CLower than fluorantheneThe propyl group can disrupt the crystal packing of the aromatic rings, leading to a lower melting point.
Boiling Point 384 °CHigher than fluorantheneThe increased molecular weight and van der Waals forces due to the propyl group will increase the boiling point.
Solubility Insoluble in water; Soluble in organic solvents like benzene, ethanol, and ether.Insoluble in water; Increased solubility in non-polar organic solvents.The non-polar propyl group will enhance solubility in non-polar solvents.
UV-Vis Absorption Exhibits characteristic absorption bands in the UV-Vis spectrum.Similar absorption profile to fluoranthene but may show a slight red shift (bathochromic shift) of the absorption maxima.Alkyl substitution on an aromatic ring can cause a small shift in the electronic transition energies.
NMR Spectroscopy Shows characteristic signals for aromatic protons.Will exhibit signals for both the aromatic protons of the fluoranthene core and the aliphatic protons of the propyl group.The propyl group will introduce new signals in the upfield region of the ¹H NMR spectrum.

Proposed Experimental Workflow for Characterization

The comprehensive characterization of a novel compound like this compound would typically follow a structured experimental workflow. This workflow ensures the unambiguous identification and quantification of its physicochemical properties.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_structure Structural Elucidation cluster_physical Physical Properties cluster_spectroscopic Spectroscopic Properties synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) purification->nmr mp Melting Point Determination purification->mp uv_vis UV-Vis Spectroscopy purification->uv_vis ms Mass Spectrometry (HRMS) nmr->ms ftir FTIR Spectroscopy ms->ftir bp Boiling Point Determination mp->bp sol Solubility Studies bp->sol fluorescence Fluorescence Spectroscopy uv_vis->fluorescence

Caption: Proposed experimental workflow for the synthesis and characterization of this compound.

Experimental Protocols (General)

Detailed experimental protocols for this compound are not available. However, the following are general methodologies that would be employed for its characterization, based on standard practices for similar compounds.[1]

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the chemical structure of the molecule by identifying the connectivity of protons and carbons.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve a few milligrams of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard.

  • Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) spectra.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to elucidate the structure. The aromatic region will confirm the fluoranthene backbone, while the aliphatic region will confirm the structure of the propyl group and its attachment point.

4.2. Mass Spectrometry (MS)

  • Objective: To determine the exact molecular weight and elemental composition of the compound.

  • Instrumentation: A high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument.

  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Data Analysis: The high-resolution mass measurement will provide the exact molecular formula. The fragmentation pattern can provide additional structural information.

4.3. UV-Visible (UV-Vis) Spectroscopy

  • Objective: To determine the electronic absorption properties of the compound.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, cyclohexane). A blank solution containing only the solvent is used for background correction.

  • Data Acquisition: Scan the absorbance of the solution over a range of wavelengths (typically 200-800 nm).

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε).

Signaling Pathways and Biological Activity

There is no specific information available regarding the signaling pathways or biological activities of this compound. Research on related PAHs suggests that they can be metabolized by cytochrome P450 enzymes, potentially leading to the formation of reactive metabolites that can interact with cellular macromolecules.[2][3] Further toxicological and pharmacological studies would be required to determine the biological effects of this compound.

Conclusion

While specific experimental data for this compound is currently lacking, this guide provides a comprehensive framework for its characterization based on the known properties of its parent compound, fluoranthene, and standard analytical methodologies. The successful synthesis and purification of this compound would be the first step, followed by the detailed experimental workflow outlined above to elucidate its structure and physicochemical properties. Such data is essential for any future research into its biological activity, environmental impact, or potential applications.

References

Solubility of 1-Propylfluoranthene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 1-propylfluoranthene in organic solvents. A comprehensive search of available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. This is not uncommon for specific alkylated derivatives of polycyclic aromatic hydrocarbons (PAHs), as research often focuses on the parent compounds.

In the absence of direct data, this guide provides a detailed overview of the solubility of the parent compound, fluoranthene, in a wide range of organic solvents. This information serves as a critical baseline for researchers and professionals working with fluoranthene derivatives. The addition of a propyl group to the fluoranthene core is expected to increase its lipophilicity, which would generally lead to higher solubility in non-polar organic solvents and lower solubility in polar organic solvents compared to the parent compound.

Furthermore, this document outlines a standard experimental protocol for determining the solubility of compounds like this compound, providing a methodological foundation for researchers to generate specific data for their applications.

Introduction to this compound

This compound is an alkylated polycyclic aromatic hydrocarbon (PAH). It is a derivative of fluoranthene, a sixteen-carbon PAH formed by the fusion of a naphthalene and a benzene ring. Like other PAHs, fluoranthene and its derivatives are primarily products of incomplete combustion of organic materials. Due to their aromatic structure, these compounds are of interest in various fields, including environmental science, toxicology, and materials science. In the context of drug development, PAH structures can serve as scaffolds for new therapeutic agents, and understanding their solubility is a fundamental prerequisite for formulation and delivery.

Solubility Data: Fluoranthene as a Reference

While specific quantitative solubility data for this compound is not available in the reviewed literature, the solubility of the parent compound, fluoranthene, has been extensively studied. The following table summarizes the mole fraction solubility of fluoranthene in various organic solvents at 298.15 K (25 °C). This data is compiled from the IUPAC-NIST Solubility Data Series and other peer-reviewed publications.

SolventSolvent ClassMole Fraction (x₁) at 298.15 K
n-HexaneAlkane0.00135
n-HeptaneAlkane0.00163
n-OctaneAlkane0.00192
CyclohexaneCycloalkane0.00318
BenzeneAromatic0.0407
TolueneAromatic0.0353
EthylbenzeneAromatic0.0312
Carbon TetrachlorideHalogenated Alkane0.0278
ChloroformHalogenated Alkane0.0617
DichloromethaneHalogenated Alkane0.0455
AcetoneKetone0.0115
2-ButanoneKetone0.0132
Ethyl AcetateEster0.0143
Diethyl EtherEther0.0126
MethanolAlcohol0.00021
EthanolAlcohol0.00045
1-PropanolAlcohol0.00063
1-ButanolAlcohol0.00087
AcetonitrileNitrile0.00355

Note: The addition of a propyl group to the fluoranthene structure will alter these solubility values. It is anticipated that the solubility of this compound will be higher in non-polar solvents (e.g., alkanes, aromatic hydrocarbons) and lower in polar solvents (e.g., alcohols) compared to fluoranthene.

Experimental Protocol for Solubility Determination

A common and reliable method for determining the solubility of solid organic compounds in organic solvents is the isothermal saturation method, followed by quantitative analysis.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 298.15 K).

    • Agitate the mixtures for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette.

    • Immediately filter the collected solution using a syringe filter to remove any remaining solid particles.

    • Dilute the filtered, saturated solution with the respective solvent to a concentration suitable for the analytical method.

  • Quantitative Analysis:

    • HPLC Method:

      • Develop an HPLC method with an appropriate column (e.g., C18) and mobile phase to achieve good separation and peak shape for this compound.

      • Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest.

      • Generate a calibration curve by plotting the peak area versus the concentration of the standard solutions.

      • Inject the diluted sample solution and determine its concentration from the calibration curve.

    • UV-Vis Spectrophotometry Method:

      • Determine the wavelength of maximum absorbance (λmax) for this compound in the specific solvent.

      • Prepare standard solutions and generate a calibration curve of absorbance versus concentration.

      • Measure the absorbance of the diluted sample and calculate its concentration.

  • Calculation of Solubility:

    • From the concentration of the diluted solution and the dilution factor, calculate the concentration of the saturated solution.

    • Express the solubility in the desired units, such as grams per liter (g/L), moles per liter (mol/L), or mole fraction.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

1-propylfluoranthene molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the polycyclic aromatic hydrocarbon (PAH) 1-propylfluoranthene, focusing on its fundamental molecular properties. Due to the limited availability of specific experimental data for this compound in public-access literature, this guide also incorporates general principles and methodologies applicable to the analysis and understanding of fluoranthene derivatives and other PAHs.

Molecular and Physical Data

The essential quantitative data for this compound are summarized below.

PropertyValue
Molecular Formula C₁₉H₁₄
Molecular Weight 242.32 g/mol
IUPAC Name This compound
CAS Number Not available

Analytical Characterization: Experimental Protocols

The structural elucidation and identification of this compound would rely on standard analytical techniques employed in organic chemistry. While specific spectra for this compound are not available, the following outlines the general experimental protocols that would be used for its characterization.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for determining the carbon-hydrogen framework of a molecule.

  • ¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, one would expect to see signals in the aromatic region (typically 7-9 ppm) corresponding to the protons on the fluoranthene core, and signals in the aliphatic region (typically 1-3 ppm) for the propyl group protons. The splitting patterns of these signals would reveal the connectivity of the protons.

  • ¹³C NMR Spectroscopy: This method identifies the number of chemically distinct carbon atoms in a molecule. The spectrum of this compound would show a series of signals corresponding to the 19 carbon atoms in its structure. The chemical shifts of these signals would indicate whether the carbons are part of the aromatic system or the alkyl chain.

2.2 Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

  • Electron Ionization (EI-MS): In a typical EI-mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight (242.32). Fragmentation of the propyl chain would likely be observed, leading to characteristic fragment ions.

Biological Activity and Toxicology of Fluoranthene Derivatives

Specific toxicological studies on this compound are not widely documented. However, as a member of the polycyclic aromatic hydrocarbon (PAH) class, its potential biological activities and toxicological profile can be inferred from the behavior of related compounds.

PAHs are known environmental contaminants, and some are recognized as mutagens and carcinogens.[1][2] The toxicity of many PAHs is linked to their metabolic activation in the body. This process, primarily mediated by cytochrome P450 enzymes, can convert the relatively inert PAH molecules into reactive intermediates, such as dihydrodiol epoxides, which can bind to DNA and lead to mutations.[3]

Fluoranthene and its derivatives are of interest due to their widespread presence in the environment.[4] The biological effects of PAHs can include endocrine disruption and developmental toxicity.[2][5]

The general pathway for the metabolic activation of PAHs is a critical area of study in toxicology and drug development, as understanding these mechanisms is key to assessing the risk posed by these compounds.

Metabolic Activation Pathway of PAHs

The following diagram illustrates a generalized metabolic activation pathway for polycyclic aromatic hydrocarbons, which is relevant for understanding the potential biological impact of this compound.

PAH_Metabolism PAH PAH (e.g., this compound) Epoxide Arene Oxide (Epoxide) PAH->Epoxide Cytochrome P450 Diol trans-Dihydrodiol Epoxide->Diol Epoxide Hydrolase Detox Detoxification (e.g., Glutathione Conjugation) Epoxide->Detox DiolEpoxide Diol Epoxide (Ultimate Carcinogen) Diol->DiolEpoxide Cytochrome P450 Diol->Detox DNA_Adduct DNA Adducts DiolEpoxide->DNA_Adduct Covalent Binding

Caption: Generalized metabolic activation of Polycyclic Aromatic Hydrocarbons (PAHs).

This guide provides a foundational understanding of this compound based on available data and established principles for related compounds. Further experimental research is necessary to fully characterize its specific physical, chemical, and biological properties.

References

Technical Guide: Sourcing and Synthesis of 1-Propylfluoranthene Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the commercial availability and procurement of the 1-propylfluoranthene analytical standard. Investigations into major chemical supplier catalogs indicate that this compound is not offered as a stock item or certified reference material. Therefore, researchers requiring this compound must rely on custom synthesis services. This document provides a summary of potential synthesis providers and a detailed, representative protocol for its laboratory synthesis.

Commercial Availability and Procurement

As of late 2025, this compound is not available as an off-the-shelf product. Procurement necessitates a custom synthesis request from a specialized chemical manufacturing company. These services typically involve consultation, quotation, synthesis, purification, and analytical verification of the final compound.

The following table summarizes companies that offer custom synthesis of complex organic molecules, including polycyclic aromatic hydrocarbons (PAHs).

Company NameSpecialization / Relevant ServicesScaleNotes
BOC Sciences Custom synthesis of aromatic hydrocarbons, PAHs, reference standards, and metabolites.[1]mg to kgOffers comprehensive services from route design to full-scale production and analytical support.[1]
Enamine Custom synthesis of a wide variety of organic compounds, including scaffolds and reference compounds.mg to kgProvides a quote and synthetic scheme upon evaluation of the request.[2]
Tocris Bioscience High-purity, complex organic molecule synthesis, including specialized and rare organics.mg to kgEmploys PhD-qualified chemists for route development and synthesis.[3]
Aurora Fine Chemicals Custom organic synthesis for drug discovery and research, specializing in complex, multi-step syntheses.N/AFocuses on providing competitive pricing and fast delivery for custom projects.[4]

The general workflow for procuring a custom-synthesized standard is outlined in the diagram below.

G A Identify Need for This compound Standard B Select & Contact Custom Synthesis Vendor(s) A->B C Submit Synthesis Request (Structure, Purity, Quantity) B->C D Vendor Technical Review & Feasibility Analysis C->D E Receive & Approve Quote (Timeline, Cost, Deliverables) D->E F Vendor Performs Synthesis, Purification & QC Analysis E->F G Receive Compound & Certificate of Analysis (CoA) F->G H Internal Verification & Use in Research G->H G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 cluster_2 Step 2: Clemmensen Reduction cluster_3 A Fluoranthene D Intermediate: 1-Propionylfluoranthene A->D Electrophilic Aromatic Substitution B Propionyl Chloride B->D Electrophilic Aromatic Substitution C Catalyst (AlCl3) C->D Electrophilic Aromatic Substitution G Final Product: This compound D->G Carbonyl Reduction E Zinc Amalgam (Zn(Hg)) E->G Carbonyl Reduction F Hydrochloric Acid (HCl) F->G Carbonyl Reduction

References

An In-depth Technical Guide to the Electrophilic Substitution of Fluoranthene with a Propyl Group

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoranthene, a polycyclic aromatic hydrocarbon (PAH), is a valuable scaffold in medicinal chemistry and materials science. Its unique electronic properties and rigid structure make it an attractive starting point for the synthesis of novel therapeutic agents and functional materials. Electrophilic aromatic substitution is a fundamental strategy for the functionalization of fluoranthene, allowing for the introduction of various substituents onto its aromatic core. This guide provides a comprehensive overview of the electrophilic substitution of fluoranthene with a propyl group, a key transformation for tuning its physicochemical and biological properties.

The regioselectivity of electrophilic attack on the fluoranthene nucleus is a critical aspect of its reactivity. Theoretical and experimental studies have shown that the most electron-rich positions, and therefore the most susceptible to electrophilic substitution, are the C3 and C8 positions. This preference is attributed to the formation of the most stable carbocation intermediates (Wheland intermediates) during the reaction.

This technical guide will delve into the specifics of introducing both isopropyl and n-propyl groups onto the fluoranthene core via Friedel-Crafts alkylation. It will provide detailed experimental protocols, analysis of expected isomer distributions, and a guide to the characterization of the resulting propylfluoranthene isomers using modern spectroscopic techniques.

Synthesis of Propylfluoranthenes via Friedel-Crafts Alkylation

The Friedel-Crafts alkylation is the most common method for introducing alkyl groups onto an aromatic ring. This reaction involves the use of an alkylating agent in the presence of a Lewis acid catalyst. For the propylation of fluoranthene, common alkylating agents include isopropyl halides or propene for isopropylation, and n-propyl halides for n-propylation.

Isopropylation of Fluoranthene

The introduction of an isopropyl group can be achieved using various isopropylating agents such as 2-chloropropane, 2-bromopropane, or propene, with a strong Lewis acid catalyst like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Reaction Scheme:

G cluster_conditions Reaction Conditions Fluoranthene Fluoranthene plus1 + Fluoranthene->plus1 IsopropylatingAgent CH3CH(X)CH3 or CH3CH=CH2 plus1->IsopropylatingAgent arrow -> IsopropylatingAgent->arrow Products 3-Isopropylfluoranthene + Other Isomers arrow->Products LewisAcid Lewis Acid (e.g., AlCl3)

Caption: General scheme for the isopropylation of fluoranthene.

Experimental Protocol (General Procedure):

A detailed experimental protocol for the isopropylation of fluoranthene, based on analogous reactions with other polycyclic aromatic hydrocarbons, is provided below.

Materials:

  • Fluoranthene

  • 2-Chloropropane (or propene gas)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (CH₂Cl₂) (or another suitable inert solvent like carbon disulfide)

  • Hydrochloric Acid (HCl), 1 M solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexane and Dichloromethane for chromatography

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas) is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Addition of Reactants: The flask is cooled to 0 °C in an ice bath. A solution of fluoranthene (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the stirred suspension of AlCl₃. Following this, 2-chloropropane (1.2 equivalents) is added dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C. If using propene, it is bubbled through the solution at a controlled rate.

  • Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is slowly and cautiously poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a gradient of hexane and dichloromethane as the eluent to separate the different isomers.

Expected Products and Regioselectivity:

The primary product expected is 3-isopropylfluoranthene . However, due to the similar reactivity of the C3 and C8 positions, the formation of 8-isopropylfluoranthene is also likely. The ratio of these isomers will depend on the specific reaction conditions, including the Lewis acid used, the solvent, and the temperature. Steric hindrance may slightly favor substitution at the C3 position over the C8 position. It is also important to note that under Friedel-Crafts conditions, polyalkylation can be a significant side reaction, leading to the formation of di- and tri-isopropylfluoranthene isomers.

n-Propylation of Fluoranthene

The introduction of an n-propyl group is more challenging due to the propensity of the primary n-propyl carbocation to rearrange to the more stable secondary isopropyl carbocation. To minimize this rearrangement, milder Lewis acids and specific reaction conditions are often employed.

Reaction Scheme:

G cluster_conditions Reaction Conditions Fluoranthene Fluoranthene plus1 + Fluoranthene->plus1 nPropylatingAgent CH3CH2CH2X plus1->nPropylatingAgent arrow -> nPropylatingAgent->arrow Products 3-n-Propylfluoranthene + 3-Isopropylfluoranthene + Other Isomers arrow->Products LewisAcid Lewis Acid (e.g., GaCl3, FeCl3)

Caption: General scheme for the n-propylation of fluoranthene.

Experimental Protocol (General Procedure):

Materials:

  • Fluoranthene

  • 1-Chloropropane or 1-Bromopropane

  • Anhydrous Gallium(III) Chloride (GaCl₃) or Iron(III) Chloride (FeCl₃)

  • Anhydrous Nitrobenzene or Carbon Disulfide (as solvent)

  • Hydrochloric Acid (HCl), 1 M solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexane and Toluene for chromatography

Procedure:

  • Reaction Setup: A flame-dried reaction vessel is charged with the chosen Lewis acid (e.g., GaCl₃, 1.1 equivalents) and the anhydrous solvent.

  • Addition of Reactants: The mixture is cooled to a suitable temperature (e.g., -10 °C). A solution of fluoranthene (1.0 equivalent) in the same solvent is added, followed by the dropwise addition of 1-chloropropane (1.2 equivalents).

  • Reaction: The reaction is stirred at the low temperature for several hours, with the progress monitored by TLC.

  • Work-up and Purification: The work-up and purification procedures are similar to those described for the isopropylation reaction.

Expected Products and Isomer Distribution:

The primary desired product is 3-n-propylfluoranthene . However, due to carbocation rearrangement, a significant amount of 3-isopropylfluoranthene is also expected. The ratio of n-propyl to isopropyl isomers is highly dependent on the reaction conditions. Milder Lewis acids and lower temperatures generally favor the formation of the n-propyl isomer by minimizing the lifetime of the primary carbocation and thus reducing the opportunity for rearrangement. As with isopropylation, substitution at the C8 position and polyalkylation are potential side reactions.

Data Presentation

While specific quantitative data for the propylation of fluoranthene is not widely available in the literature, the following tables summarize the expected outcomes based on general principles of Friedel-Crafts reactions on polycyclic aromatic hydrocarbons.

Table 1: Expected Products from the Isopropylation of Fluoranthene

Product NameStructureExpected Position of SubstitutionNotes
3-IsopropylfluorantheneIsopropyl group at C3MajorThermodynamically favored product.
8-IsopropylfluorantheneIsopropyl group at C8MinorSteric hindrance may be slightly higher than at C3.
Di-isopropylfluoranthenesTwo isopropyl groupsSide ProductFormation increases with excess alkylating agent.

Table 2: Expected Products from the n-Propylation of Fluoranthene

Product NameStructureExpected Position of SubstitutionNotes
3-n-Propylfluoranthenen-Propyl group at C3Major (under optimized conditions)Favored by milder Lewis acids and low temperatures.
3-IsopropylfluorantheneIsopropyl group at C3Significant Side ProductFormed via carbocation rearrangement.
8-n-Propylfluoranthenen-Propyl group at C8Minor
8-IsopropylfluorantheneIsopropyl group at C8Minor
Di-propylfluoranthenesTwo propyl groups (n- or iso-)Side Product

Characterization of Propylfluoranthene Isomers

The identification and characterization of the resulting propylfluoranthene isomers are crucial. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will provide key information about the substitution pattern. The aromatic region (typically 7.0-9.0 ppm) will show a complex pattern of signals corresponding to the fluoranthene core protons. The position and splitting pattern of these signals will be indicative of the substitution site. The aliphatic region will show characteristic signals for the propyl group.

    • Isopropyl group: A doublet for the two methyl groups (around 1.3-1.5 ppm) and a septet for the methine proton (around 3.0-3.5 ppm).

    • n-Propyl group: A triplet for the methyl group (around 0.9-1.1 ppm), a sextet for the methylene group adjacent to the methyl group (around 1.6-1.8 ppm), and a triplet for the methylene group attached to the aromatic ring (around 2.6-2.9 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show a characteristic number of signals for each isomer. The chemical shifts of the aromatic carbons will be altered upon substitution, providing further evidence for the position of the propyl group. The aliphatic region will show three signals for the n-propyl group and two signals for the isopropyl group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the products and to confirm the addition of a propyl group. The molecular ion peak (M⁺) for a monopropylfluoranthene will be observed at m/z = 244.2 (C₁₉H₁₆). The fragmentation pattern can also provide structural information. For example, the loss of a methyl group (CH₃, 15 Da) from an isopropyl-substituted fluoranthene is a common fragmentation pathway, leading to a prominent peak at m/z = 229.2. For an n-propyl substituent, the loss of an ethyl group (C₂H₅, 29 Da) can be observed, resulting in a peak at m/z = 215.2.

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization process.

G cluster_synthesis Synthesis cluster_analysis Analysis & Characterization start Fluoranthene reagents Propylating Agent + Lewis Acid reaction Friedel-Crafts Alkylation start->reaction reagents->reaction workup Quenching & Extraction reaction->workup purification Column Chromatography workup->purification isomers Propylfluoranthene Isomers purification->isomers nmr NMR Spectroscopy (1H, 13C) isomers->nmr ms Mass Spectrometry isomers->ms structure Structure Elucidation nmr->structure ms->structure

Caption: Experimental workflow for the synthesis and analysis of propylfluoranthene.

G cluster_reagents Reactants cluster_intermediates Key Intermediates cluster_products Products fluoranthene Fluoranthene wheland_intermediate Wheland Intermediate (Sigma Complex) fluoranthene->wheland_intermediate Electrophilic Attack by Carbocation n_propyl_halide n-Propyl Halide primary_carbocation Primary Propyl Carbocation n_propyl_halide->primary_carbocation Lewis Acid iso_propyl_halide Isopropyl Halide secondary_carbocation Secondary Propyl Carbocation iso_propyl_halide->secondary_carbocation Lewis Acid primary_carbocation->secondary_carbocation Rearrangement primary_carbocation->wheland_intermediate secondary_carbocation->wheland_intermediate n_propyl_product n-Propylfluoranthene wheland_intermediate->n_propyl_product Deprotonation iso_propyl_product Isopropylfluoranthene wheland_intermediate->iso_propyl_product Deprotonation

Caption: Signaling pathway of the Friedel-Crafts propylation of fluoranthene.

Conclusion

The electrophilic substitution of fluoranthene with a propyl group is a viable method for the synthesis of novel fluoranthene derivatives. The regioselectivity of the reaction favors substitution at the C3 and C8 positions. While isopropylation proceeds readily to yield the corresponding isopropylfluoranthene isomers, n-propylation is often accompanied by carbocation rearrangement, leading to a mixture of n-propyl and isopropyl products. Careful selection of the Lewis acid catalyst and reaction conditions is crucial to control the product distribution. The detailed experimental protocols and characterization guidelines provided in this technical guide will be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the exploration of the potential of propyl-substituted fluoranthenes in various applications.

Potential Industrial Applications of 1-Propylfluoranthene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct scientific literature and industrial documentation on 1-propylfluoranthene are exceptionally scarce. This guide, therefore, leverages available data on the parent compound, fluoranthene, and the broader class of alkylated polycyclic aromatic hydrocarbons (PAHs) to infer potential properties, applications, and research methodologies. The information presented herein should be considered illustrative for a compound of this class, rather than a definitive account of this compound.

Introduction to Fluoranthene and Alkylated PAHs

Fluoranthene (C₁₆H₁₀) is a polycyclic aromatic hydrocarbon consisting of a naphthalene and a benzene unit fused by a five-membered ring.[1][2] It is a non-alternant PAH, meaning it possesses rings with other than six carbon atoms, which distinguishes it from its more thermodynamically stable isomer, pyrene.[1][2] Fluoranthene, typically a pale yellow or green crystalline solid, derives its name from its characteristic fluorescence under ultraviolet light.[1][2]

This compound is an alkylated derivative of fluoranthene. Alkylated PAHs are characterized by the presence of one or more alkyl groups attached to the aromatic core. These compounds are often found in higher concentrations in crude oil and other petrogenic sources compared to their parent PAHs and tend to persist longer in the environment.[3]

Potential Industrial Applications

While there is no known large-scale commercial production of fluoranthene itself, beyond laboratory use, its properties and those of related PAHs suggest several potential industrial applications for its derivatives like this compound.[4]

  • Fluorescent Dyes and Pigments: The inherent fluorescence of the fluoranthene core makes it a candidate for the synthesis of fluorescent dyes.[2] Alkyl substitution can be used to modulate the fluorescence wavelength and solubility of the resulting dyes.

  • Epoxy Resin Stabilizers: Fluoranthene has been noted for its use as a stabilizer in epoxy resins.[2] Alkylated derivatives could potentially offer improved solubility and compatibility with various polymer matrices.

  • Electrically Insulating Oils: Use as a stabilizer in electrically insulating oils is another cited application of fluoranthene.[2]

  • Organic Electronics: The polycyclic aromatic structure is a common feature in organic semiconductors. Further research could explore the potential of this compound and other derivatives in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

  • Chemical Intermediates: Fluoranthene serves as a starting material for the synthesis of more complex molecules, including various dyes and pharmaceuticals.[2][5] this compound could similarly act as a building block in organic synthesis.

Physicochemical and Toxicological Data

The following tables summarize key quantitative data for fluoranthene. It is anticipated that this compound would exhibit similar properties, with adjustments due to the presence of the propyl group (e.g., increased molecular weight, altered boiling point and solubility).

Physical and Chemical Properties of Fluoranthene
PropertyValue
Molecular Formula C₁₆H₁₀
Molar Mass 202.256 g·mol⁻¹[2]
Appearance Yellow to green needles[2]
Melting Point 110.8 °C[2]
Boiling Point 375 °C[2]
Density 1.252 g/cm³ (at 0 °C)[2]
Water Solubility 265 µg/L (at 25 °C)[2]
log Kow 5.16[6]
Toxicological Data for Fluoranthene
ParameterValue
Carcinogenicity (IARC) Group 3: Not classifiable as to its carcinogenicity to humans[1][7]
Chronic Non-Cancer Health Risk Limit (nHRL) 70 µg/L[8]
Subchronic Non-Cancer Health Risk Limit (nHRL) 200 µg/L[8]
Oral Minimum Risk Level (MRL) - Intermediate Duration 0.4 mg/kg-day[9]

Conceptual Synthesis and Environmental Fate

The following diagrams illustrate conceptual pathways relevant to this compound.

G cluster_synthesis Conceptual Synthesis of this compound Fluoranthene Fluoranthene Friedel_Crafts_Acylation Friedel_Crafts_Acylation Fluoranthene->Friedel_Crafts_Acylation Propionyl_Chloride Propionyl_Chloride Propionyl_Chloride->Friedel_Crafts_Acylation AlCl3 AlCl3 AlCl3->Friedel_Crafts_Acylation Acylfluoranthene Acylfluoranthene Friedel_Crafts_Acylation->Acylfluoranthene Reduction Reduction Acylfluoranthene->Reduction This compound This compound Reduction->this compound

Caption: Conceptual Friedel-Crafts acylation and reduction for the synthesis of this compound.

G cluster_environment Environmental Sources and Fate of PAHs Incomplete_Combustion Incomplete_Combustion PAHs_in_Atmosphere PAHs_in_Atmosphere Incomplete_Combustion->PAHs_in_Atmosphere Petroleum_Sources Petroleum_Sources PAHs_in_Soil_Water PAHs_in_Soil_Water Petroleum_Sources->PAHs_in_Soil_Water PAHs_in_Atmosphere->PAHs_in_Soil_Water Deposition Bioaccumulation Bioaccumulation PAHs_in_Soil_Water->Bioaccumulation Biodegradation Biodegradation PAHs_in_Soil_Water->Biodegradation

Caption: Generalized environmental pathways for polycyclic aromatic hydrocarbons (PAHs).

Representative Experimental Protocol: Analysis of Alkylated PAHs by GC-MS

The following protocol is a representative methodology for the quantitative analysis of alkylated PAHs, such as this compound, in environmental samples. This is adapted from established methods for PAH analysis.[10][11][12]

Objective

To quantify the concentration of this compound and other alkylated PAHs in a sample matrix (e.g., soil, water, or a product matrix) using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Reagents
  • Solvents: Dichloromethane, n-hexane, acetone (all high purity, suitable for trace analysis).

  • Internal Standards: A solution of deuterated PAHs (e.g., fluoranthene-d₁₀, chrysene-d₁₂).

  • Surrogate Standards: A solution of other deuterated PAHs not expected to be in the sample.

  • Calibration Standards: A series of solutions containing known concentrations of the target analytes, including this compound if a standard is available.

  • Sample containers, solid-phase extraction (SPE) cartridges, anhydrous sodium sulfate, concentration apparatus (e.g., rotary evaporator or nitrogen blow-down).

Sample Preparation (Illustrative for a Solid Matrix)
  • Extraction: A known mass of the homogenized sample is mixed with a surrogate standard solution and extracted with a suitable solvent (e.g., dichloromethane) using a technique like sonication or Soxhlet extraction.

  • Cleanup: The extract is passed through a column containing anhydrous sodium sulfate to remove residual water. Further cleanup may be performed using SPE to remove interfering compounds.

  • Concentration: The cleaned extract is concentrated to a small, known volume (e.g., 1 mL) under a gentle stream of nitrogen.

  • Internal Standard Addition: A known amount of the internal standard solution is added to the concentrated extract just before analysis.

GC-MS Analysis
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a triple quadrupole for higher selectivity).[11]

  • Column: A capillary column suitable for PAH analysis (e.g., a 5% phenyl-methylpolysiloxane stationary phase).

  • Injection: A small volume (e.g., 1 µL) of the final extract is injected into the GC.

  • GC Conditions: The oven temperature is programmed to ramp from a low starting temperature to a high final temperature to separate the PAHs based on their boiling points.

  • MS Conditions: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes.[10] The characteristic ions for this compound and the internal standards are monitored.

Data Analysis
  • Calibration Curve: A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards.

  • Quantification: The concentration of this compound in the sample is determined by calculating the analyte-to-internal-standard peak area ratio in the sample extract and using the calibration curve to find the corresponding concentration.

  • Quality Control: The recovery of the surrogate standards is calculated to assess the efficiency of the sample preparation process.

G Sample_Homogenization Sample_Homogenization Extraction Extraction Sample_Homogenization->Extraction Add Surrogates Cleanup Cleanup Extraction->Cleanup Remove Interferences Concentration Concentration Cleanup->Concentration GC_MS_Analysis GC_MS_Analysis Concentration->GC_MS_Analysis Add Internal Standards Data_Analysis Data_Analysis GC_MS_Analysis->Data_Analysis Quantification

Caption: Workflow for the quantitative analysis of alkylated PAHs by GC-MS.

References

Methodological & Application

Application Note: Analysis of 1-Propylfluoranthene by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and application data for the qualitative and quantitative analysis of 1-propylfluoranthene in complex matrices using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is a member of the polycyclic aromatic hydrocarbon (PAH) class of compounds. PAHs are of significant interest in environmental and toxicological studies due to their potential carcinogenic and mutagenic properties. They are typically formed during the incomplete combustion of organic materials. The analysis of specific alkylated PAHs, such as this compound, is crucial for source identification and for understanding the environmental fate and toxicity of PAH mixtures. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of individual PAH isomers in various sample matrices.

This application note outlines a comprehensive GC-MS method for the analysis of this compound, including sample preparation, instrumental analysis, and data interpretation. Due to the limited availability of a certified analytical standard for this compound, this protocol is based on established methods for C3-alkylated PAHs and provides expected analytical characteristics.

Experimental Protocols

Sample Preparation (Solid Phase Extraction - SPE)

This protocol is a general guideline for the extraction of this compound from a water sample. The actual procedure may need to be optimized based on the specific sample matrix.

Materials:

  • 1 L water sample

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

  • Dichloromethane (DCM), HPLC grade

  • n-Hexane, HPLC grade

  • Acetone, HPLC grade

  • Methanol, HPLC grade

  • Anhydrous sodium sulfate

  • Concentrator tube

  • Nitrogen evaporator

Procedure:

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 10 mL of dichloromethane, followed by 10 mL of methanol, and finally 10 mL of deionized water. Ensure the cartridge does not go dry.

  • Sample Loading: Pass the 1 L water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.

  • Interference Elution: After loading the sample, wash the cartridge with 10 mL of a 40:60 (v/v) methanol:water solution to remove polar interferences.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 30 minutes.

  • Analyte Elution: Elute the retained this compound and other PAHs from the cartridge with 10 mL of dichloromethane into a clean collection tube.

  • Drying and Concentration: Pass the eluate through a funnel containing anhydrous sodium sulfate to remove any residual water. Concentrate the eluate to approximately 0.5 mL using a gentle stream of nitrogen in a warm water bath (35-40°C).

  • Solvent Exchange: Add 1 mL of n-hexane and reconcentrate to the final volume of 1 mL.

  • Internal Standard: Add an appropriate internal standard (e.g., deuterated PAH such as fluoranthene-d10) prior to GC-MS analysis.

GC-MS Instrumentation and Conditions

Instrumentation:

  • Gas Chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).

Table 1: GC-MS Instrumental Parameters

ParameterValue
Gas Chromatograph
ColumnDB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow at 1.2 mL/min
Injector Temperature280°C
Injection ModeSplitless
Injection Volume1 µL
Oven Program80°C (hold for 2 min), ramp to 300°C at 10°C/min, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Transfer Line Temperature280°C
Acquisition ModeSelected Ion Monitoring (SIM) and Full Scan

Data Presentation

Expected Retention Time and Mass Spectrometric Data

The molecular weight of this compound (C₁₉H₁₆) is 244.32 g/mol . Based on the analysis of similar C3-alkylated PAHs, the following retention time and mass spectrometric data are expected.

Table 2: Expected GC-MS Data for this compound

CompoundExpected Retention Time (min)Molecular Ion (m/z)Major Fragment Ions (m/z)
This compound20 - 25244215, 202

Note: The retention time is an estimate and will vary depending on the specific GC system and conditions. It is expected to elute after fluoranthene and pyrene.

Predicted Mass Spectrum and Fragmentation

The electron ionization mass spectrum of this compound is expected to show a prominent molecular ion peak at m/z 244. The primary fragmentation pathway is anticipated to be the loss of an ethyl radical (C₂H₅•, 29 Da) via benzylic cleavage, resulting in a stable ion at m/z 215. A less prominent loss of a methyl radical (CH₃•, 15 Da) might also be observed. The base peak of the parent compound, fluoranthene (m/z 202), will also be a significant ion in the spectrum.

Mandatory Visualizations

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Water Sample (1 L) SPE Solid Phase Extraction (C18) Sample->SPE Loading Elution Elution with Dichloromethane SPE->Elution Elution Concentration Concentration to 1 mL Elution->Concentration Internal_Std Addition of Internal Standard Concentration->Internal_Std GC_Injection GC Injection Internal_Std->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (SIM/Scan) Ionization->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Caption: Experimental workflow for the GC-MS analysis of this compound.

Fragmentation_Pathway M This compound (m/z 244) F1 [M - C2H5]+ (m/z 215) M->F1 - C2H5• F2 Fluoranthene Cation Radical (m/z 202) M->F2 - C3H6

Caption: Predicted fragmentation pathway of this compound in EI-MS.

Application Note: Predicted ¹H and ¹³C NMR Spectral Data of 1-Propylfluoranthene for Structural Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-propylfluoranthene. Due to the absence of experimentally acquired and published spectra for this specific molecule, this application note presents an estimated dataset based on the known NMR data for the parent fluoranthene molecule and established principles of substituent effects in NMR spectroscopy. A generalized experimental protocol for the acquisition of such data is also provided, alongside a workflow diagram for clarity. This information is intended to serve as a reference guide for researchers working with substituted polycyclic aromatic hydrocarbons.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These predictions are based on the analysis of the spectra of fluoranthene and the expected influence of a propyl substituent on the aromatic ring system.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2, H-37.90 - 8.10m-
H-4, H-5, H-6, H-7, H-8, H-97.30 - 7.80m-
-CH₂- (propyl)2.80 - 3.00t~7.5
-CH₂- (propyl)1.70 - 1.90sext~7.5
-CH₃ (propyl)0.90 - 1.10t~7.5

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-1138.0 - 140.0
C-2, C-3a, C-6a, C-10a, C-10b, C-10c120.0 - 140.0
C-3, C-4, C-5, C-6, C-7, C-8, C-9, C-10120.0 - 130.0
-CH₂- (propyl)35.0 - 38.0
-CH₂- (propyl)23.0 - 26.0
-CH₃ (propyl)13.0 - 15.0

Disclaimer: The data presented above are estimations and should be confirmed by experimental analysis.

Experimental Protocol: NMR Spectroscopy of Aromatic Compounds

This section outlines a general procedure for the acquisition of ¹H and ¹³C NMR spectra for aromatic compounds such as this compound.

1. Sample Preparation:

  • Dissolution: Accurately weigh approximately 5-10 mg of the solid this compound sample. Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry vial. The choice of solvent should be based on the solubility of the compound and its chemical inertness.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube.

2. NMR Spectrometer Setup:

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • Tuning and Matching: Tune and match the probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C) to ensure optimal signal-to-noise ratio.

  • Shimming: Perform automated or manual shimming of the magnetic field to achieve a homogeneous magnetic field across the sample, which is crucial for obtaining sharp, well-resolved spectral lines.

3. ¹H NMR Data Acquisition:

  • Pulse Program: Select a standard one-pulse experiment.

  • Acquisition Parameters:

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

    • Number of Scans: Acquire a sufficient number of scans (typically 8 to 64) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay (D1) of 1-5 seconds to allow for full relaxation of the protons between scans.

    • Pulse Width: Calibrate the 90° pulse width for the specific probe and sample.

4. ¹³C NMR Data Acquisition:

  • Pulse Program: Employ a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

  • Acquisition Parameters:

    • Spectral Width: Set a wider spectral width to cover the entire range of carbon chemical shifts (e.g., 0-220 ppm).

    • Number of Scans: A larger number of scans (typically several hundred to thousands) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay: A longer relaxation delay (D1) of 2-10 seconds is often necessary for quaternary carbons.

5. Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm.

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

  • Peak Picking: Identify and label the chemical shifts of all peaks in both ¹H and ¹³C spectra.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolution Dissolve this compound in Deuterated Solvent add_tms Add TMS Standard dissolution->add_tms transfer Transfer to NMR Tube add_tms->transfer spectrometer_setup Spectrometer Setup (Tuning, Shimming) transfer->spectrometer_setup h1_acq ¹H NMR Acquisition spectrometer_setup->h1_acq c13_acq ¹³C NMR Acquisition spectrometer_setup->c13_acq ft Fourier Transformation h1_acq->ft c13_acq->ft phase_baseline Phase & Baseline Correction ft->phase_baseline referencing Referencing to TMS phase_baseline->referencing integration Integration (¹H) referencing->integration peak_picking Peak Picking & Analysis integration->peak_picking

Caption: General workflow for NMR analysis of this compound.

Application Note: Analysis of 1-Propylfluoranthene using ¹⁹F NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful analytical technique for the structural elucidation and quantification of fluorinated organic molecules. Due to the high gyromagnetic ratio and 100% natural abundance of the ¹⁹F nucleus, the technique offers exceptional sensitivity and a wide chemical shift range, minimizing the likelihood of signal overlap.[1][2] This application note outlines a detailed protocol for the ¹⁹F NMR analysis of 1-propylfluoranthene, a fluorinated polycyclic aromatic hydrocarbon (PAH). The methodology covers sample preparation, spectral acquisition, and data processing, providing researchers in environmental science, materials science, and drug development with a robust framework for the characterization of fluorinated PAHs.

Introduction

Fluorinated polycyclic aromatic hydrocarbons (F-PAHs) are of increasing interest in various scientific fields due to their unique physicochemical properties, which are often similar to their non-fluorinated parent compounds.[3] The introduction of a fluorine atom into a PAH backbone can subtly alter its electronic properties, lipophilicity, and metabolic stability, making these compounds valuable as probes in toxicological studies or as building blocks for novel organic materials.[4][5]

¹⁹F NMR spectroscopy is particularly well-suited for the analysis of F-PAHs. The large chemical shift dispersion of the ¹⁹F nucleus provides high resolution, and the spin-spin coupling between fluorine and other nuclei (¹H, ¹³C) offers a wealth of information for unambiguous structure determination.[6][7] This note provides a comprehensive guide to the ¹⁹F NMR analysis of this compound, a representative F-PAH.

Experimental Protocols

A detailed methodology for the ¹⁹F NMR analysis of this compound is provided below. This protocol can be adapted for other similar fluorinated aromatic compounds.

Sample Preparation

Proper sample preparation is critical to obtain high-quality NMR data. For PAHs, ensuring complete dissolution is key.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the this compound. Common choices for PAHs include deuterated chloroform (CDCl₃), deuterated dichloromethane (CD₂Cl₂), or deuterated benzene (C₆D₆). The choice of solvent can slightly influence the chemical shifts observed.[8]

  • Sample Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: For quantitative analysis, an internal standard with a known concentration and a ¹⁹F signal that does not overlap with the analyte is required. A common choice is trifluorotoluene (C₆H₅CF₃).

  • Procedure:

    • Accurately weigh 5-10 mg of this compound and transfer it to a clean, dry NMR tube.

    • If using an internal standard, add a known quantity to the NMR tube.

    • Add the appropriate volume of deuterated solvent to the NMR tube.

    • Cap the tube and vortex or sonicate until the sample is fully dissolved.

    • Visually inspect the solution to ensure there are no suspended particles.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

  • Nucleus: ¹⁹F

  • Pulse Program: A standard single-pulse experiment (e.g., zgfl on a Bruker spectrometer).

  • Temperature: 298 K (25 °C)

  • Spectral Width: A wide spectral width is recommended initially to ensure all fluorine signals are captured. A range of -50 to -250 ppm is a good starting point for aromatic fluorine compounds.[1][9]

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds. A longer delay may be necessary for accurate quantification.

  • Number of Scans: 16-64 scans, depending on the sample concentration. More scans will improve the signal-to-noise ratio.

  • Decoupling: For a standard ¹⁹F spectrum, proton decoupling (¹H-decoupled) can simplify the spectrum by removing ¹H-¹⁹F couplings. However, acquiring a ¹H-coupled spectrum is essential for observing these couplings for structural analysis.

2D NMR Experiments for Structural Elucidation

For unambiguous assignment of the fluorine and correlation with the proton and carbon skeletons, 2D NMR experiments are invaluable.

  • ¹H-¹⁹F HETCOR (Heteronuclear Correlation): This experiment correlates the ¹⁹F signals with directly attached or nearby protons, revealing ¹H-¹⁹F coupling information.

  • ¹⁹F-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies long-range couplings between ¹⁹F and ¹³C nuclei (typically over 2-4 bonds), which is crucial for mapping the position of the fluorine atom on the aromatic framework.[7][10]

Data Processing
  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3-0.5 Hz before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Reference the spectrum to an appropriate standard. While CFCl₃ was the traditional standard, it is a controlled substance.[8] A common secondary reference is C₆F₆, which has a chemical shift of -164.9 ppm.[9]

  • Integration: Integrate the signals to determine the relative ratios of different fluorine environments.

Data Presentation

The following table summarizes hypothetical ¹⁹F NMR data for this compound. The exact chemical shift and coupling constants would need to be determined experimentally. The expected spectrum would show a single main resonance for the fluorine at the 1-position, which would be split into a complex multiplet due to coupling with nearby protons.

ParameterHypothetical ValueDescription
Chemical Shift (δ) -115 to -125 ppmThe chemical shift for a fluorine atom attached to an aromatic ring is typically in this range. The exact value is influenced by the electronic environment of the fluoranthene core and the propyl group.
Multiplicity Doublet of doublets of doublets (ddd) or more complex multipletThe fluorine signal will be split by the protons on the adjacent aromatic carbons and potentially through-space coupling to the protons on the propyl chain.
Coupling Constants (J)
³JF-H (ortho)8-10 HzCoupling to the proton at the 2-position of the fluoranthene ring.
⁴JF-H (meta)4-6 HzCoupling to the proton at the 10b-position of the fluoranthene ring.
⁵JF-H (para)< 2 HzCoupling to more distant protons on the aromatic core.
nJF-H (through-space)VariablePotential for through-space coupling to the protons of the propyl group, depending on the conformation.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the ¹⁹F NMR analysis of this compound, from sample preparation to final structural confirmation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_confirm Structure Confirmation A Weigh this compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Acquire 1D ¹⁹F Spectrum C->D Insert into Spectrometer H Process Spectra (FT, Phase, Baseline) D->H E Acquire 1D ¹H Spectrum E->H F Acquire 2D ¹H-¹⁹F HETCOR F->H G Acquire 2D ¹⁹F-¹³C HMBC G->H I Reference Chemical Shifts H->I J Measure Chemical Shifts and Coupling Constants I->J K Assign Signals J->K L Correlate 1D and 2D Data J->L K->L M Confirm Structure of this compound L->M

Caption: Workflow for ¹⁹F NMR analysis of this compound.

Conclusion

¹⁹F NMR spectroscopy is an indispensable tool for the characterization of fluorinated compounds like this compound. Its high sensitivity and the wealth of structural information derived from chemical shifts and coupling constants allow for confident identification and analysis. The protocol and workflow detailed in this application note provide a solid foundation for researchers to apply this technique to a wide range of F-PAHs and other fluorinated molecules, facilitating advancements in environmental analysis, materials science, and pharmaceutical development.

References

Application Note: Mass Spectrometry Fragmentation Analysis of 1-Propylfluoranthene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the analysis of 1-propylfluoranthene using gas chromatography-mass spectrometry (GC-MS). It includes a predicted fragmentation pattern based on common principles of mass spectrometry for alkylated polycyclic aromatic hydrocarbons (PAHs), a comprehensive experimental protocol for GC-MS analysis, and visualizations to aid in understanding the fragmentation pathway and experimental workflow. While a publicly available mass spectrum for this compound is not readily accessible, the information herein is based on established fragmentation patterns of similar molecules and provides a strong foundation for researchers working with this and related compounds.

Introduction

Fluoranthene and its alkylated derivatives are members of the polycyclic aromatic hydrocarbon (PAH) class of compounds, which are of significant interest due to their presence in the environment and potential biological activity. Mass spectrometry, particularly coupled with gas chromatography, is a powerful technique for the identification and quantification of these compounds. Understanding the fragmentation patterns of alkylated PAHs like this compound is crucial for accurate compound identification and structural elucidation. Under electron ionization (EI), the fragmentation of alkyl-substituted PAHs is primarily driven by cleavage of the alkyl side chain.

Predicted Mass Spectrometry Fragmentation of this compound

Upon electron ionization at a standard 70 eV, this compound (molecular weight: 244.33 g/mol ) is expected to produce a prominent molecular ion peak (M+•). The primary fragmentation pathway involves the cleavage of the propyl side chain. The most significant fragmentation is the loss of an ethyl radical (•C2H5), resulting in a stable secondary benzylic-type carbocation, which is predicted to be the base peak. Loss of a methyl radical (•CH3) is also anticipated, leading to another fragment ion.

Table 1: Predicted Mass Spectral Data for this compound

m/z (mass-to-charge ratio)Predicted FragmentRelative Abundance (%)Notes
244[M]+•~40-60Molecular Ion
229[M-15]+~20-40Loss of a methyl radical (•CH3)
215[M-29]+100Base Peak, Loss of an ethyl radical (•C2H5)
202[M-42]+~10-20Loss of propene (C3H6) via rearrangement

Note: The relative abundances are estimates based on the general fragmentation patterns of alkylated PAHs and the stability of the resulting carbocations. Actual values may vary based on instrumental conditions.

Fragmentation Pathway

The predicted fragmentation of this compound is initiated by the ionization of the molecule. The subsequent cleavage of the C-C bonds in the propyl group leads to the formation of characteristic fragment ions.

fragmentation_pathway M This compound (m/z = 244) M_ion [M]+• (m/z = 244) M->M_ion Ionization (70 eV) frag1 [M-15]+ (m/z = 229) M_ion->frag1 - •CH3 frag2 [M-29]+ (m/z = 215) (Base Peak) M_ion->frag2 - •C2H5 frag3 [M-42]+ (m/z = 202) M_ion->frag3 - C3H6

Caption: Predicted fragmentation pathway of this compound.

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines a general method for the analysis of this compound using a standard gas chromatograph coupled to a mass spectrometer.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a split/splitless injector

  • Mass Spectrometer (MS) with an electron ionization (EI) source

  • GC Column: Agilent J&W DB-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

Table 2: GC-MS Operating Conditions

ParameterValue
Gas Chromatograph
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature280 °C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Temperature ProgramInitial: 80 °C (hold 2 min) Ramp 1: 10 °C/min to 250 °C Ramp 2: 5 °C/min to 310 °C (hold 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Scan Range50 - 350 amu
Solvent Delay5 min

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as dichloromethane or hexane at a concentration of 1 mg/mL.

  • Perform serial dilutions to prepare working standards at concentrations ranging from 1 to 100 µg/mL.

  • For unknown samples, perform an appropriate extraction and clean-up procedure to isolate the PAH fraction. The final extract should be dissolved in the same solvent as the standards.

Analysis Procedure:

  • Calibrate the GC-MS system using the prepared standards to establish a calibration curve.

  • Inject 1 µL of the sample extract into the GC-MS system.

  • Acquire the data in full scan mode.

  • Process the data to identify this compound based on its retention time and mass spectrum.

  • Quantify the amount of this compound in the sample using the calibration curve.

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis sp1 Standard/Sample sp2 Solvent Extraction & Clean-up sp1->sp2 sp3 Final Extract sp2->sp3 gcms1 Injection sp3->gcms1 gcms2 GC Separation gcms1->gcms2 gcms3 MS Detection gcms2->gcms3 da1 Data Acquisition gcms3->da1 da2 Compound Identification da1->da2 da3 Quantification da2->da3

Application Note and Protocol: Extraction of 1-Propylfluoranthene from Soil Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds that are of significant environmental concern due to their carcinogenic and mutagenic properties.[1] 1-propylfluoranthene, a derivative of fluoranthene, belongs to this class of compounds. Accurate quantification of this compound in environmental matrices such as soil is crucial for risk assessment and remediation studies. This application note provides detailed protocols for the extraction of this compound from soil samples using three common and effective methods: Soxhlet extraction, Ultrasound-Assisted Extraction (UAE), and Pressurized Liquid Extraction (PLE). While the cited literature primarily focuses on the 16 US EPA priority PAHs, the methodologies described are broadly applicable to other PAHs, including this compound, due to their similar chemical properties.

Key Extraction Methodologies

Several techniques are available for the extraction of PAHs from soil, each with its own advantages and limitations.[1] This document details the protocols for three widely used methods:

  • Soxhlet Extraction: A classical and exhaustive extraction method, often considered the benchmark for PAH extraction.[1] It is, however, time-consuming and requires large volumes of solvent.[1]

  • Ultrasound-Assisted Extraction (UAE): A faster and more cost-effective alternative to Soxhlet extraction that uses ultrasonic waves to enhance solvent penetration into the soil matrix.[2][3]

  • Pressurized Liquid Extraction (PLE): A rapid and efficient method that employs elevated temperatures and pressures to increase the extraction efficiency and reduce solvent consumption.[1][4]

Quantitative Data Summary

The following tables summarize the quantitative data for the extraction of PAHs from soil using the described methods. These values are indicative and may vary depending on the specific soil matrix, concentration of this compound, and instrumentation used.

Table 1: Ultrasound-Assisted Extraction (UAE) Performance Data for 16 Priority PAHs

ParameterValueReference
Recovery71 - 107%[2][3]
Limit of Detection (LOD)0.008 - 0.026 µg/mL[2][3]
Limit of Quantification (LOQ)0.024 - 0.078 µg/mL[2][3]

Table 2: Pressurized Liquid Extraction (PLE) Performance Data for PAHs

ParameterValueReference
Recovery75 - 103%[5]
Limit of Detection (LOD)< 9 ng/g (for 13 PAHs)[4]
Method Detection Limit (MDL)0.001 - 0.080 µg/kg[5]
Relative Standard Deviation (RSD)< 15%[4]

Experimental Protocols

Protocol 1: Soxhlet Extraction

This protocol is based on established methods for PAH extraction from soil.[6][7]

Materials:

  • Soxhlet extraction apparatus (including round-bottom flask, extractor, and condenser)

  • Heating mantle

  • Extraction thimbles (cellulose)

  • Homogenized and air-dried soil sample

  • Dichloromethane (DCM) or a mixture of dichloromethane and acetone (1:1, v/v)[7][8]

  • Anhydrous sodium sulfate

  • Deuterated PAH surrogate standard solution (e.g., p-terphenyl-d14) for assessing method recovery

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Accurately weigh approximately 10 g of the homogenized, air-dried soil sample into a cellulose extraction thimble.[6]

  • Spike the sample with a known amount of the deuterated surrogate standard solution.[6]

  • Place the thimble inside the Soxhlet extractor.

  • Add approximately 120 mL of dichloromethane to the round-bottom flask.[6]

  • Assemble the Soxhlet apparatus and begin heating the solvent.

  • Allow the extraction to proceed for at least 6-16 hours, ensuring a cycle rate of 4-6 cycles per hour.[6][7]

  • After extraction, allow the apparatus to cool.

  • Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator. A keeper solvent like toluene or iso-octane can be added to prevent the loss of volatile PAHs.[7]

  • The extract is now ready for cleanup (if necessary) and analysis by GC-MS.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This protocol is adapted from methodologies developed for the extraction of PAHs from organic-rich soil samples.[2][3]

Materials:

  • Ultrasonic bath or probe sonicator

  • Centrifuge tubes (glass, with screw caps)

  • Homogenized soil sample

  • Ethyl acetate:n-hexane (1:1, v/v) extraction solvent[2][3]

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.45 µm, PTFE)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Weigh approximately 2 g of the homogenized soil sample into a glass centrifuge tube.

  • Add 5 mL of the ethyl acetate:n-hexane (1:1, v/v) extraction solvent to the tube.[2]

  • Vortex the sample for 1 minute to ensure thorough mixing.

  • Place the tube in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 30°C).[2]

  • After sonication, centrifuge the sample at a sufficient speed to pellet the soil particles.

  • Carefully collect the supernatant (the extract).

  • Filter the extract through a 0.45 µm PTFE syringe filter into a clean vial.

  • The extract is now ready for analysis by GC-MS.

Protocol 3: Pressurized Liquid Extraction (PLE)

This protocol is based on optimized methods for the extraction of PAHs from environmental solids.[4][5]

Materials:

  • Pressurized Liquid Extraction (PLE) system

  • Extraction cells

  • Dispersing agent (e.g., diatomaceous earth)

  • Homogenized soil sample

  • Extraction solvent: toluene or a mixture of n-hexane and dichloromethane (1:1, v/v)[4][5]

  • Collection vials

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Mix approximately 10 g of the homogenized soil sample with a dispersing agent.

  • Load the mixture into a PLE extraction cell. Sorbents like alumina and silica gel can be added to the cell for online cleanup.[5]

  • Place the cell in the PLE system.

  • Set the extraction parameters:

    • Solvent: n-hexane/dichloromethane (50:50, v/v)[5]

    • Temperature: 70°C[5]

    • Pressure: 1500 psi[5]

    • Static Extraction Time: 10 minutes[5]

    • Number of Cycles: 1[5]

  • Start the extraction process. The extract will be automatically collected in a vial.

  • After extraction, the system will purge the cell with nitrogen gas.

  • The collected extract is typically clean enough for direct injection into a GC-MS.[5]

Visualizations

Experimental Workflow Diagrams

soxhlet_extraction_workflow sample_prep Soil Sample (10g, air-dried) spiking Spike with Surrogate Standard sample_prep->spiking extraction Soxhlet Extraction (6-16h, Dichloromethane) spiking->extraction concentration Concentration (Rotary Evaporator) extraction->concentration analysis GC-MS Analysis concentration->analysis uae_workflow sample_prep Soil Sample (2g) add_solvent Add Solvent (5mL, Ethyl Acetate:Hexane) sample_prep->add_solvent sonication Ultrasonication (30-60 min, 30°C) add_solvent->sonication centrifugation Centrifugation sonication->centrifugation filtration Filtration (0.45 µm PTFE) centrifugation->filtration analysis GC-MS Analysis filtration->analysis ple_workflow sample_prep Soil Sample (10g, mixed with dispersant) load_cell Load into Extraction Cell sample_prep->load_cell extraction Pressurized Liquid Extraction (70°C, 1500 psi, 10 min) load_cell->extraction collection Collect Extract extraction->collection analysis GC-MS Analysis collection->analysis

References

Application Notes and Protocols for the Analysis of 1-Propylfluoranthene in Water

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Propylfluoranthene is a member of the polycyclic aromatic hydrocarbon (PAH) family, a class of organic compounds that are of environmental concern due to their potential carcinogenic and mutagenic properties. As such, the accurate and sensitive determination of this compound in water matrices is crucial for environmental monitoring and human health risk assessment. This document provides detailed application notes and experimental protocols for the sample preparation and analysis of this compound in water samples, primarily focusing on Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) techniques followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Sample Preparation Methodologies

The low concentration of this compound typically found in environmental water samples necessitates an effective pre-concentration step prior to instrumental analysis. The two most common and effective methods for this purpose are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Solid-Phase Extraction (SPE)

SPE is a widely used technique for the extraction and concentration of organic analytes from aqueous samples. It offers several advantages over LLE, including higher enrichment factors, lower solvent consumption, and the potential for automation. The selection of the appropriate SPE sorbent is critical for achieving high recovery of the target analyte. For nonpolar compounds like this compound, reverse-phase sorbents such as C18 (octadecyl) or polymeric sorbents are suitable.

Liquid-Liquid Extraction (LLE)

LLE is a traditional and robust method for extracting organic compounds from aqueous matrices.[1] It involves the partitioning of the analyte between the aqueous sample and an immiscible organic solvent.[1] The choice of the extraction solvent is crucial and is based on the analyte's solubility and the solvent's immiscibility with water. Dichloromethane and hexane are commonly used solvents for the extraction of PAHs from water.[2]

Quantitative Data Summary

The following tables summarize the expected performance of SPE and LLE methods for the analysis of PAHs in water. It is important to note that while specific data for this compound is limited in the readily available literature, the data for structurally similar PAHs, such as fluoranthene, can serve as a reasonable proxy. However, method validation specific to this compound is essential for accurate quantification.

Table 1: Expected Performance of Solid-Phase Extraction (SPE) for PAH Analysis in Water

ParameterExpected ValueReference PAHs
Recovery 80 - 110%Fluoranthene, Benzo[a]pyrene
Limit of Detection (LOD) 0.1 - 1.0 ng/LFluoranthene, Benzo[a]pyrene
Limit of Quantification (LOQ) 0.3 - 3.0 ng/LFluoranthene, Benzo[a]pyrene
Relative Standard Deviation (RSD) < 15%General PAHs

Note: These values are estimates based on data for structurally similar PAHs. Actual performance for this compound may vary and should be determined through method validation.

Table 2: Expected Performance of Liquid-Liquid Extraction (LLE) for PAH Analysis in Water

ParameterExpected ValueReference PAHs
Recovery 70 - 120%General PAHs
Limit of Detection (LOD) 1 - 10 ng/LGeneral PAHs
Limit of Quantification (LOQ) 3 - 30 ng/LGeneral PAHs
Relative Standard Deviation (RSD) < 20%General PAHs

Note: These values are estimates based on general performance data for PAHs. Actual performance for this compound may vary and should be determined through method validation.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound in Water

1. Materials and Reagents:

  • SPE cartridges (e.g., C18, 500 mg, 6 mL)

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Deionized water

  • Nitrogen gas, high purity

  • Water sample (1 L)

  • Glass fiber filters (0.45 µm)

  • SPE vacuum manifold

  • Concentrator tube

  • GC vials with inserts

2. SPE Cartridge Conditioning:

  • Place the SPE cartridges on the vacuum manifold.

  • Wash the cartridges with 10 mL of dichloromethane.

  • Follow with 10 mL of methanol.

  • Finally, equilibrate the cartridges with 10 mL of deionized water. Do not allow the cartridges to go dry at this stage.

3. Sample Loading:

  • Filter the 1 L water sample through a 0.45 µm glass fiber filter to remove any particulate matter.

  • Pass the filtered water sample through the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.

4. Cartridge Washing:

  • After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any co-extracted polar impurities.

  • Dry the cartridge under vacuum for 10-15 minutes to remove residual water.

5. Elution:

  • Place a collection vial or concentrator tube under the cartridge.

  • Elute the trapped analytes with two 5 mL aliquots of dichloromethane. Allow the solvent to soak the sorbent for a few minutes before applying vacuum.

6. Concentration and Reconstitution:

  • Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen in a warm water bath (35-40°C).

  • Reconstitute the final volume to 1 mL with a suitable solvent for GC-MS analysis (e.g., hexane or isooctane).

  • Transfer the final extract to a GC vial for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound in Water

1. Materials and Reagents:

  • Separatory funnel (2 L)

  • Dichloromethane (pesticide grade or equivalent)

  • Sodium sulfate, anhydrous

  • Kuderna-Danish (K-D) concentrator with a Snyder column

  • Water sample (1 L)

  • GC vials with inserts

2. Extraction:

  • Measure 1 L of the water sample into a 2 L separatory funnel.

  • Add 60 mL of dichloromethane to the separatory funnel.

  • Shake the funnel vigorously for 2 minutes, with periodic venting to release pressure.

  • Allow the layers to separate. The organic layer will be at the bottom.

  • Drain the dichloromethane layer into a flask.

  • Repeat the extraction two more times with fresh 60 mL portions of dichloromethane, combining the extracts.

3. Drying the Extract:

  • Pass the combined dichloromethane extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

4. Concentration:

  • Transfer the dried extract to a Kuderna-Danish (K-D) apparatus fitted with a 10 mL concentrator tube.

  • Concentrate the extract to approximately 5-10 mL on a water bath.

  • Further concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

5. Final Preparation:

  • Transfer the concentrated extract to a GC vial for analysis.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

1. Instrumentation:

  • A gas chromatograph equipped with a mass selective detector (GC-MS) is recommended for the analysis of this compound.

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent, is suitable.

2. GC-MS Conditions (Typical):

  • Injector Temperature: 280°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute

    • Ramp: 10°C/min to 300°C

    • Final hold: 10 minutes

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Key ions for this compound should be determined from a standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_lle Liquid-Liquid Extraction (LLE) cluster_analysis Analysis sample Water Sample Collection (1L) filtration Filtration (0.45 µm) sample->filtration spe_conditioning Cartridge Conditioning (DCM, MeOH, H2O) filtration->spe_conditioning lle_extraction Extraction with DCM (3x60 mL) filtration->lle_extraction spe_loading Sample Loading spe_conditioning->spe_loading spe_washing Cartridge Washing spe_loading->spe_washing spe_elution Elution (DCM) spe_washing->spe_elution concentration Concentration (Nitrogen Evaporation) spe_elution->concentration lle_drying Drying (Na2SO4) lle_extraction->lle_drying lle_drying->concentration reconstitution Reconstitution concentration->reconstitution gcms GC-MS Analysis reconstitution->gcms data Data Processing & Quantification gcms->data

Caption: Experimental workflow for this compound analysis.

logical_relationship cluster_extraction Extraction Method cluster_advantages Key Advantages cluster_analysis Analytical Technique cluster_outcome Desired Outcome SPE Solid-Phase Extraction (SPE) SPE_adv High Enrichment Low Solvent Use Automation Potential SPE->SPE_adv GCMS Gas Chromatography- Mass Spectrometry (GC-MS) SPE->GCMS LLE Liquid-Liquid Extraction (LLE) LLE_adv Robust & Established Handles High Matrix Samples LLE->LLE_adv LLE->GCMS Quant Accurate Quantification of This compound GCMS->Quant

Caption: Logical relationship of sample preparation to analysis.

References

Toxicological Assessment of 1-Propylfluoranthene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No direct toxicological studies on 1-propylfluoranthene were identified in a comprehensive literature search. The following application notes and protocols are based on data for the parent compound, fluoranthene, and general principles of polycyclic aromatic hydrocarbon (PAH) toxicology. These should be considered as a representative framework for the toxicological assessment of this compound.

Introduction

This compound is an alkylated polycyclic aromatic hydrocarbon (PAH). PAHs are a class of organic compounds that are widespread environmental contaminants, primarily formed during the incomplete combustion of organic materials. Due to their potential for toxicity, including carcinogenicity, a thorough toxicological assessment is crucial for understanding their risk to human health and the environment. This document provides a summary of the toxicological profile of the parent compound, fluoranthene, and detailed protocols for key in vitro and in vivo toxicological assays that can be applied to this compound.

Physicochemical Properties (Fluoranthene as Surrogate)

A summary of the physicochemical properties of fluoranthene is presented in Table 1. These properties are critical for understanding its environmental fate, transport, and bioavailability.

Table 1: Physicochemical Properties of Fluoranthene

PropertyValueReference
Chemical FormulaC₁₆H₁₀[1]
Molecular Weight202.25 g/mol [2]
AppearanceColorless or pale yellow, needle-like crystals[1][3]
Melting Point111 °C[4]
Boiling Point375 °C[4]
Water Solubility265 µg/L at 25°C[4]
log P (Octanol/Water Partition Coefficient)5.22[2]

Toxicokinetics (ADME)

The absorption, distribution, metabolism, and excretion (ADME) of PAHs are key determinants of their toxicological effects.

  • Absorption: PAHs can be absorbed through inhalation, ingestion, and dermal contact. Due to their lipophilic nature, they are readily absorbed from the gastrointestinal tract.

  • Distribution: Following absorption, PAHs are distributed to various tissues, with a tendency to accumulate in fatty tissues.

  • Metabolism: PAHs undergo metabolic activation, primarily by cytochrome P450 enzymes, to reactive metabolites such as diol epoxides. These metabolites can covalently bind to DNA, forming adducts, which is a key step in the initiation of carcinogenesis. The Aryl Hydrocarbon Receptor (AHR) pathway plays a crucial role in inducing the expression of these metabolic enzymes.[5][6]

  • Excretion: Metabolites of PAHs are typically conjugated and excreted in the urine and feces.

Toxicological Data (Fluoranthene as Surrogate)

Quantitative toxicity data for fluoranthene is summarized in the following tables.

Table 2: In Vivo Acute and Subchronic Toxicity of Fluoranthene in F-344 Rats

Study TypeRouteSpeciesDose/ConcentrationEffects ObservedReference
AcuteOral gavageF-344 Rats1000, 2000, 3000 mg/kg bwDecreased white blood cell counts and increased mean corpuscular hemoglobin concentration in both sexes at all doses.[7][8]
Subchronic (90-day)DietF-344 Rats150, 750, 1500 mg/kg bw/dayDecreased red and white blood cell counts, hematocrit, and hemoglobin. Increased blood urea nitrogen in high-dose males. Tubular casts in the kidneys of males at the two highest doses.[7][8]
Subchronic NOAELDietF-344 Rats150 mg/kg bw/dayBased on hematological and renal changes.[8]

Table 3: Genotoxicity of Fluoranthene

AssaySystemMetabolic ActivationResultReference
Bacterial Reverse Mutation (Ames test)Salmonella typhimuriumWith S9Mutagenic[9]
In Vitro Mammalian Cell Gene MutationHuman lymphoblastoid cellsWith S9Mutagenic[10]
In Vivo Micronucleus TestMouse bone marrowN/ANegative[9]
In Vivo Unscheduled DNA Synthesis (UDS)Rat liverN/ANegative[9]

Table 4: Carcinogenicity Classification of Fluoranthene

OrganizationClassification
International Agency for Research on Cancer (IARC)Group 3: Not classifiable as to its carcinogenicity to humans.[11][12]
U.S. Environmental Protection Agency (EPA)Not classifiable as to human carcinogenicity.[11]

Signaling Pathways

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Many toxic effects of PAHs are mediated through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[13][14] Upon binding of a PAH, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs) in the promoter region of target genes.[14] This leads to the induction of drug-metabolizing enzymes, such as cytochrome P450s (e.g., CYP1A1, CYP1B1), which can metabolically activate PAHs to their ultimate carcinogenic forms.[5][6]

AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAH PAH AhR_complex AhR-Hsp90-XAP2-p23 PAH->AhR_complex Binding AhR_PAH AhR-PAH AhR_complex->AhR_PAH Conformational Change ARNT ARNT AhR_PAH->ARNT Dimerization AhR_ARNT AhR-PAH-ARNT XRE XRE AhR_ARNT->XRE Binding Gene_Transcription Target Gene Transcription (e.g., CYP1A1, CYP1B1) XRE->Gene_Transcription Induction Metabolism Metabolic Activation of PAHs DNA_Adducts DNA Adducts Metabolism->DNA_Adducts leads to

Figure 1: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Oxidative Stress and DNA Damage

PAH metabolism can also lead to the production of reactive oxygen species (ROS), causing oxidative stress.[15] This imbalance between oxidants and antioxidants can result in damage to cellular macromolecules, including lipids, proteins, and DNA.[15][16] Oxidative DNA damage, if not properly repaired, can lead to mutations and contribute to carcinogenesis.[17][18]

Oxidative_Stress_Pathway PAH PAH Metabolism Metabolic Activation (e.g., CYP450) PAH->Metabolism ROS Reactive Oxygen Species (ROS) Metabolism->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Damage Oxidative DNA Damage (e.g., 8-OHdG) Oxidative_Stress->DNA_Damage Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Protein_Oxidation Protein Oxidation Oxidative_Stress->Protein_Oxidation Cellular_Damage Cellular Damage DNA_Damage->Cellular_Damage Lipid_Peroxidation->Cellular_Damage Protein_Oxidation->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis

Figure 2: Oxidative Stress and DNA Damage Pathway.

Experimental Protocols

In Vitro Bacterial Reverse Mutation Assay (Ames Test)

This protocol is based on the principles of the Ames test to assess the mutagenic potential of a chemical.[19][20][21]

Objective: To evaluate the potential of this compound to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

Materials:

  • Salmonella typhimurium strains (e.g., TA98, TA100, TA102)

  • Minimal glucose agar plates

  • Top agar

  • Histidine/biotin solution

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive controls (e.g., 2-anthramine with S9, sodium azide without S9)

  • Negative/solvent control

  • S9 fraction (for metabolic activation)

  • S9 mix (cofactors for S9)

  • Incubator at 37°C

Procedure:

  • Preparation:

    • Prepare fresh cultures of the Salmonella strains.

    • Prepare the test compound solutions at various concentrations.

    • Prepare the S9 mix if metabolic activation is being assessed.

  • Assay:

    • To sterile tubes, add the following in order:

      • 100 µL of bacterial culture

      • 500 µL of S9 mix (for +S9 plates) or phosphate buffer (for -S9 plates)

      • 100 µL of the test compound solution, positive control, or negative control.

    • Vortex the tubes gently.

    • Add 2 mL of molten top agar (kept at 45°C) to each tube.

    • Vortex briefly and pour the contents onto minimal glucose agar plates.

    • Distribute the top agar evenly by tilting the plate.

  • Incubation:

    • Allow the top agar to solidify.

    • Incubate the plates in the dark at 37°C for 48-72 hours.

  • Scoring:

    • Count the number of revertant colonies on each plate.

    • A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least double the background (negative control) count.

In Vitro Mammalian Cell Micronucleus Assay

This protocol is designed to detect the clastogenic and aneugenic potential of a test substance.[22][23][24]

Objective: To determine if this compound induces micronuclei formation in cultured mammalian cells.

Materials:

  • Mammalian cell line (e.g., CHO, V79, TK6, HepG2)

  • Cell culture medium and supplements

  • Test compound (this compound) in a suitable solvent

  • Positive controls (e.g., mitomycin C)

  • Negative/solvent control

  • Cytochalasin B (to block cytokinesis)

  • Hypotonic solution (e.g., KCl)

  • Fixative (e.g., methanol:acetic acid)

  • Microscope slides

  • Stain (e.g., Giemsa, Acridine Orange)

  • Microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells at an appropriate density and allow them to attach (for adherent cells).

    • Treat the cells with various concentrations of this compound, positive control, and negative control for a defined period (e.g., 3-6 hours with S9, or one cell cycle length without S9).

  • Cytokinesis Block:

    • After the treatment period, wash the cells and add fresh medium containing cytochalasin B.

    • Incubate for a period equivalent to 1.5-2 normal cell cycle lengths to allow for nuclear division without cell division, resulting in binucleated cells.

  • Harvesting and Slide Preparation:

    • Harvest the cells (by trypsinization for adherent cells).

    • Treat with a hypotonic solution to swell the cells.

    • Fix the cells using a suitable fixative.

    • Drop the cell suspension onto clean microscope slides and allow to air dry.

  • Staining and Scoring:

    • Stain the slides.

    • Under a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

    • A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

In Vivo Acute Oral Toxicity Study (Acute Toxic Class Method)

This protocol is based on the OECD Test Guideline 423 for assessing acute oral toxicity.[25][26][27]

Objective: To determine the acute oral toxicity of this compound and classify it according to the Globally Harmonised System (GHS).

Animals:

  • Healthy, young adult rodents (e.g., rats or mice), typically females.

Procedure:

  • Dosing:

    • Administer the test substance orally by gavage to a group of 3 animals at one of the fixed dose levels (5, 50, 300, or 2000 mg/kg body weight). The starting dose is selected based on any available information.

  • Observation:

    • Observe the animals closely for the first few hours after dosing and then periodically for 14 days.

    • Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and behavior.

    • Record body weights and any mortalities.

  • Stepwise Procedure:

    • The outcome of the first step determines the next step:

      • If mortality is observed, the dose for the next step is lowered.

      • If no mortality is observed, the dose for the next step is increased.

    • The procedure continues until a stopping criterion is met (e.g., no mortality at the highest dose, or mortality at the lowest dose).

  • Endpoint:

    • The result allows for the classification of the substance into one of the GHS categories for acute toxicity.

    • A full necropsy of all animals is performed at the end of the study.

Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment Ames Ames Test (Mutagenicity) Data_Analysis Data Analysis and Interpretation Ames->Data_Analysis Micronucleus In Vitro Micronucleus Assay (Genotoxicity) Micronucleus->Data_Analysis Cytotoxicity Cytotoxicity Assays (e.g., Neutral Red Uptake) Cytotoxicity->Data_Analysis Acute_Tox Acute Toxicity Study (e.g., OECD 423) Subchronic_Tox Subchronic Toxicity Study (e.g., 90-day) Acute_Tox->Subchronic_Tox Repro_Dev_Tox Reproductive/Developmental Toxicity Study Subchronic_Tox->Repro_Dev_Tox Repro_Dev_Tox->Data_Analysis Test_Substance Test Substance (this compound) Test_Substance->Ames Test_Substance->Micronucleus Test_Substance->Cytotoxicity Test_Substance->Acute_Tox Risk_Assessment Hazard Identification and Risk Assessment Data_Analysis->Risk_Assessment

Figure 3: General Experimental Workflow for Toxicological Assessment.

References

Application Notes and Protocols for the Environmental Fate and Transport of 1-Propylfluoranthene

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is a significant lack of experimental data specifically for 1-propylfluoranthene in the available scientific literature. Therefore, the information presented in these application notes is largely based on the known environmental behavior of the parent compound, fluoranthene, and other alkylated polycyclic aromatic hydrocarbons (alkyl-PAHs). The quantitative data provided are estimations derived from computational models and should be used for screening-level assessments. Experimental validation is highly recommended.

Physicochemical Properties and Environmental Partitioning

The environmental distribution of this compound is governed by its physicochemical properties, which indicate a strong tendency to partition from aqueous phases to organic phases, such as soil organic matter and lipids in biota.

Data Presentation: Estimated Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Estimated*)Fluoranthene (Experimental)General Range for Alkyl-PAHsSignificance for Environmental Fate
Log K_ow_ (Octanol-Water Partition Coefficient) 6.135.225.0 - 7.0High potential for bioaccumulation and strong sorption to organic matter.
Log K_oc_ (Soil Organic Carbon-Water Partition Coefficient) 5.054.774.5 - 6.5Low mobility in soil and sediment; strong binding to organic carbon.
Water Solubility (mg/L) 0.0110.26Low to very lowLimited dissolution in water, leading to partitioning to other phases.
Henry's Law Constant (atm·m³/mol) 2.19 x 10⁻⁶5.89 x 10⁻⁶VariableLow to moderate potential for volatilization from water.
Vapor Pressure (mm Hg) 1.15 x 10⁻⁶9.15 x 10⁻⁶Low to very lowPrimarily exists in the particulate phase in the atmosphere.

*Estimated using the US EPA EPI (Estimation Programs Interface) Suite™.[1][2][3][4][5][6][7][8]

Environmental Fate and Transport Mechanisms

Based on its estimated properties, this compound is expected to be persistent in the environment, with its transport and transformation being influenced by several key processes.

Soil and Sediment
  • Sorption: Due to its high Log K_oc_ value, this compound will strongly adsorb to soil and sediment organic matter.[9] This process significantly reduces its mobility and bioavailability. The addition of the propyl group likely increases its hydrophobicity compared to fluoranthene, leading to even stronger sorption.

  • Transport: Leaching to groundwater is expected to be minimal due to strong sorption. Transport will primarily occur through the erosion of contaminated soil particles.[10]

  • Degradation: Biodegradation is the primary degradation pathway in soil, although it is expected to be slow. The presence of the alkyl chain may either hinder or slightly alter the microbial degradation pathways observed for fluoranthene.

Water
  • Partitioning: In aquatic systems, this compound will predominantly partition to suspended organic particles and sediment.

  • Volatilization: Due to its low Henry's Law constant, volatilization from water surfaces is not a significant removal mechanism.

  • Photodegradation: Direct photolysis in the water column is expected to be a slow process. Indirect photolysis, mediated by other substances in the water, may contribute to its degradation.

Air
  • Partitioning: With a low vapor pressure, this compound will primarily exist adsorbed to atmospheric particulate matter.

  • Transport: Long-range atmospheric transport can occur while the compound is associated with fine particulate matter.

  • Degradation: Atmospheric degradation will mainly occur through reactions with hydroxyl radicals.

Degradation Pathways

Biodegradation

Microbial degradation is the most significant breakdown process for this compound in the environment, though it is generally slow for high molecular weight PAHs. The degradation of the parent compound, fluoranthene, has been studied in various microorganisms, and similar pathways are anticipated for this compound, potentially with initial oxidation of the propyl chain.

Photodegradation

Photodegradation in water and on soil surfaces can occur but is generally a minor fate process compared to biodegradation. The rate of photodegradation is influenced by the presence of photosensitizers in the environment.

Experimental Protocols

The following are generalized protocols based on OECD guidelines for key experiments to determine the environmental fate of hydrophobic organic compounds like this compound.

Protocol 1: Determination of the Octanol-Water Partition Coefficient (K_ow_)

This protocol is adapted from the OECD Guideline for the Testing of Chemicals, Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method .[11][12][13][14]

1. Principle: The K_ow_ is determined by measuring the equilibrium concentration of the test substance in n-octanol and water after partitioning in a two-phase system.

2. Materials:

  • This compound (analytical standard)

  • n-Octanol (purity > 99%)

  • Reagent-grade water

  • Glassware with ground-glass stoppers

  • Centrifuge

  • Analytical instrument for quantification (e.g., GC-MS, HPLC)

3. Procedure:

  • Preparation of Solutions:

    • Saturate n-octanol with water and water with n-octanol by shaking for 24 hours and allowing the phases to separate.

    • Prepare a stock solution of this compound in n-octanol.

  • Partitioning:

    • In a glass-stoppered vessel, combine a known volume of the n-octanol stock solution with a known volume of water.

    • Shake the vessel at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (preliminary tests should determine this, but 24 hours is a common starting point).

  • Phase Separation:

    • Centrifuge the vessel to ensure complete separation of the two phases.

  • Analysis:

    • Carefully sample both the n-octanol and water phases.

    • Determine the concentration of this compound in each phase using a suitable analytical method.

  • Calculation:

    • Calculate the K_ow_ as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • Report the result as Log K_ow_.

Protocol 2: Soil Sorption and Desorption

This protocol is based on the OECD Guideline for the Testing of Chemicals, Test No. 106: Adsorption - Desorption Using a Batch Equilibrium Method .[1][2][15][16][17]

1. Principle: The adsorption of this compound to soil is determined by shaking a soil-water suspension with the test substance and measuring its concentration in the aqueous phase at equilibrium. The organic carbon-normalized partition coefficient (K_oc_) is then calculated.

2. Materials:

  • This compound (analytical standard, preferably radiolabeled for ease of analysis)

  • Several well-characterized soils with varying organic carbon content

  • 0.01 M CaCl₂ solution

  • Centrifuge tubes with screw caps

  • Shaker

  • Analytical instrument for quantification (e.g., Liquid Scintillation Counter for radiolabeled compounds, GC-MS or HPLC for non-labeled compounds)

3. Procedure:

  • Preliminary Test:

    • Determine the optimal soil-to-solution ratio and equilibration time.

  • Adsorption Phase:

    • To a series of centrifuge tubes, add a known mass of soil.

    • Add a known volume of 0.01 M CaCl₂ solution containing a known concentration of this compound.

    • Shake the tubes at a constant temperature in the dark for the predetermined equilibration time.

  • Phase Separation:

    • Centrifuge the tubes to separate the soil and aqueous phases.

  • Analysis:

    • Analyze the supernatant for the concentration of this compound.

    • The amount adsorbed to the soil is calculated by the difference between the initial and final aqueous concentrations.

  • Calculation:

    • Calculate the soil-water distribution coefficient (K_d_) for each soil.

    • Calculate the K_oc_ by normalizing K_d_ to the organic carbon content of the soil (K_oc_ = K_d_ / fraction of organic carbon).

Protocol 3: Ready Biodegradability in an Aerobic Aqueous Medium

This protocol is adapted from the OECD Guideline for the Testing of Chemicals, Test No. 301: Ready Biodegradability .[18][19][20][21]

1. Principle: The biodegradability of this compound is assessed by exposing it to a microbial inoculum in a mineral medium and measuring the amount of CO₂ produced over a 28-day period.

2. Materials:

  • This compound

  • Mineral salts medium

  • Inoculum (e.g., activated sludge from a wastewater treatment plant)

  • CO₂-free air

  • CO₂ trapping solution (e.g., Ba(OH)₂)

  • Incubation bottles

3. Procedure:

  • Test Setup:

    • Prepare a solution of this compound in the mineral medium. Due to its low water solubility, a carrier solvent may be necessary.

    • Inoculate the medium with the microbial source.

    • Set up replicate test flasks, blank controls (inoculum only), and a reference compound control (a readily biodegradable substance).

  • Incubation:

    • Incubate the flasks in the dark at a constant temperature (e.g., 20-25°C) for 28 days.

    • Continuously purge the flasks with CO₂-free air, and pass the effluent gas through a CO₂ trapping solution.

  • Analysis:

    • Periodically measure the amount of CO₂ produced by titrating the trapping solution.

  • Calculation:

    • Calculate the percentage of theoretical CO₂ production (%ThCO₂) for this compound.

    • A substance is considered readily biodegradable if it reaches the pass level of 60% ThCO₂ within a 10-day window during the 28-day test.

Mandatory Visualizations

G cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: Degradation Studies cluster_2 Phase 3: Transport and Mobility Assessment cluster_3 Phase 4: Data Integration and Modeling P1 Determine Octanol-Water Partition Coefficient (Log Kow) (OECD 107/123) M1 Environmental Fate Modeling (e.g., Fugacity Models) P1->M1 P2 Determine Soil-Water Partition Coefficient (Koc) (OECD 106) T1 Soil Column Leaching Study P2->T1 P2->M1 P3 Determine Water Solubility (OECD 105) P3->M1 P4 Determine Henry's Law Constant (Calculated/Experimental) T2 Volatilization from Water Study P4->T2 P4->M1 D1 Aerobic Biodegradation in Soil (OECD 307) D1->M1 D2 Aerobic Biodegradation in Water (OECD 301) D2->M1 D3 Photodegradation in Water (OECD 316) D3->M1 T1->M1 T2->M1

Caption: Experimental workflow for assessing the environmental fate of a hydrophobic organic contaminant.

G Source Sources (e.g., Industrial Discharge, Atmospheric Deposition) Water Water Column Source->Water Runoff/ Discharge Soil Soil Source->Soil Deposition/ Spills Atmosphere Atmosphere (Particulate-bound) Source->Atmosphere Emissions Sediment Sediment Water->Sediment Sedimentation/ Sorption Water->Atmosphere Volatilization (minor) Biota Biota Water->Biota Bioaccumulation Water_Deg Biodegradation Photodegradation Water->Water_Deg Sediment->Water Resuspension Sediment_Deg Biodegradation Sediment->Sediment_Deg Soil->Biota Uptake Soil_Deg Biodegradation Soil->Soil_Deg Atmosphere->Water Wet/Dry Deposition Atmosphere->Soil Wet/Dry Deposition Atmosphere_Deg Photochemical Oxidation Atmosphere->Atmosphere_Deg

Caption: Conceptual model of the environmental fate and transport of this compound.

References

Application Notes and Protocols for the Microbial Degradation of 1-Propylfluoranthene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the microbial degradation of 1-propylfluoranthene, an alkylated polycyclic aromatic hydrocarbon (PAH). Due to the limited direct research on this specific compound, this document extrapolates from established principles of fluoranthene and alkylated PAH biodegradation. Detailed protocols for enrichment, isolation, and characterization of this compound-degrading microorganisms, as well as analytical methods for monitoring its degradation, are provided.

Introduction

Alkylated polycyclic aromatic hydrocarbons (alkyl-PAHs) are common constituents of crude oil and its refined products, often exceeding the concentrations of their parent PAHs.[1] These compounds can exhibit greater toxicity and persistence in the environment. This compound, a derivative of the four-ring PAH fluoranthene, is expected to undergo microbial degradation through pathways that target both the aromatic ring system and the alkyl side chain. Understanding these degradation mechanisms is crucial for developing effective bioremediation strategies and for assessing the environmental fate and toxicological implications of petroleum contamination.

Proposed Metabolic Pathways

The microbial degradation of this compound is hypothesized to proceed through two primary initial lines of attack: oxidation of the propyl side chain and dioxygenation of the aromatic rings. These pathways are not mutually exclusive and can occur concurrently or sequentially.

Side-Chain Oxidation Pathway

One of the primary mechanisms for the breakdown of alkylated PAHs is the oxidation of the alkyl substituent.[2][3] For this compound, this would likely involve the terminal or sub-terminal oxidation of the propyl group to form corresponding alcohols, aldehydes, and carboxylic acids.

A potential side-chain oxidation pathway is as follows:

  • Hydroxylation: The terminal carbon of the propyl group is hydroxylated to form 3-(fluoranthen-1-yl)propan-1-ol.

  • Oxidation to Aldehyde: The alcohol is further oxidized to 3-(fluoranthen-1-yl)propanal.

  • Oxidation to Carboxylic Acid: The aldehyde is converted to 3-(fluoranthen-1-yl)propanoic acid.

  • Beta-Oxidation: The resulting carboxylic acid can then undergo beta-oxidation, shortening the side chain and ultimately leading to fluoranthene-1-carboxylic acid, which can then enter the main fluoranthene degradation pathway.

Aromatic Ring Dioxygenation Pathways

Bacteria are known to initiate the degradation of PAHs by incorporating both atoms of molecular oxygen into the aromatic nucleus, catalyzed by dioxygenase enzymes.[4] For fluoranthene, attacks at the C-1,2, C-2,3, and C-7,8 positions have been reported.[5] A similar mechanism is proposed for this compound, leading to the formation of various dihydrodiols, which are then further metabolized.

A plausible ring dioxygenation pathway could involve:

  • Dioxygenation: A dioxygenase enzyme attacks one of the aromatic rings, for instance at the C-2,3 position, to form a cis-dihydrodiol.

  • Dehydrogenation: The cis-dihydrodiol is dehydrogenated to form the corresponding diol (e.g., 2,3-dihydroxy-1-propylfluoranthene).

  • Ring Cleavage: The diol is then susceptible to ring cleavage by either ortho or meta pathways, leading to the opening of the aromatic ring and the formation of various intermediates that can be funneled into central metabolic pathways.[4]

Microbial_Degradation_of_1_Propylfluoranthene cluster_side_chain Side-Chain Oxidation cluster_ring_dioxygenation Aromatic Ring Dioxygenation This compound This compound 3-(Fluoranthen-1-yl)propan-1-ol 3-(Fluoranthen-1-yl)propan-1-ol This compound->3-(Fluoranthen-1-yl)propan-1-ol Hydroxylation cis-Dihydrodiol cis-Dihydrodiol This compound->cis-Dihydrodiol Dioxygenation (e.g., at C-2,3) 3-(Fluoranthen-1-yl)propanal 3-(Fluoranthen-1-yl)propanal 3-(Fluoranthen-1-yl)propan-1-ol->3-(Fluoranthen-1-yl)propanal Oxidation 3-(Fluoranthen-1-yl)propanoic acid 3-(Fluoranthen-1-yl)propanoic acid 3-(Fluoranthen-1-yl)propanal->3-(Fluoranthen-1-yl)propanoic acid Oxidation Fluoranthene-1-carboxylic acid Fluoranthene-1-carboxylic acid 3-(Fluoranthen-1-yl)propanoic acid->Fluoranthene-1-carboxylic acid β-Oxidation Fluoranthene Degradation Pathway Fluoranthene Degradation Pathway Fluoranthene-1-carboxylic acid->Fluoranthene Degradation Pathway Diol Diol cis-Dihydrodiol->Diol Dehydrogenation Ring Cleavage Products Ring Cleavage Products Diol->Ring Cleavage Products Ortho/Meta Cleavage Central Metabolism Central Metabolism Ring Cleavage Products->Central Metabolism Isolation_Workflow Contaminated Soil/Sediment Contaminated Soil/Sediment Enrichment Culture (MSM + this compound) Enrichment Culture (MSM + this compound) Contaminated Soil/Sediment->Enrichment Culture (MSM + this compound) Serial Transfers Serial Transfers Enrichment Culture (MSM + this compound)->Serial Transfers Serial Dilution Serial Dilution Serial Transfers->Serial Dilution Plating on MSM-1-Propylfluoranthene Agar Plating on MSM-1-Propylfluoranthene Agar Serial Dilution->Plating on MSM-1-Propylfluoranthene Agar Incubation Incubation Plating on MSM-1-Propylfluoranthene Agar->Incubation Isolation of Pure Colonies Isolation of Pure Colonies Incubation->Isolation of Pure Colonies Purification by Streaking Purification by Streaking Isolation of Pure Colonies->Purification by Streaking Analytical_Workflow Bacterial Culture Bacterial Culture Acidification & Extraction Acidification & Extraction Bacterial Culture->Acidification & Extraction Concentration Concentration Acidification & Extraction->Concentration Derivatization (optional) Derivatization (optional) Concentration->Derivatization (optional) GC-MS Analysis GC-MS Analysis Derivatization (optional)->GC-MS Analysis Data Analysis (Quantification & Identification) Data Analysis (Quantification & Identification) GC-MS Analysis->Data Analysis (Quantification & Identification)

References

Application Note & Protocol: Synthesis of 1-Propylfluoranthene via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluoranthenes are a class of polycyclic aromatic hydrocarbons (PAHs) that have garnered significant interest in materials science and medicinal chemistry due to their unique photophysical properties and potential as scaffolds for biologically active molecules.[1][2] The functionalization of the fluoranthene core allows for the fine-tuning of its electronic and biological properties. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, offering a robust strategy for the synthesis of substituted fluoranthenes.[3][4][5] This application note provides a detailed protocol for the synthesis of 1-propylfluoranthene from 1-bromofluoranthene and n-propylboronic acid using a palladium-catalyzed Suzuki-Miyaura coupling reaction.

Reaction Scheme

The synthesis of this compound is achieved by the palladium-catalyzed cross-coupling of 1-bromofluoranthene with n-propylboronic acid. The general reaction is depicted below:

Experimental Protocol

This protocol is adapted from established Suzuki-Miyaura coupling procedures for the synthesis of substituted biaryls and fluoranthene derivatives.[1][3][6]

Materials and Reagents

  • 1-Bromofluoranthene

  • n-Propylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂])

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Toluene (anhydrous)

  • Water (degassed)

  • Ethyl acetate (for extraction and chromatography)

  • Hexane (for chromatography)

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Instrumentation

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer with a heating plate

  • Inert gas supply (Argon or Nitrogen) with a manifold

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

Procedure

  • Reaction Setup:

    • To a Schlenk flask, add 1-bromofluoranthene (1.0 equiv.), n-propylboronic acid (1.5 equiv.), and potassium carbonate (3.0 equiv.).

    • Add the palladium catalyst, [Pd(dppf)Cl₂] (0.05 equiv.).

    • The flask is sealed with a rubber septum, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.

  • Solvent Addition:

    • To the flask containing the solid reagents, add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v). The solvent volume should be sufficient to ensure proper stirring (e.g., 10 mL per 1 mmol of 1-bromofluoranthene).

  • Reaction:

    • The reaction mixture is heated to 80-110 °C with vigorous stirring.[3]

    • The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material (1-bromofluoranthene) is consumed.

  • Work-up:

    • Once the reaction is complete, the mixture is cooled to room temperature.

    • The mixture is diluted with ethyl acetate and washed with water and then with brine.

    • The organic layer is separated, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

  • Characterization:

    • The structure and purity of the final product should be confirmed by NMR spectroscopy (¹H NMR, ¹³C NMR) and Mass Spectrometry.

Data Presentation

The following tables summarize representative quantitative data for Suzuki-Miyaura coupling reactions for the synthesis of substituted fluoranthenes, which can be expected to be similar for the synthesis of this compound.

Table 1: Reaction Conditions and Yields for Substituted Fluoranthene Synthesis

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
11,8-Diiodonaphthalene4-Fluorophenylboronic acidPd(dppf)Cl₂ (5)KOAcDMSO1102478
21-BromonaphthalenePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O1001295
35-BromoindazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (5)K₂CO₃DME80285

Data adapted from representative Suzuki-Miyaura coupling reactions.[1][7]

Table 2: Representative Spectroscopic Data for a Fluoranthene Derivative

AnalysisExpected Data for this compound
¹H NMR Aromatic protons (multiplets, δ 7.0-8.5 ppm), Propyl group protons (triplet, sextet, triplet, δ 1.0-3.0 ppm)
¹³C NMR Aromatic carbons (δ 120-140 ppm), Propyl group carbons (δ 14, 24, 37 ppm)
Mass Spec (EI) Molecular ion peak (M⁺) at m/z = 244.33

Expected data based on the structure of this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound via Suzuki-Miyaura coupling.

Suzuki_Miyaura_Workflow A Reactant Mixing (1-Bromofluoranthene, n-Propylboronic acid, [Pd(dppf)Cl2], K2CO3) B Inert Atmosphere (Evacuate/Backfill with Ar/N2) A->B Setup C Solvent Addition (Degassed Toluene/H2O) B->C D Heating & Stirring (80-110°C) C->D Reaction E Reaction Monitoring (TLC) D->E F Work-up (Extraction & Drying) E->F Completion G Purification (Flash Chromatography) F->G Purification H Characterization (NMR, MS) G->H Analysis

Caption: Workflow for the synthesis of this compound.

Suzuki-Miyaura Catalytic Cycle

This diagram outlines the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle pd0 Pd(0)L2 ox_add R-Pd(II)-X L2 (Oxidative Addition) pd0->ox_add R-X transmetal R-Pd(II)-R' L2 (Transmetalation) ox_add->transmetal R'-B(OR)2 transmetal->pd0 red_elim R-R' (Reductive Elimination) transmetal->red_elim label_ox label_trans label_red

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Peak Tailing in GC-MS Analysis of 1-Propylfluoranthene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome peak tailing in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 1-propylfluoranthene and other polycyclic aromatic hydrocarbons (PAHs).

Troubleshooting Guide: A Step-by-Step Approach to Resolving Peak Tailing

Peak tailing in GC-MS can compromise resolution and the accuracy of quantification. This guide provides a systematic approach to identifying and resolving the root cause of peak tailing for this compound analysis.

Initial Assessment: Is it a Chemical or Physical Problem?

The first step is to determine the nature of the peak tailing. Observe the chromatogram to see which peaks are affected.

  • If all peaks, including the solvent peak, are tailing: The issue is likely physical, related to the gas flow path.[1]

  • If only polar or active compounds like this compound are tailing: The problem is likely chemical, involving interactions with active sites in the system.[2]

  • If only later-eluting peaks show tailing: This may indicate issues with temperature settings in the inlet or detector transfer line.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for this compound in GC-MS analysis?

Peak tailing for PAHs like this compound is often caused by secondary retention mechanisms within the GC system. The most common culprits include:

  • Active Sites: Highly polar silanol groups on surfaces within the inlet liner, the start of the analytical column, or fittings can interact with the analyte, causing tailing.[1][2]

  • Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites.[3][4]

  • Improper Column Installation: A poor column cut, incorrect column insertion depth into the inlet and detector, or leaks at the fittings can create turbulence and dead volumes in the sample path.[1][5]

  • Inadequate Inlet Temperature: If the inlet temperature is too low, higher boiling point analytes like this compound may not vaporize completely and efficiently, leading to tailing.[1]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in broad, tailing peaks.[6][7][8]

  • Solvent Effects: A mismatch in polarity between the solvent and the stationary phase can cause poor sample focusing on the column.[4] In splitless injections, a slow purge of the solvent from the inlet can also create the appearance of a tailing peak.[1]

Q2: My this compound peak is tailing. What is the first thing I should check?

For a sudden onset of peak tailing with a previously performing method, the most likely cause is contamination in the inlet.[4] Start by performing basic inlet maintenance:

  • Replace the Inlet Liner: The liner is a common site for the accumulation of non-volatile residues. Use a fresh, deactivated liner.[5]

  • Replace the Septum: A worn or cored septum can introduce contaminants into the inlet.

  • Check for Leaks: Ensure all fittings are secure.

If routine maintenance does not resolve the issue, proceed to the more detailed troubleshooting steps.

Q3: How can I prevent active sites from causing peak tailing?

Preventing interactions with active sites is crucial for achieving symmetrical peaks for PAHs.

  • Use Deactivated Components: Always use high-quality, deactivated liners and columns.[6][8] Modern inert stationary phases are also recommended.[2]

  • Regular Column Maintenance: If you suspect contamination at the head of the column, trim 10-20 cm from the inlet end of the column.[2][3][5] This removes the section most likely to have accumulated non-volatile residues.

  • Use a Guard Column: A deactivated guard column can be installed before the analytical column to trap non-volatile contaminants, protecting the analytical column and extending its lifetime.[4]

Q4: What are the optimal experimental parameters to minimize peak tailing for this compound?

Optimizing your GC-MS method parameters is key. Below is a table summarizing key parameters and their impact on peak shape.

ParameterRecommendation for this compoundRationale
Inlet Temperature 280-320°CEnsures complete and rapid vaporization of higher molecular weight PAHs, preventing condensation and subsequent tailing.[1][9][10]
Injection Mode Pulsed SplitlessMaximizes the transfer of the analyte onto the column, which is important for trace analysis.[9]
Injection Volume 1 µL (or less if overloading is suspected)Prevents column overload, which can lead to peak broadening and tailing.[7][8]
Column Phase DB-5ms or equivalent (5% phenyl-methylpolysiloxane)A common and effective nonpolar column for PAH analysis, providing good resolution.[11] Using an "Ultra Inert" version can further reduce peak tailing.[12]
Oven Temperature Program Start at a lower temperature (e.g., 40-60°C) for solvent focusing, then ramp to a high final temperature (e.g., 300-320°C)A low initial temperature helps to focus the analytes at the head of the column, leading to sharper peaks.[13] A high final temperature is necessary to elute high-boiling PAHs.
Carrier Gas Flow Rate Constant flow mode (e.g., 1.0-1.5 mL/min for a 0.25 mm ID column)Maintaining a constant linear velocity during the temperature program helps to preserve peak shape for later eluting compounds.[2]
MS Transfer Line Temperature 300-320°CPrevents condensation of the analytes as they travel from the column to the mass spectrometer.[1][10]
MS Source Temperature 300-320°CHigh source temperatures can help to minimize adsorption of PAHs on the ion source surfaces.[10][14]
Q5: Can my choice of solvent affect peak tailing?

Yes, the sample solvent can have a significant impact on peak shape.

  • Solvent Polarity: The polarity of the solvent should be compatible with the stationary phase to ensure good "solvent focusing." For a nonpolar column like a DB-5ms, using a nonpolar solvent such as hexane or isooctane is generally recommended.[4][15]

  • Solvent Purity: Use high-purity solvents to avoid introducing contaminants that can create active sites in the system.

Experimental Protocols

Protocol 1: Routine Inlet Maintenance for Preventing Peak Tailing
  • Cool the GC inlet and oven to a safe temperature.

  • Turn off the carrier gas flow to the inlet.

  • Carefully remove the septum nut and septum.

  • Remove the inlet liner.

  • Inspect the liner for any visible contamination or degradation of the deactivation layer.

  • Replace the liner with a new, deactivated liner of the same type.

  • Replace the septum with a new one.

  • Reassemble the inlet, ensuring a good seal.

  • Restore the carrier gas flow and check for leaks using an electronic leak detector.

  • Condition the new components by heating the inlet to the analysis temperature for a short period before running samples.

Protocol 2: Trimming the GC Column
  • Cool the GC oven and inlet.

  • Turn off the carrier gas flow.

  • Carefully disconnect the column from the inlet.

  • Using a ceramic scoring wafer, make a clean, square cut to remove 10-20 cm from the inlet end of the column.[5]

  • Wipe the outside of the column end with a lint-free cloth dampened with solvent to remove any debris.

  • Reinstall the column in the inlet, ensuring the correct insertion depth as specified by the instrument manufacturer.

  • Restore the carrier gas flow and check for leaks.

  • Condition the column before analysis.

Visualizing the Problem and Solution

Troubleshooting Workflow

troubleshooting_workflow start Peak Tailing Observed for This compound q1 Are all peaks tailing? start->q1 a1_yes Physical Issue Likely q1->a1_yes Yes a1_no Chemical Interaction or Temperature Issue q1->a1_no No check_install Check Column Installation: - Proper Cut - Correct Insertion Depth - No Leaks a1_yes->check_install inlet_maintenance Perform Inlet Maintenance: - Replace Liner - Replace Septum a1_no->inlet_maintenance end Symmetrical Peak Achieved check_install->end q2 Is tailing worse for later-eluting peaks? inlet_maintenance->q2 a2_yes Increase Inlet and Transfer Line Temperature q2->a2_yes Yes a2_no Active Site Interaction Likely q2->a2_no No a2_yes->end trim_column Trim 10-20cm from Column Inlet a2_no->trim_column use_inert Use Ultra-Inert Column and Deactivated Liner trim_column->use_inert check_overload Check for Column Overload: - Reduce Injection Volume - Dilute Sample use_inert->check_overload check_overload->end

Caption: A logical workflow for troubleshooting peak tailing.

Mechanism of Peak Tailing due to Active Sites

active_site_tailing cluster_column GC Column Surface cluster_analyte active_site Active Site (Silanol Group -Si-OH) stationary_phase Stationary Phase (e.g., DB-5ms) active_site->stationary_phase Slow Release (Peak Tailing) analyte1 1-Propyl- fluoranthene analyte1->stationary_phase Normal Partitioning (Symmetrical Peak) analyte2 1-Propyl- fluoranthene analyte2->active_site Strong Adsorption analyte3 1-Propyl- fluoranthene analyte3->stationary_phase

Caption: Interaction of analytes with active sites leading to tailing.

References

Technical Support Center: HPLC Analysis of 1-Propylfluoranthene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix interference issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 1-propylfluoranthene. The information is tailored for researchers, scientists, and drug development professionals to help ensure accurate and reliable analytical results.

Frequently Asked Questions (FAQs)

Q1: What is matrix interference in the context of this compound HPLC analysis?

A1: Matrix interference, or matrix effect, refers to the alteration of the analytical signal of this compound due to the co-eluting components of the sample matrix. These effects can manifest as either signal enhancement or, more commonly, signal suppression, leading to inaccurate quantification.[1] The issue is particularly prevalent in complex matrices such as soil, sediment, wastewater, and biological fluids.

Q2: What are the common causes of matrix interference in this type of analysis?

A2: Common causes of matrix interference include:

  • Ion Suppression/Enhancement: In LC-MS, co-eluting compounds can affect the ionization efficiency of this compound in the ion source.[1]

  • Fluorescence Quenching: For fluorescence detection (FLD), which is highly sensitive for PAHs, other compounds in the matrix can absorb the excitation or emission energy, reducing the fluorescence quantum yield of this compound.[1]

  • UV/Vis Absorbance Overlap: With UV/Vis detection, interfering compounds may absorb at the same wavelength as this compound, leading to a convoluted signal.

  • Physical Effects: High concentrations of matrix components can alter the physical properties of the sample solution, such as viscosity, which can affect chromatographic performance and peak shape.[2]

Q3: How can I determine if my analysis is affected by matrix interference?

A3: You can assess matrix effects by comparing the slope of a calibration curve prepared in a pure solvent with the slope of a calibration curve prepared in a matrix extract (matrix-matched calibration).[1] A significant difference between the slopes indicates the presence of matrix interference. Another common technique is the post-extraction spike method, where a known amount of analyte is added to a blank matrix extract and the recovery is calculated.

Q4: What are the primary strategies to minimize or eliminate matrix interference?

A4: The main strategies involve:

  • Effective Sample Preparation: The most crucial step is to remove interfering components before analysis using techniques like Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or the QuEChERS method.[2][3]

  • Chromatographic Separation: Optimizing the HPLC method to chromatographically separate this compound from interfering peaks is a key strategy.[4]

  • Dilution: Simple dilution of the sample extract can reduce the concentration of interfering substances, though this may compromise the limit of detection.[4]

  • Use of Internal Standards: Adding a structurally similar compound (an internal standard) that is not present in the sample can help to compensate for signal variations caused by matrix effects.[5]

Troubleshooting Guide for Matrix Interference

This guide provides a systematic approach to identifying and resolving common issues related to matrix interference during the HPLC analysis of this compound.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow start Start: Inaccurate Results or Poor Peak Shape Observed check_chromatography Review Chromatography: - Peak fronting/tailing? - Split peaks? - Baseline noise? start->check_chromatography check_blanks Inject Blanks: - Solvent blank - Method blank check_chromatography->check_blanks ghost_peaks Ghost Peaks Present? check_blanks->ghost_peaks late_elution Late Elution from Previous Injection ghost_peaks->late_elution Yes no_ghost_peaks No Ghost Peaks ghost_peaks->no_ghost_peaks No contamination System or Solvent Contamination late_elution->contamination If persists matrix_effect_suspected Matrix Effect Suspected no_ghost_peaks->matrix_effect_suspected perform_spe Improve Sample Cleanup: - Optimize SPE/LLE - Use QuEChERS matrix_effect_suspected->perform_spe dilute_sample Dilute Sample Extract matrix_effect_suspected->dilute_sample matrix_matched_cal Use Matrix-Matched Calibration matrix_effect_suspected->matrix_matched_cal internal_standard Use Internal Standard matrix_effect_suspected->internal_standard reanalyze Re-analyze Sample perform_spe->reanalyze dilute_sample->reanalyze matrix_matched_cal->reanalyze internal_standard->reanalyze end End: Accurate and Reliable Results reanalyze->end

Caption: A decision tree for troubleshooting matrix interference in HPLC analysis.

Question & Answer Troubleshooting Steps

Q: My chromatogram shows distorted or split peaks for this compound. What should I check first?

A: Distorted peaks can be caused by both physical and chemical effects of the matrix.[6]

  • Check for Column Overload: Inject a diluted sample. If the peak shape improves, your original sample concentration may be too high.

  • Sample Solvent Incompatibility: Ensure your sample is dissolved in a solvent that is weaker than or the same as your initial mobile phase. Injecting in a much stronger solvent can cause peak distortion.[7]

  • Particulate Matter: Particulates from the sample matrix can clog the column inlet frit. Always filter your samples through a 0.2 or 0.45 µm syringe filter before injection.[6]

Q: I am observing unexpected peaks (ghost peaks) in my chromatogram. What is the source?

A: Ghost peaks are extraneous peaks that do not come from your sample.

  • Late Elution: A broad, inconsistent peak could be a compound from a previous injection that is slowly eluting. Extend the run time of a blank injection to see if more peaks appear.[8]

  • System Contamination: Contamination can originate from the mobile phase, vials, or the HPLC system itself.[9] Run a blank gradient with fresh, high-purity solvents to diagnose.

  • Sample Carryover: If the ghost peak has the same retention time as your analyte, it is likely carryover from a previous, more concentrated sample. Implement a robust needle wash protocol in your autosampler method.[8]

Q: My quantitative results are inconsistent and show low recovery. How do I confirm and correct for matrix effects?

A: Inconsistent results and low recovery are classic signs of matrix suppression.

  • Perform a Spike and Recovery Experiment: Spike a known concentration of this compound into a blank matrix sample that has already been extracted. Analyze the spiked extract. A recovery significantly below 100% confirms signal suppression.

  • Enhance Sample Cleanup: The most effective way to combat matrix effects is to remove the interfering compounds. Solid Phase Extraction (SPE) is a highly effective cleanup technique for PAHs in complex samples like soil and sediment.[2]

  • Matrix-Matched Standards: Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your unknown samples. This helps to ensure that the standards and samples experience the same degree of matrix effect.

  • Method of Standard Additions: For very complex or unique matrices, the method of standard additions can provide the most accurate quantification by accounting for matrix effects specific to that individual sample.[4]

Quantitative Data on Sample Preparation

The choice of sample preparation technique is critical for minimizing matrix interference. The following table summarizes recovery data for various PAHs from soil using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by cleanup with dispersive SPE (dSPE). While this compound is not listed, the data for other 4- and 5-ring PAHs provide a strong indication of expected performance.

AnalyteFortification Level 1 (ng/g)Recovery (%)RSD (%)Fortification Level 2 (ng/g)Recovery (%)RSD (%)Fortification Level 3 (ng/g)Recovery (%)RSD (%)
Fluoranthene5098.21.110097.50.920099.10.7
Pyrene5097.61.310098.10.820098.90.6
Benz[a]anthracene5096.51.510097.21.020098.50.8
Chrysene5095.81.610096.91.120097.80.9
Benzo[b]fluoranthene5094.21.810095.51.220096.71.0
Benzo[k]fluoranthene5093.81.910094.91.320096.11.1
Benzo[a]pyrene5092.11.710093.41.420095.21.2
Data adapted from an application note on the analysis of PAHs in soil using QuEChERS and HPLC-FLD.[3]

Experimental Protocols

Protocol: Extraction of this compound from Soil/Sediment using QuEChERS

This protocol describes a general procedure for the extraction and cleanup of soil or sediment samples for PAH analysis, which can be adapted for this compound.

SamplePrepWorkflow start Start: Collect Soil/Sediment Sample homogenize Homogenize and Weigh Sample (e.g., 10g) start->homogenize add_water Add Water (if sample is dry) homogenize->add_water add_solvent Add Acetonitrile (Extraction Solvent) add_water->add_solvent add_salts Add QuEChERS Extraction Salts (e.g., MgSO4, NaCl) add_solvent->add_salts shake Shake Vigorously (1 min) add_salts->shake centrifuge1 Centrifuge shake->centrifuge1 supernatant Transfer Supernatant (Acetonitrile Layer) centrifuge1->supernatant add_dspe Add dSPE Cleanup Salts (e.g., PSA, C18, MgSO4) supernatant->add_dspe vortex Vortex and Centrifuge add_dspe->vortex final_extract Collect Final Extract vortex->final_extract filter Filter through 0.2 µm Syringe Filter final_extract->filter hplc_analysis Inject into HPLC-FLD/UV System filter->hplc_analysis end End: Data Acquisition hplc_analysis->end

Caption: Workflow for QuEChERS extraction and HPLC analysis of soil samples.

  • Sample Homogenization:

    • Homogenize the collected soil or sediment sample to ensure uniformity.

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of deionized water to the tube and vortex to create a slurry.

    • Add 10 mL of acetonitrile to the tube.

    • Add a QuEChERS extraction salt packet (commonly containing magnesium sulfate and sodium chloride).[3]

    • Immediately cap and shake the tube vigorously for 1 minute.

    • Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive Solid Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL dSPE tube.

    • The dSPE tube should contain a mixture of primary secondary amine (PSA) to remove organic acids, C18 to remove nonpolar interferences, and magnesium sulfate to remove residual water.[3]

    • Cap the tube and vortex for 30 seconds.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Final Preparation and Analysis:

    • Collect the supernatant (the cleaned extract).

    • Filter the extract through a 0.2 µm PTFE syringe filter into an HPLC vial.

    • Inject the sample into the HPLC system for analysis. Fluorescence detection is often preferred for PAHs due to its high sensitivity and selectivity.[1][10]

References

Technical Support Center: Improving Ionization Efficiency of 1-Propylfluoranthene in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the ionization efficiency of 1-propylfluoranthene in mass spectrometry.

Troubleshooting Guides

This section addresses common issues encountered during the mass spectrometric analysis of this compound.

Problem: Low or No Signal Intensity for this compound

A weak or absent signal for this compound is a frequent challenge due to its nonpolar nature. The following troubleshooting steps can help enhance its ionization.

  • Review the Ionization Technique: this compound, a nonpolar polycyclic aromatic hydrocarbon (PAH), is often difficult to ionize using electrospray ionization (ESI). Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI) are generally more suitable for such compounds.[1][2] For solid samples, Matrix-Assisted Laser Desorption/Ionization (MALDI) can be a viable option.

  • Optimize APCI Source Parameters:

    • Vaporizer Temperature: Ensure the vaporizer temperature is high enough to completely desolvate and vaporize the this compound molecule. A typical starting point for PAHs is around 350-450 °C.

    • Corona Discharge Current: A stable and appropriate corona discharge current (typically a few microamperes) is crucial for creating reagent ions that will then ionize the analyte.

  • Enhance APPI with Dopants: The use of a dopant is often essential for the efficient ionization of nonpolar compounds by APPI.[3][4] The dopant is ionized by the UV lamp, and these dopant ions then transfer their charge to the analyte molecules.

    • Dopant Selection: Toluene and anisole are common dopants for PAH analysis.[4] The choice of dopant should be based on its ionization potential relative to the analyte and its compatibility with the mobile phase.

    • Dopant Flow Rate: The flow rate of the dopant needs to be optimized to maximize the analyte signal while minimizing background noise.

  • Select an Appropriate MALDI Matrix: For MALDI analysis, the choice of matrix is critical for the successful ionization of nonpolar small molecules.

    • Matrix Suitability: Matrices such as 7,7,8,8-tetracyanoquinodimethane (TCNQ) have shown promise for the analysis of PAHs.[5] For insoluble PAHs, a solvent-free sample preparation method involving mechanical mixing of the analyte and matrix can be effective.[5]

  • Improve Signal-to-Noise Ratio:

    • System Cleanliness: A "steam cleaning" of the LC-MS system by running it overnight with a high flow of a clean solvent mixture can significantly reduce background noise and improve the signal-to-noise ratio.[6]

    • Noise Filtering: Computational post-acquisition data processing can be used to filter out noise from MS/MS spectra, which can improve spectral similarity and the reliability of molecular networks.[7]

The following diagram illustrates a general troubleshooting workflow for low signal intensity of this compound.

troubleshooting_workflow start Low or No Signal for This compound check_ionization Is the ionization technique suitable for nonpolar PAHs? (APCI, APPI, MALDI) start->check_ionization optimize_source Optimize Source Parameters (e.g., Vaporizer Temp, Corona Current) check_ionization->optimize_source Yes use_dopant Using APPI? Add and optimize a dopant (e.g., Toluene, Anisole) check_ionization->use_dopant Yes (APPI) select_matrix Using MALDI? Select an appropriate matrix (e.g., TCNQ) check_ionization->select_matrix Yes (MALDI) improve_sn Improve Signal-to-Noise Ratio (System Cleaning, Noise Filtering) optimize_source->improve_sn use_dopant->improve_sn select_matrix->improve_sn re_evaluate Re-evaluate Signal improve_sn->re_evaluate

Troubleshooting workflow for low signal intensity.

Frequently Asked Questions (FAQs)

Q1: Which ionization source is best for this compound?

A1: For nonpolar compounds like this compound, Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI) are generally the most effective ionization sources when coupled with liquid chromatography.[1][2] Electrospray ionization (ESI) is typically not suitable due to the lack of easily ionizable functional groups. Matrix-Assisted Laser Desorption/Ionization (MALDI) can also be used, particularly for solid samples, with the appropriate matrix selection.

Q2: How can I improve the signal of this compound when using APPI?

A2: The most effective way to improve the signal of nonpolar analytes in APPI is by using a dopant.[3][4] Dopants, such as toluene or anisole, are easily photoionized and then transfer their charge to the analyte molecules. Optimizing the dopant and its flow rate is crucial for maximizing the signal.

Q3: What are the key parameters to optimize in an APCI source for this compound?

A3: The two most critical parameters for APCI are the vaporizer temperature and the corona discharge current. The vaporizer temperature must be high enough to ensure complete desolvation and vaporization of the analyte. The corona discharge current needs to be stable and set to an optimal level to generate a sufficient population of reagent ions for chemical ionization.

Q4: What is a good starting point for a MALDI matrix for this compound?

A4: For polycyclic aromatic hydrocarbons (PAHs), traditional matrices are often not ideal due to interference in the low mass range. 7,7,8,8-tetracyanoquinodimethane (TCNQ) has been shown to be a suitable matrix for PAHs.[5] For insoluble PAHs, a solvent-free sample preparation method where the analyte and matrix are mechanically mixed can be effective.[5]

Q5: My baseline is very noisy. How can I improve my signal-to-noise ratio?

A5: High background noise can obscure the analyte signal. To improve the signal-to-noise ratio, ensure the LC-MS system is clean. A "steam cleaning" procedure, where the system is flushed with a clean solvent mixture at a high flow rate overnight, can be very effective.[6] Additionally, check for and eliminate any sources of contamination in your solvents, gas supply, or sample preparation workflow. Post-acquisition data processing techniques can also be employed to filter out noise.[7]

Quantitative Data

The following tables summarize quantitative data for the analysis of PAHs using different ionization techniques. While specific data for this compound is limited, the data for structurally similar PAHs can provide a useful starting point for method development.

Table 1: Comparison of Method Detection Limits (MDLs) for selected PAHs using online SPE-LC-APPI-MS/MS. (Data extrapolated from a study on parent and alkylated PAHs in environmental waters.[3])

CompoundMDL (ng/L)
Naphthalene1.2
Acenaphthylene0.8
Acenaphthene1.5
Fluorene0.9
Phenanthrene0.5
Anthracene0.6
Fluoranthene0.4
Pyrene0.3
Benzo[a]anthracene0.2
Chrysene0.3

Table 2: Quantitative determination of selected methyl-substituted PAHs in diesel particulate matter (SRM 1650) using GC-NICI-MS. (Data from a study on the determination of PAHs and alkylated-PAHs in particulate extracts.[8])

CompoundConcentration (µg/g)
Methylfluoranthenes5.2 ± 0.4
Methylpyrenes4.8 ± 0.3
Methylbenzofluoranthenes2.1 ± 0.2
Methylbenzo[a]pyrenes1.3 ± 0.1

Experimental Protocols

Below are detailed methodologies for key experiments related to the analysis of PAHs. These should be adapted and optimized for the specific analysis of this compound.

Protocol 1: Online SPE-LC-APPI-MS/MS for Alkylated PAHs (Adapted from a method for trace-level determination in environmental waters[3])

  • Sample Preparation:

    • To a 10 mL water sample, add 0.55 mL of a methanol solution containing isotopically labeled PAH internal standards and 0.45 mL of water.

    • The final solution should contain 5% methanol and 100 ng/L of each internal standard.

    • Mix thoroughly and load into the online SPE system.

  • Online Solid-Phase Extraction (SPE):

    • Use an appropriate SPE column for PAH retention.

    • Load 10 mL of the sample onto the SPE column over 5 minutes.

    • Wash the column with 2 mL of 1% methanol in water to remove inorganic species.

    • Condition the column with a short gradient to 60% methanol.

  • Liquid Chromatography (LC):

    • Use a column suitable for PAH separation (e.g., a C18 column).

    • Employ a gradient elution with a mobile phase consisting of methanol and water.

    • The specific gradient profile should be optimized for the separation of this compound from other isomers and matrix components.

  • APPI-MS/MS:

    • Use a tandem quadrupole mass spectrometer equipped with an APPI source.

    • Introduce a dopant (e.g., toluene) into the APPI source to enhance ionization.

    • Operate the mass spectrometer in Selected Reaction Monitoring (SRM) mode for high sensitivity and selectivity.

    • Optimize the collision energy for the specific fragmentation of the this compound precursor ion.

The following diagram outlines the experimental workflow for this protocol.

experimental_workflow sample_prep Sample Preparation (Add Internal Standards, Adjust Methanol Content) online_spe Online SPE (Loading, Washing, Conditioning) sample_prep->online_spe lc_separation LC Separation (C18 Column, Methanol/Water Gradient) online_spe->lc_separation appi_msms APPI-MS/MS Detection (Toluene Dopant, SRM Mode) lc_separation->appi_msms data_analysis Data Analysis appi_msms->data_analysis

Experimental workflow for online SPE-LC-APPI-MS/MS.

Protocol 2: MALDI-TOF MS for Insoluble PAHs (Based on a method for giant, insoluble PAHs[5])

  • Sample and Matrix Preparation:

    • Use a suitable matrix such as 7,7,8,8-tetracyanoquinodimethane (TCNQ).

    • Due to the potential insolubility of this compound and the matrix in a common solvent, a solvent-free preparation method is recommended.

  • Sample Deposition:

    • Mechanically mix a small amount of the this compound sample with an excess of the TCNQ matrix powder.

    • Press the resulting mixture into a pellet or directly onto the MALDI target plate.

  • MALDI-TOF MS Analysis:

    • Use a MALDI-TOF mass spectrometer.

    • Optimize the laser energy to achieve desorption and ionization of the analyte without excessive fragmentation.

    • Acquire the mass spectrum in reflectron mode for higher mass accuracy.

This logical diagram shows the relationship between sample properties and the choice of MALDI sample preparation.

maldi_logic analyte_solubility Is this compound soluble in a common solvent with the matrix? solvent_based_prep Use Solvent-Based Sample Preparation (e.g., Dried Droplet) analyte_solubility->solvent_based_prep Yes solvent_free_prep Use Solvent-Free Sample Preparation (Mechanical Mixing) analyte_solubility->solvent_free_prep No

Decision diagram for MALDI sample preparation.

References

Technical Support Center: Resolving Co-eluting Isomers of Propylfluoranthene by GCxGC-TOFMS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of co-eluting propylfluoranthene isomers using comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS).

Frequently Asked Questions (FAQs)

Q1: Why are propylfluoranthene isomers difficult to separate using conventional GC-MS?

Propylfluoranthene isomers, like many polycyclic aromatic hydrocarbons (PAHs), often have very similar boiling points and mass spectra. In single-dimension gas chromatography (GC), separation is primarily based on boiling point, leading to co-elution of these isomers. Their similar mass spectral fragmentation patterns also make deconvolution of co-eluting peaks challenging.[1][2] GCxGC-TOFMS offers a more powerful solution by introducing a second dimension of separation, which can resolve compounds that co-elute in the first dimension.[3][4]

Q2: What is the principle behind GCxGC in separating closely eluting isomers?

GCxGC utilizes two columns with different stationary phase chemistries, a concept known as orthogonality.[3][5] The first, longer column provides a primary separation, typically based on boiling point. The effluent from this column is then focused and pulsed onto a second, shorter column with a different stationary phase that separates the analytes based on a different property, such as polarity or shape selectivity. This two-dimensional separation spreads the analytes across a 2D chromatogram, significantly enhancing peak capacity and resolving components that would otherwise overlap.[4]

Q3: How do I choose the right column set for separating propylfluoranthene isomers?

A common and effective approach for PAH analysis is to use a non-polar column in the first dimension and a more polar or shape-selective column in the second dimension.[3][5] This combination exploits the differences in volatility and polarity/shape among the isomers.

  • First Dimension (¹D): A non-polar column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., Rxi-5ms), is a good starting point. The length should be sufficient to provide good primary separation (e.g., 30-60 m).[4]

  • Second Dimension (²D): A more polar column, such as one with a 50% phenyl polysiloxane stationary phase (e.g., Rxi-17), can provide the necessary orthogonal separation.[3] For particularly challenging separations of alkylated PAHs, columns with unique selectivities, such as those based on ionic liquids or liquid crystals, may offer improved resolution.[5]

Q4: Can TOFMS help in differentiating co-eluting propylfluoranthene isomers if chromatographic separation is incomplete?

While TOFMS provides high-resolution mass spectra, the electron ionization (EI) fragmentation patterns of isomers are often very similar, making differentiation based solely on mass spectra challenging.[1] However, subtle differences in the relative abundances of fragment ions may exist. Chemometric analysis techniques, such as principal component analysis (PCA), can sometimes be used to distinguish between the mass spectra of closely related isomers.[6][7] The primary strength of TOFMS in this application is its high data acquisition speed, which is necessary to adequately sample the very narrow peaks produced by the second dimension separation in GCxGC.

Troubleshooting Guides

Issue 1: Poor Resolution of Isomer Peaks

Symptom: Propylfluoranthene isomers are not baseline-resolved in the 2D chromatogram, appearing as overlapping or "blob-like" peaks.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Sub-optimal Column Combination Ensure the first and second dimension columns have different selectivities (orthogonal). A non-polar x polar column set is a good starting point.[3][5]
Inadequate Temperature Program The temperature ramp rate in the first dimension affects the separation. A slower ramp rate can improve resolution but will increase analysis time. Experiment with different ramp rates (e.g., 2-5 °C/min) to find the optimal balance.[8][9]
Incorrect Modulation Period The modulation period determines how many "slices" of the first dimension peak are transferred to the second dimension. A shorter modulation period can improve resolution but may decrease sensitivity. Aim for 3-4 modulations across a first-dimension peak.[3][4]
Sub-optimal Gas Flow Rate The carrier gas flow rate affects both retention and efficiency. Ensure the flow rate is optimized for the column dimensions and carrier gas being used.
Issue 2: Peak Tailing

Symptom: Chromatographic peaks are asymmetrical, with a "tail" extending from the back of the peak.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Active Sites in the System Active sites in the injector liner, column, or connections can cause polar or active compounds to tail. Use a deactivated liner and ensure all connections are clean and properly made.[10][11]
Column Contamination Contamination from the sample matrix can lead to peak tailing. Bake out the column at a high temperature (within its specified limits) to remove contaminants. If tailing persists, trim a small portion (10-20 cm) from the front of the column.[11]
Column Overload Injecting too much sample can cause peak tailing. Reduce the injection volume or dilute the sample.
Issue 3: Peak Splitting

Symptom: A single compound appears as two or more closely spaced peaks.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Improper Column Installation An improperly cut or installed column can cause peak splitting. Ensure the column is cut cleanly and installed at the correct depth in the injector and detector.[10]
Injector Problems A partially blocked injector liner or an issue with the injection technique can lead to split peaks. Clean or replace the liner and review the injection parameters.[10]
Solvent Mismatch A mismatch in polarity between the sample solvent and the stationary phase can sometimes cause peak splitting, especially in splitless injection mode.

Experimental Protocols

The following provides a template for a GCxGC-TOFMS method for the analysis of propylfluoranthene isomers. This should be considered a starting point for method development and will likely require optimization.

Parameter Recommended Starting Conditions
First Dimension (¹D) Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Rxi-5ms or equivalent)
Second Dimension (²D) Column 1-2 m x 0.15 mm ID, 0.15 µm film thickness (e.g., Rxi-17Sil MS or equivalent)
Carrier Gas Helium, constant flow at 1.0-1.5 mL/min
Injector Split/Splitless, 280 °C
Injection Volume 1 µL
Oven Temperature Program 60 °C (hold 1 min), ramp at 3 °C/min to 320 °C (hold 5 min)
Modulation Period 4 seconds
Modulator Temperature Offset +15 °C relative to the oven temperature
MS Transfer Line Temperature 290 °C
Ion Source Temperature 230 °C
Mass Range 50-500 amu
Acquisition Rate 100-200 spectra/second

Quantitative Data

As there is limited published data specifically for propylfluoranthene isomers, the following table provides an example of retention times for a set of C2-naphthalene isomers, which are also challenging to separate. This illustrates the type of data you should aim to generate for your propylfluoranthene standards.

Table 1: Example Retention Times for C2-Naphthalene Isomers on a Non-polar x Polar Column Set

Compound ¹D Retention Time (min) ²D Retention Time (sec)
2-Ethylnaphthalene18.541.28
1-Ethylnaphthalene18.681.32
2,6-Dimethylnaphthalene19.211.45
2,7-Dimethylnaphthalene19.351.48
1,3-Dimethylnaphthalene19.521.55
1,7-Dimethylnaphthalene19.661.59
1,6-Dimethylnaphthalene19.801.63
1,4-Dimethylnaphthalene20.011.70
1,5-Dimethylnaphthalene20.151.74
1,2-Dimethylnaphthalene20.331.81
1,8-Dimethylnaphthalene20.501.88

Note: These are example data and will not correspond to the retention times of propylfluoranthene isomers.

Visualizations

GCxGC_Workflow cluster_prep Sample Preparation cluster_analysis GCxGC-TOFMS Analysis cluster_data Data Processing Sample Sample Extraction Extraction Sample->Extraction Cleanup Clean-up Extraction->Cleanup Concentration Concentration Cleanup->Concentration Injection Injection Concentration->Injection GCxGC GCxGC Separation Injection->GCxGC TOFMS TOFMS Detection GCxGC->TOFMS Chromatogram 2D Chromatogram TOFMS->Chromatogram Deconvolution Peak Deconvolution Chromatogram->Deconvolution Identification Isomer Identification Deconvolution->Identification Quantification Quantification Identification->Quantification Report Report Quantification->Report

Caption: Experimental workflow for GCxGC-TOFMS analysis.

Troubleshooting_Workflow Start Co-eluting Isomers Observed CheckModulation Optimize Modulation Period (Shorter for better resolution) Start->CheckModulation CheckTemp Optimize Temperature Program (Slower ramp for better resolution) CheckModulation->CheckTemp No Improvement Resolved Isomers Resolved CheckModulation->Resolved Improved CheckColumns Evaluate Column Set (Ensure orthogonality) CheckTemp->CheckColumns No Improvement CheckTemp->Resolved Improved ConsiderNewColumns Test Alternative ²D Column (e.g., Ionic Liquid, Liquid Crystal) CheckColumns->ConsiderNewColumns No Improvement CheckColumns->Resolved Improved ConsiderNewColumns->Resolved NotResolved Still Co-eluting ConsiderNewColumns->NotResolved No Improvement

Caption: Troubleshooting logic for resolving co-eluting isomers.

Orthogonal_Separation cluster_1D 1D GC Separation (by Boiling Point) cluster_2D 2D GCxGC Separation (Orthogonal) a A b B a2 A a->a2 c C b2 B b->b2 d D c2 C c->c2 d2 D c->d2 e E f F e2 E e->e2 f2 F e->f2

Caption: Concept of orthogonal separation in GCxGC.

References

Technical Support Center: Optimizing QuEChERS Extraction for 1-Propylfluoranthene in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with QuEChERS extraction of 1-propylfluoranthene and other polycyclic aromatic hydrocarbons (PAHs) from complex sample matrices.

Frequently Asked Questions (FAQs)

Q1: What is the QuEChERS method?

A1: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique that simplifies the extraction of analytes, such as pesticides and PAHs, from a variety of sample matrices. The method involves an initial extraction and partitioning step with an organic solvent (typically acetonitrile) and a salt mixture, followed by a cleanup step using dispersive solid-phase extraction (dSPE).[1][2]

Q2: Which QuEChERS standard method (AOAC or EN) is better for this compound analysis?

A2: Both the AOAC (Association of Official Agricultural Chemists) Official Method 2007.01 and the European EN 15662 method are widely used for multiclass residue analysis.[1] The choice often depends on the specific matrix and the range of analytes being tested. For pH-sensitive analytes, a buffered method is recommended.[2] Given that this compound is not known to be highly pH-sensitive, either method can be adapted. It is advisable to perform a validation study to determine the optimal method for your specific application.

Q3: How can I minimize matrix effects when analyzing this compound by GC-MS?

A3: Matrix effects, which can cause signal suppression or enhancement, are a common challenge in GC-MS analysis.[3] To minimize these effects, consider the following:

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same QuEChERS procedure as the samples. This is a highly effective way to compensate for matrix effects.

  • Internal Standards: Use an isotopically labeled internal standard that has similar chemical properties to this compound to correct for variations in extraction efficiency and matrix effects.

  • Optimized Cleanup: Select the appropriate dSPE sorbents to remove interfering co-extractives from the sample matrix. For matrices containing fats and pigments, a combination of PSA, C18, and GCB may be necessary.[4]

  • Analyte Protectants: The addition of analyte protectants to the final extract can help to mask active sites in the GC inlet, reducing analyte degradation and improving peak shape.[5]

Q4: What are the best dSPE sorbents for cleaning up extracts containing this compound?

A4: The choice of dSPE sorbent depends on the nature of the matrix.

  • Primary Secondary Amine (PSA): Removes organic acids, sugars, and some fatty acids.

  • C18 (Octadecyl): Effective for removing nonpolar interferences like fats and oils.[4]

  • Graphitized Carbon Black (GCB): Removes pigments and sterols. However, it can also retain planar molecules like PAHs, so its use should be carefully evaluated to avoid analyte loss.[4]

  • Z-Sep/Z-Sep+: Zirconia-based sorbents that can effectively remove fats and pigments.[6]

For complex matrices containing fats, a combination of PSA and C18 is often a good starting point. For highly pigmented samples, a small amount of GCB might be beneficial, but its impact on this compound recovery must be validated.

Troubleshooting Guides

Low Recovery of this compound
Potential Cause Troubleshooting Steps
Incomplete Extraction Ensure the sample is thoroughly homogenized to maximize the surface area for extraction. Increase shaking time or use a mechanical shaker for vigorous agitation. For dry samples, ensure at least 80% hydration by adding water before the solvent.[4] For high organic matter soils, consider using a binary solvent system like acetonitrile-acetone (1:1) and ultrasonic treatment to improve extraction efficiency.[7][8]
Analyte Adsorption to Sorbents If using Graphitized Carbon Black (GCB) for cleanup, be aware that it can adsorb planar molecules like PAHs, leading to low recovery.[4] Reduce the amount of GCB or consider alternative sorbents like Z-Sep for pigment removal.[6]
Partitioning into Fatty Matrices In high-fat samples, hydrophobic compounds like this compound can remain in the lipid phase, leading to poor partitioning into the acetonitrile layer.[9] Consider a freeze-out step to precipitate lipids from the extract before dSPE cleanup.[9] Using a modified extraction solvent, such as n-hexane-saturated acetonitrile with a small percentage of toluene, can enhance the desorption of PAHs from fatty matrices.[9]
Incorrect Salt Addition Adding extraction salts directly to the sample before the solvent can lead to agglomeration and reduced recovery. Always add the solvent and mix with the sample before adding the salts.[4]
pH Effects on Analyte Stability Although this compound is not highly pH-sensitive, extreme pH values can affect the stability of other co-extracted compounds, which might indirectly impact the extraction. Ensure proper buffering of the extraction, especially if following a buffered QuEChERS protocol.
Poor Chromatographic Performance
Potential Cause Troubleshooting Steps
Matrix Interference Co-eluting matrix components can lead to poor peak shape, tailing, and ion suppression/enhancement. Optimize the dSPE cleanup step by testing different sorbent combinations (e.g., PSA, C18, Z-Sep) to effectively remove interferences.[6]
Active Sites in GC System Active sites in the GC inlet liner or the front of the analytical column can cause peak tailing and analyte degradation. Use a deactivated liner and perform regular inlet maintenance. The use of analyte protectants in the final extract can also help to passivate active sites.[5]
Solvent Mismatch Injecting a large volume of acetonitrile into a GC system can sometimes lead to poor peak shape. A solvent exchange step into a more GC-compatible solvent like toluene can improve chromatography.[4]
High Concentration of Co-extractives High concentrations of co-extracted matrix components can overload the analytical column. Dilute the final extract before injection, if sensitivity allows.

Quantitative Data Summary

The following tables summarize typical recovery data for PAHs in different matrices using QuEChERS. While specific data for this compound is limited in the literature, the data for structurally similar PAHs like fluoranthene and pyrene provide a good indication of expected performance.

Table 1: Average Recoveries of PAHs in Soil using QuEChERS-GC-MS

AnalyteAverage Recovery (%)% RSD
Naphthalene95.21.5
Acenaphthylene98.11.2
Acenaphthene97.51.1
Fluorene99.30.9
Phenanthrene101.20.8
Anthracene100.80.7
Fluoranthene 102.5 0.6
Pyrene 103.1 0.5
Benzo[a]anthracene104.60.4
Chrysene105.30.3
Benzo[b]fluoranthene106.10.9
Benzo[k]fluoranthene106.71.2
Benzo[a]pyrene105.91.8
Indeno[1,2,3-cd]pyrene104.22.2
Dibenzo[a,h]anthracene102.82.5
Benzo[g,h,i]perylene101.52.8
Data adapted from a study on the analysis of 18 PAHs in soil using the original unbuffered QuEChERS method. Spiked at 1 mg/kg.

Table 2: Recoveries of PAH4 in Various Food Matrices using a Modified QuEChERS Method

MatrixBenzo[a]anthracene (%)Chrysene (%)Benzo[b]fluoranthene (%)Benzo[a]pyrene (%)
Non-fatty (e.g., rice)93.595.396.296.3
Fatty (e.g., pork)102.497.397.199.1
Data from a study using a modified QuEChERS method with a freeze-out step for fatty samples.[9]

Experimental Protocols

General QuEChERS Protocol for Soil (Adapted from AOAC 2007.01)
  • Sample Preparation:

    • Homogenize the soil sample to ensure uniformity.

    • Weigh 15 g of the homogenized soil into a 50 mL centrifuge tube.

    • For dry soil, add water to achieve at least 80% hydration and vortex to mix.

  • Extraction:

    • Add 15 mL of 1% acetic acid in acetonitrile to the centrifuge tube.

    • If using an internal standard, add it at this stage.

    • Cap the tube and shake vigorously for 1 minute. A mechanical shaker is recommended.

    • Add the contents of an AOAC 2007.01 extraction salt packet (6 g MgSO₄, 1.5 g CH₃COONa).

    • Immediately shake vigorously for 1 minute.

    • Centrifuge at ≥1500 rcf for 1 minute.

  • Dispersive SPE Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer to a 2 mL or 15 mL dSPE cleanup tube containing the appropriate sorbents (e.g., MgSO₄, PSA, and C18 for fatty matrices).

    • Shake vigorously for 30 seconds.

    • Centrifuge according to the dSPE tube manufacturer's instructions (e.g., 5 minutes at 4000 rpm).

  • Final Extract Preparation:

    • Carefully transfer the supernatant to an autosampler vial.

    • The extract is now ready for GC-MS analysis. A solvent exchange or dilution may be necessary depending on the instrument and method sensitivity.

Visualizations

QuEChERS_Workflow cluster_extraction Extraction Step cluster_cleanup dSPE Cleanup Step cluster_analysis Analysis Step sample_prep 1. Homogenize Sample (15 g in 50 mL tube) add_solvent 2. Add 15 mL 1% Acetic Acid in ACN sample_prep->add_solvent Add internal standard add_salts 3. Add AOAC Salts (6g MgSO4, 1.5g NaOAc) add_solvent->add_salts Shake 1 min centrifuge1 4. Shake & Centrifuge (≥1500 rcf, 1 min) add_salts->centrifuge1 Shake 1 min transfer_supernatant 5. Transfer Supernatant to dSPE tube centrifuge1->transfer_supernatant Collect acetonitrile layer add_dspe 6. dSPE Sorbents (e.g., PSA, C18, MgSO4) transfer_supernatant->add_dspe centrifuge2 7. Shake & Centrifuge add_dspe->centrifuge2 Shake 30 sec final_extract 8. Collect Final Extract centrifuge2->final_extract gcms_analysis 9. GC-MS Analysis final_extract->gcms_analysis

Caption: Standard QuEChERS workflow for sample extraction and cleanup.

Troubleshooting_Tree start Low Recovery of This compound check_matrix What is the matrix type? start->check_matrix high_fat High-Fat/Oily Matrix check_matrix->high_fat Fat/Oil high_pigment High-Pigment Matrix check_matrix->high_pigment Pigment high_om_soil High Organic Matter Soil check_matrix->high_om_soil Soil other_matrix Other/General Matrix check_matrix->other_matrix General solution_fat Implement Freeze-Out Step Use C18 or Z-Sep in dSPE Modify extraction solvent high_fat->solution_fat solution_pigment Use GCB in dSPE (validate recovery) Consider Z-Sep sorbent high_pigment->solution_pigment solution_om_soil Use Acetonitrile:Acetone (1:1) Incorporate sonication high_om_soil->solution_om_soil solution_general Ensure >80% hydration for dry samples Increase shaking time/intensity Check salt addition procedure other_matrix->solution_general

Caption: Troubleshooting decision tree for low recovery issues.

References

Technical Support Center: 19F NMR Signal Assignment for 1-Propylfluoranthene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the 19F NMR signal assignment of 1-propylfluoranthene.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in assigning the 19F NMR signal for this compound?

A1: The primary challenges in assigning the 19F NMR signal for this compound stem from several factors inherent to fluorinated polycyclic aromatic hydrocarbons (PAHs). The large chemical shift range of 19F NMR can lead to signals appearing in unexpected regions, complicating initial identification. Furthermore, the chemical shift is highly sensitive to the local electronic and steric environment. The presence of the propyl group at the 1-position introduces conformational flexibility, which can lead to line broadening or even multiple signals if the rotation is slow on the NMR timescale. Long-range couplings to protons (¹H-¹⁹F) and carbons (¹³C-¹⁹F) can create complex splitting patterns that are difficult to interpret without the aid of advanced NMR techniques.

Q2: What is the expected chemical shift range for the fluorine atom in this compound?

Q3: How can I definitively assign the 19F NMR signal of this compound?

A3: A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is crucial for unambiguous signal assignment.

  • 1D ¹⁹F NMR: Provides the initial chemical shift of the fluorine nucleus.

  • ¹H-coupled ¹⁹F NMR: Reveals coupling patterns with nearby protons, providing valuable connectivity information.

  • 2D ¹H-¹⁹F Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC): These experiments correlate the fluorine nucleus with directly attached (HSQC, if applicable) or long-range coupled (HMBC) protons. This is essential for identifying which protons are in close proximity to the fluorine atom through the bond network.

  • 2D ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY): This experiment detects through-space interactions (NOEs) between the fluorine and nearby protons, which is particularly useful for determining the spatial relationship between the fluorine atom and the protons of the propyl group.[3][4][5][6][7]

Q4: What are the small, satellite peaks sometimes observed around the main 19F signal?

A4: These small peaks, typically appearing symmetrically around the main signal at a low intensity (around 0.55% each), are often ¹³C satellites. They arise from the coupling of the ¹⁹F nucleus to an adjacent ¹³C nucleus (¹JCF). Since the natural abundance of ¹³C is about 1.1%, these satellite peaks are much smaller than the main peak arising from molecules with ¹²C. The separation between these satellite peaks corresponds to the one-bond ¹³C-¹⁹F coupling constant. It is important not to mistake these for impurity signals.

Troubleshooting Guide

This guide addresses common issues encountered during the 19F NMR analysis of this compound.

Problem Possible Cause(s) Recommended Solution(s)
No 19F signal observed or very weak signal. 1. Incorrect spectral width or offset. 2. Low sample concentration. 3. Instrument not properly tuned to the 19F frequency. 4. Incorrect pulse sequence parameters.1. Broaden the spectral width to cover a wider range (e.g., -50 to -250 ppm) to ensure the peak is not outside the acquisition window. 2. Increase the sample concentration or the number of scans. 3. Ensure the NMR probe is correctly tuned for ¹⁹F detection. 4. Check and optimize acquisition parameters like pulse width and relaxation delay.
Broad 19F signal. 1. Unresolved long-range couplings. 2. Conformational exchange due to the propyl group. 3. Presence of paramagnetic impurities. 4. Poor shimming of the magnetic field.1. Acquire a ¹H-decoupled ¹⁹F spectrum to collapse proton couplings. 2. Perform variable temperature (VT) NMR studies. Sharper signals may be obtained at higher or lower temperatures. 3. Ensure the sample and NMR tube are clean. Consider passing the sample through a small plug of silica or celite. 4. Re-shim the magnet, especially the Z1 and Z2 shims.
Complex, uninterpretable multiplet in the 1D 19F spectrum. 1. Overlapping through-bond (J-coupling) and through-space (NOE) interactions. 2. Second-order coupling effects.1. Utilize 2D NMR techniques like ¹H-¹⁹F HSQC/HMBC and HOESY to resolve individual correlations. 2. If possible, acquire the spectrum on a higher-field NMR spectrometer to minimize second-order effects.
Appearance of unexpected peaks. 1. Impurities in the sample. 2. ¹³C satellites being mistaken for impurity peaks. 3. Spinning sidebands.1. Check the purity of the sample using other analytical techniques like GC-MS or HPLC. 2. Verify if the peaks are symmetrically spaced around the main signal with an intensity of ~0.55% each. 3. Acquire a spectrum without sample spinning to see if the peaks disappear.

Experimental Protocols

Sample Preparation

A standard protocol for preparing a this compound sample for 19F NMR analysis is as follows:

  • Dissolve the Sample: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆).

  • Solvent Selection: Chloroform-d (CDCl₃) is a common choice for non-polar aromatic compounds. Ensure the solvent does not have signals that overlap with regions of interest.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): For accurate chemical shift referencing, a small amount of an internal standard such as trifluorotoluene (C₆H₅CF₃, δ ≈ -63.7 ppm) can be added. However, referencing to the solvent residual peak and then to an external standard is also common.

  • Filtration (if necessary): If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to avoid poor shimming.

1D ¹⁹F NMR Acquisition

A typical set of parameters for acquiring a standard 1D ¹⁹F NMR spectrum:

  • Pulse Sequence: A standard single-pulse sequence (e.g., zgfhig on Bruker instruments for ¹H-decoupled spectra).

  • Spectrometer Frequency: As high as available (e.g., 470 MHz for a 500 MHz ¹H spectrometer).

  • Spectral Width (SW): Initially set to a wide range, for instance, 200 ppm (approximately 94 kHz on a 470 MHz instrument), centered around an expected chemical shift of -110 ppm.

  • Acquisition Time (AQ): Typically 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quantitative measurements.

  • Number of Scans (NS): 16 to 128, depending on the sample concentration.

  • Temperature: 298 K (25 °C).

2D ¹H-¹⁹F HOESY Acquisition

A representative protocol for a 2D ¹H-¹⁹F HOESY experiment to identify through-space correlations:

  • Pulse Sequence: Standard HOESY pulse sequence (e.g., hoesyfph on Bruker instruments).

  • Spectral Width (SW) in F2 (¹⁹F): Centered on the 19F signal of this compound with a width sufficient to cover the signal and a small baseline on either side.

  • Spectral Width (SW) in F1 (¹H): Covering the expected proton chemical shift range (e.g., 0-10 ppm).

  • Number of Increments in F1: 256 to 512.

  • Number of Scans (NS): 8 to 32 per increment.

  • Mixing Time (d8): A range of mixing times (e.g., 100 ms to 500 ms) may need to be tested to optimize the NOE effect. A good starting point is 300 ms.

  • Relaxation Delay (D1): 1.5-2 seconds.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_1d_nmr 1D NMR Analysis cluster_2d_nmr 2D NMR Analysis for Assignment cluster_assignment Final Assignment Dissolve Dissolve this compound in deuterated solvent Transfer Transfer to NMR tube Dissolve->Transfer F19_1D Acquire 1D ¹⁹F Spectrum Transfer->F19_1D H1_decoupled Acquire ¹H-decoupled ¹⁹F Spectrum F19_1D->H1_decoupled HMBC ¹H-¹⁹F HMBC (Through-bond) H1_decoupled->HMBC HOESY ¹H-¹⁹F HOESY (Through-space) H1_decoupled->HOESY Assignment Unambiguous Signal Assignment HMBC->Assignment HOESY->Assignment

Caption: Experimental workflow for 19F NMR signal assignment.

Troubleshooting_Logic cluster_signal Signal Issues cluster_peaks Peak Issues Start Problem with ¹⁹F NMR Spectrum No_Signal No/Weak Signal Start->No_Signal Broad_Signal Broad Signal Start->Broad_Signal Complex_Multiplet Complex Multiplet Start->Complex_Multiplet Extra_Peaks Unexpected Peaks Start->Extra_Peaks Sol_No_Signal Sol_No_Signal No_Signal->Sol_No_Signal Check SW, Conc., Tuning Sol_Broad_Signal Sol_Broad_Signal Broad_Signal->Sol_Broad_Signal Decouple, VT-NMR, Re-shim Sol_Complex_Multiplet Sol_Complex_Multiplet Complex_Multiplet->Sol_Complex_Multiplet Run 2D NMR (HMBC/HOESY) Sol_Extra_Peaks Sol_Extra_Peaks Extra_Peaks->Sol_Extra_Peaks Check Purity, Identify Satellites End Problem Resolved Sol_No_Signal->End Resolved Sol_Broad_Signal->End Resolved Sol_Complex_Multiplet->End Resolved Sol_Extra_Peaks->End Resolved

Caption: Troubleshooting logic for 19F NMR spectral issues.

References

managing instrument contamination in trace analysis of 1-propylfluoranthene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the trace analysis of 1-propylfluoranthene and other polycyclic aromatic hydrocarbons (PAHs). Instrument contamination is a critical issue in trace analysis, and this guide offers practical solutions to identify, manage, and prevent it.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of instrument contamination in the trace analysis of this compound?

A1: Instrument contamination in the trace analysis of this compound and other PAHs can originate from several sources. These compounds are known to be "sticky" and can adhere to various surfaces within the analytical system.[1][2] Key sources include:

  • Injector Port: The injector is a primary site for contamination. Residue from previous samples, especially those with complex matrices, can accumulate in the injector liner, on the injector seal, and within the port itself. Septum bleed, where small particles of the septum enter the injector, can also be a source of interfering peaks.[1]

  • GC Column: Over time, non-volatile and semi-volatile residues from samples can accumulate at the head of the GC column. This can lead to carryover, where analytes from a previous injection appear in a subsequent analysis.[1] Column bleed, the degradation of the stationary phase at high temperatures, can also introduce interfering compounds.

  • Autosampler Syringe: The syringe used for sample injection can be a source of carryover if not properly washed between injections. The wash solvents themselves can also become contaminated.

  • Carrier Gas and Gas Lines: Impurities in the carrier gas or contamination within the gas lines can introduce a high background signal or discrete contaminant peaks.

  • Laboratory Environment: PAHs are ubiquitous environmental contaminants, often originating from sources like vehicle exhaust, cigarette smoke, and heating systems.[3][4] These airborne particles can contaminate solvents, glassware, and instrument components.

Q2: I am observing "ghost peaks" in my chromatograms when running a solvent blank. What are they and how can I eliminate them?

A2: Ghost peaks are unexpected peaks that appear in a chromatogram when no analyte is injected. They are a classic sign of instrument contamination or carryover from previous injections.[5] To eliminate ghost peaks, a systematic approach is necessary:

  • Identify the Source: The first step is to determine where the contamination is coming from. This can be done by systematically cleaning or replacing components of the GC-MS system.

  • Injector Maintenance: The injector is the most common source of ghost peaks. Start by replacing the injector liner and septum. If the problem persists, a more thorough cleaning of the injector port may be required.[1]

  • Column Bake-out: If the injector is not the source, the contamination may be in the GC column. Performing a column bake-out at a high temperature can help to remove semi-volatile contaminants.

  • Syringe Cleaning: Ensure the autosampler syringe is being thoroughly cleaned between injections with an appropriate solvent. Check that the wash solvent vials are clean and the solvent is fresh.

  • Blank Analysis: After each cleaning step, run a solvent blank to see if the ghost peaks have been eliminated. This will help to pinpoint the source of the contamination.

Q3: How can I prevent instrument contamination before it occurs?

A3: Proactive measures are key to preventing instrument contamination in trace analysis. Implementing good laboratory practices can significantly reduce the incidence of contamination-related issues.

  • Regular Instrument Maintenance: Establish a routine maintenance schedule for your GC-MS system. This should include regular replacement of the injector liner and septum, as well as periodic cleaning of the injector port.

  • Proper Sample Preparation: Use high-purity solvents and reagents for sample preparation to minimize the introduction of external contaminants.[6]

  • Use of Blanks: Regularly run solvent blanks and method blanks to monitor the cleanliness of your system. An increase in the background signal or the appearance of new peaks in your blanks can be an early indicator of a contamination issue.

  • Dedicated Glassware: Use glassware that is dedicated to trace analysis and follow a rigorous cleaning protocol.

  • Clean Laboratory Environment: Maintain a clean laboratory environment to minimize the risk of contamination from airborne particles.[6]

Troubleshooting Guides

Issue: High Background Noise in Chromatogram

Question: My baseline is very noisy, making it difficult to integrate the peaks for this compound accurately. What could be the cause and how do I fix it?

Answer:

A high background noise in your chromatogram can be caused by several factors. Follow these steps to diagnose and resolve the issue:

  • Check for Leaks: Air leaks in the GC system are a common cause of a noisy baseline. Use an electronic leak detector to check all fittings and connections, from the gas source to the detector.

  • Carrier Gas Purity: Ensure you are using high-purity carrier gas. Contaminated gas can introduce a host of impurities that will elevate the baseline noise. Consider installing or replacing gas purifiers.

  • Column Bleed: Excessive column bleed, especially at high temperatures, will result in a rising and noisy baseline. This can be caused by an old or damaged column, or by operating the column above its maximum temperature limit. Conditioning the column or, if necessary, replacing it may be required.

  • Septum Bleed: Particles from a worn or low-quality septum can enter the injector and contribute to background noise. Replace the septum with a high-quality, low-bleed option.

  • Contaminated Injector or Detector: A dirty injector port or detector can also lead to a noisy baseline. Follow the appropriate cleaning procedures for these components.

Issue: Poor Peak Shape (Tailing or Fronting) for this compound

Question: The peak for this compound in my chromatogram is showing significant tailing. What is causing this and what is the solution?

Answer:

Peak tailing is often an indication of active sites within the GC system that are interacting with the analyte. Here’s how to troubleshoot this issue:

  • Injector Liner Activity: The glass wool and the surface of the injector liner can have active sites that interact with PAHs. Replace the liner with a new, deactivated liner.[1]

  • Column Contamination: Contamination at the head of the GC column can create active sites. Try trimming the first few centimeters of the column. If this does not resolve the issue, the column may need to be replaced.

  • Improper Column Installation: An improperly installed column can lead to dead volume and peak tailing. Ensure the column is installed correctly in both the injector and the detector according to the manufacturer's instructions.

  • Injector Temperature: An injector temperature that is too low can cause slow vaporization of the sample, leading to peak tailing. Ensure the injector temperature is appropriate for the analysis of PAHs.

Peak fronting is less common for PAHs but can be caused by column overload. If you observe fronting, try diluting your sample or reducing the injection volume.

Quantitative Data Summary

To effectively manage and identify sources of contamination, different types of "blank" samples are utilized. The following table summarizes the purpose of each type of blank and the potential sources of contamination they help to identify.

Blank TypePurposePotential Sources of Contamination Identified
Solvent Blank To assess the cleanliness of the GC-MS instrument and the solvent.Contamination from the autosampler syringe, injector port, GC column, and the solvent itself.
Method Blank To evaluate contamination introduced during the entire sample preparation process.Contamination from glassware, reagents, solvents, and laboratory environment during sample preparation.
Field Blank To assess contamination that may occur during sample collection and transport.Contamination from the sampling environment, sample containers, and during transportation to the laboratory.
Trip Blank To check for contamination of sample containers during shipping and storage.Contamination that may have diffused into the sample container during transit from the lab to the field and back.

Experimental Protocols

Protocol 1: Performing a Solvent Blank Analysis to Check for Instrument Contamination

Objective: To determine the level of background contamination within the GC-MS system.

Materials:

  • High-purity solvent (e.g., hexane or dichloromethane, suitable for PAH analysis)

  • Clean autosampler vial and cap

Procedure:

  • Fill a clean autosampler vial with the high-purity solvent.

  • Place the vial in the autosampler tray.

  • Set up the GC-MS instrument with the same analytical method used for your this compound samples.

  • Inject the solvent blank.

  • Acquire the chromatogram.

  • Analysis: Examine the chromatogram for the presence of any peaks. Ideally, the baseline should be flat with minimal noise. The presence of "ghost peaks" indicates contamination within the system.

Protocol 2: GC Injector Cleaning Procedure

Objective: To remove contamination from the GC injector port.

Materials:

  • Lint-free swabs

  • Appropriate solvents (e.g., methanol, acetone, hexane)

  • New injector liner and septum

  • Wrenches for injector disassembly

Procedure:

  • Cooldown: Set the injector temperature to a safe level (e.g., 40°C) and turn off the carrier gas flow at the instrument (do not turn off the main gas supply).

  • Disassembly: Once the injector has cooled, carefully disassemble it according to the manufacturer's instructions. Remove the septum and the injector liner.

  • Cleaning:

    • Use lint-free swabs moistened with a sequence of solvents (e.g., methanol, then acetone, then hexane) to clean the inside surfaces of the injector port.

    • Pay close attention to the areas where the liner and seal make contact.

  • Reassembly:

    • Install a new, deactivated injector liner and a new septum.

    • Reassemble the injector, ensuring all fittings are secure but not overtightened.

  • Leak Check and Conditioning:

    • Turn the carrier gas back on and check for leaks using an electronic leak detector.

    • Heat the injector to its operating temperature and allow it to condition for 15-30 minutes.

  • Verification: Run a solvent blank to confirm that the contamination has been removed.

Visualizations

TroubleshootingWorkflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Injector Troubleshooting cluster_3 Column Troubleshooting cluster_4 System & Environment cluster_5 Resolution start Unexpected Peaks or High Baseline in this compound Analysis blank_injection Inject Solvent Blank start->blank_injection check_peaks Ghost Peaks Present? blank_injection->check_peaks resolved Problem Resolved blank_injection->resolved No Ghost Peaks replace_consumables Replace Septum and Liner check_peaks->replace_consumables Yes check_gas Check Carrier Gas Purity & Leaks check_peaks->check_gas No (High Baseline) replace_consumables->blank_injection clean_injector Clean Injector Port replace_consumables->clean_injector Still Present clean_injector->blank_injection bakeout Perform Column Bake-out clean_injector->bakeout Still Present bakeout->blank_injection trim_column Trim Front of Column bakeout->trim_column Still Present trim_column->blank_injection check_environment Evaluate Lab Environment for Contaminants trim_column->check_environment Still Present check_gas->resolved Leak Found/Gas Purified check_environment->resolved Source Identified

Caption: Troubleshooting workflow for instrument contamination.

ContaminationCheckWorkflow cluster_0 Preparation cluster_1 Instrument Setup cluster_2 Analysis cluster_3 Evaluation cluster_4 Outcome prep_solvent Prepare High-Purity Solvent prep_vial Use Clean Autosampler Vial prep_solvent->prep_vial place_vial Place Vial in Autosampler prep_vial->place_vial load_method Load Analytical Method for This compound inject_blank Inject Solvent Blank load_method->inject_blank place_vial->inject_blank acquire_data Acquire Chromatogram inject_blank->acquire_data analyze_chromatogram Examine Chromatogram for Unexpected Peaks acquire_data->analyze_chromatogram decision Contamination Detected? analyze_chromatogram->decision proceed Proceed with Sample Analysis decision->proceed No troubleshoot Initiate Troubleshooting Protocol decision->troubleshoot Yes

Caption: Experimental workflow for a contamination check.

References

Technical Support Center: Optimizing GC Separation of 1-Propylfluoranthene Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the optimal Gas Chromatography (GC) column for the separation of 1-propylfluoranthene isomers. Given the challenges in separating structurally similar isomers, this resource offers a structured approach to method development, troubleshooting, and column selection.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound isomers by GC challenging?

A1: The separation of this compound isomers is difficult due to their similar physicochemical properties, such as boiling points and polarities. Since mass spectrometry (MS) cannot differentiate between isomers, achieving good chromatographic separation is crucial for accurate identification and quantification.[1]

Q2: What is the most critical factor to consider when selecting a GC column for isomer separation?

A2: The most critical factor is the stationary phase chemistry. The selectivity of the stationary phase will determine its ability to differentiate between the subtle structural differences of the isomers. For polycyclic aromatic hydrocarbon (PAH) isomers, specialized phases are often required to achieve adequate resolution.

Q3: Which types of stationary phases are recommended for the separation of PAH isomers like this compound?

A3: While a standard 5% phenyl-methylpolysiloxane phase is commonly used for general PAH analysis, it may not provide sufficient resolution for complex isomer mixtures.[2][3] For challenging separations like this compound isomers, consider the following:

  • Mid-polarity columns (e.g., 50% Phenyl Methylpolysiloxane): These columns offer a different selectivity compared to the less polar 5% phenyl phases and have shown success in resolving isomeric PAHs, including benzofluoranthene isomers.[2]

  • Specialized PAH columns: Several manufacturers offer columns specifically designed for PAH analysis (e.g., Agilent J&W DB-EUPAH, Restek Rxi-PAH). These columns often have proprietary phase chemistries that enhance selectivity for PAH isomers.[4]

  • Liquid Crystal Columns: These columns provide a high degree of shape selectivity, which can be very effective for separating isomers based on their molecular geometry.[5][6][7] They are particularly useful for resolving positional isomers.[7]

Q4: How do column dimensions (length, internal diameter, film thickness) affect the separation of isomers?

A4: Column dimensions play a significant role in separation efficiency and analysis time:

  • Length: Longer columns provide higher resolution but result in longer analysis times. A 30-meter column is a common starting point for PAH analysis.

  • Internal Diameter (ID): Smaller ID columns (e.g., 0.18 mm, 0.25 mm) offer higher efficiency and resolution.

  • Film Thickness: Thicker films can increase retention and may improve the separation of more volatile compounds. For higher molecular weight PAHs, a thinner film (e.g., 0.15 µm, 0.25 µm) is often preferred to minimize bleed and allow for higher elution temperatures.

Troubleshooting Guide

Q: I am seeing poor resolution or co-elution of my this compound isomers. What should I do?

A:

  • Optimize the Temperature Program: A slow oven temperature ramp rate (e.g., 1-3°C/min) during the elution of the target isomers can significantly improve resolution.[8]

  • Adjust Carrier Gas Flow Rate: Ensure your carrier gas flow rate is optimized for the column dimensions and carrier gas type (Helium is commonly used). A lower flow rate can sometimes improve resolution, but at the cost of longer analysis time.

  • Evaluate a Different Stationary Phase: If optimizing the method parameters on your current column is unsuccessful, the selectivity of the stationary phase may be insufficient. Refer to the table below for a comparison of column phases and consider a column with a different selectivity, such as a mid-polarity or liquid crystal phase.

  • Consider Two-Dimensional GC (GCxGC): For extremely complex mixtures where co-elution is persistent, comprehensive two-dimensional gas chromatography (GCxGC) can provide a significant increase in peak capacity and resolving power.[3][6][9]

Q: My peaks are tailing. How can I improve the peak shape?

A:

  • Check for Active Sites: Peak tailing for PAHs can be caused by active sites in the GC inlet or the column itself.

    • Inlet Liner: Use a deactivated liner and consider replacing it if it has become contaminated.

    • Column Contamination: If the front end of the column is contaminated, you can try to bake it out at a high temperature (within the column's limits) or trim a small portion (e.g., 10-20 cm) from the inlet side.

  • Optimize Injection Technique: A pulsed splitless injection can help to rapidly transfer the analytes onto the column, leading to sharper peaks.

GC Column Performance for PAH Isomer Separation

The following table summarizes the performance of different GC column stationary phases for the separation of PAH isomers, based on available literature. While specific data for this compound is limited, this information provides a basis for column selection.

Stationary PhaseTypical DimensionsKey Advantages for Isomer SeparationPotential Limitations
5% Phenyl-Methylpolysiloxane 30 m x 0.25 mm, 0.25 µmGood general-purpose column for PAHs.[3]May not resolve complex isomer groups like benzofluoranthenes.[2]
50% Phenyl-Methylpolysiloxane 30 m x 0.25 mm, 0.25 µmEnhanced selectivity for isomeric pairs compared to 5% phenyl phases.[2][3]May have higher bleed at elevated temperatures compared to low-bleed 5% phases.
Specialized PAH Phases (e.g., DB-EUPAH) 30 m x 0.25 mm, 0.15 µmOptimized for the separation of regulated PAH isomers, including critical pairs.[4]May be more expensive than standard phases.
Liquid Crystal Phases (e.g., LC-50) 10 m - 30 m x 0.15 mm - 0.25 mm, 0.10 µm - 0.15 µmExcellent shape selectivity, ideal for separating positional isomers.[5][6][7]Lower maximum operating temperatures can be a limitation for high molecular weight PAHs.[6]

Experimental Protocols

The following is a generic experimental protocol that can be used as a starting point for developing a separation method for this compound isomers. This protocol will likely require optimization for your specific instrumentation and isomer mixture.

Sample Preparation:

  • Prepare a standard solution of your this compound isomer mixture in a suitable solvent (e.g., toluene, dichloromethane) at a concentration of approximately 1-10 µg/mL.

GC-MS Conditions:

  • Injection: 1 µL, pulsed splitless at 250°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp at 15°C/min to 180°C.

    • Ramp at 3°C/min to 320°C, hold for 10 minutes.

  • Transfer Line Temperature: 300°C.

  • Ion Source Temperature: 230°C.

  • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode, monitoring the molecular ion of this compound.

Logical Workflow for Column Selection

The following diagram illustrates a logical workflow to guide the selection of the optimal GC column for your this compound isomer separation.

GC_Column_Selection_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Development & Evaluation cluster_2 Phase 3: Optimization & Advanced Selection Start Define Separation Goal: Separate this compound isomers StandardColumn Start with a standard 5% Phenyl-Methylpolysiloxane column Start->StandardColumn DevelopMethod Develop an initial GC method (temperature program, flow rate) StandardColumn->DevelopMethod EvaluateResolution Evaluate isomer resolution DevelopMethod->EvaluateResolution Sufficient Resolution is sufficient EvaluateResolution->Sufficient Yes Insufficient Resolution is insufficient EvaluateResolution->Insufficient No FinalMethod Final Method Achieved Sufficient->FinalMethod OptimizeMethod Optimize existing method: - Slower temperature ramp - Adjust flow rate Insufficient->OptimizeMethod ReEvaluate Re-evaluate resolution OptimizeMethod->ReEvaluate ReEvaluate->Sufficient Yes SelectNewColumn Select a column with higher selectivity: - Mid-polarity (50% Phenyl) - Specialized PAH phase - Liquid Crystal phase ReEvaluate->SelectNewColumn No DevelopNewMethod Develop method on new column SelectNewColumn->DevelopNewMethod FinalEvaluation Final Evaluation DevelopNewMethod->FinalEvaluation FinalEvaluation->SelectNewColumn Resolution Insufficient FinalEvaluation->FinalMethod Resolution Sufficient

Caption: Workflow for selecting the optimal GC column for isomer separation.

References

minimizing fragmentation of the propyl group in 1-propylfluoranthene mass spec

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the fragmentation of the propyl group in 1-propylfluoranthene during mass spectrometry analysis.

Troubleshooting Guides

Issue: Excessive Fragmentation of the Propyl Group in this compound Analysis

The primary fragmentation pathway for alkylated aromatic compounds, such as this compound, involves the cleavage of the benzylic C-C bond, leading to the formation of a stable tropylium-like ion and the loss of the alkyl side chain. This guide provides strategies to mitigate this fragmentation and enhance the molecular ion signal.

Troubleshooting Workflow:

cluster_0 Troubleshooting Workflow for Propyl Group Fragmentation cluster_1 Soft Ionization Optimization cluster_2 MS/MS Optimization start Start: Excessive Propyl Group Fragmentation Observed q1 Is a soft ionization technique being used? start->q1 a1_yes Yes q1->a1_yes a1_no No (e.g., standard EI) q1->a1_no q2 Which soft ionization technique? a1_yes->q2 implement_soft Implement a Soft Ionization Technique: - Chemical Ionization (CI) - APCI/APPI - MALDI a1_no->implement_soft ci Chemical Ionization (CI) q2->ci apci_appi APCI / APPI q2->apci_appi maldi MALDI q2->maldi optimize_ci Optimize CI Parameters: - Adjust reagent gas pressure - Lower source temperature ci->optimize_ci optimize_apci_appi Optimize APCI/APPI Parameters: - Adjust vaporizer and capillary temperatures - Optimize corona discharge/lamp current apci_appi->optimize_apci_appi optimize_maldi Optimize MALDI Parameters: - Select appropriate matrix (e.g., TCNQ) - Adjust laser fluency maldi->optimize_maldi q3 Is MS/MS being used? optimize_ci->q3 optimize_apci_appi->q3 optimize_maldi->q3 implement_soft->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no optimize_ce Optimize Collision Energy (CE): - Perform a CE ramp experiment - Select CE that maximizes precursor ion  and minimizes propyl loss fragment a3_yes->optimize_ce end_success End: Propyl Fragmentation Minimized a3_no->end_success optimize_ce->end_success end_further End: Further Consultation Required

Caption: Troubleshooting workflow for minimizing propyl group fragmentation.

Quantitative Data Summary: Ionization Technique Parameters

The following table summarizes recommended starting parameters for various soft ionization techniques to minimize fragmentation of the propyl group on this compound.

Ionization TechniqueKey ParameterRecommended Starting ValueExpected Outcome
Chemical Ionization (CI) Reagent GasMethaneProtonated molecule ([M+H]⁺) or adduct ions ([M+C₂H₅]⁺, [M+C₃H₅]⁺) with reduced fragmentation.[1][2]
Source Temperature150-250 °CLower temperatures can reduce thermal degradation and fragmentation.
Reagent Gas Flow1-2 mL/minOptimize for stable plasma and efficient ionization.[1]
Atmospheric Pressure Chemical Ionization (APCI) Vaporizer Temperature350-450 °CSufficient to vaporize the analyte without thermal degradation.
Capillary Temperature250-350 °COptimize for ion desolvation.
Corona Discharge3-5 µALower currents can lead to softer ionization.
Atmospheric Pressure Photoionization (APPI) Krypton Lamp10.0-10.6 eVProvides photons for ionization with minimal excess energy.
Vaporizer Temperature350-450 °CEnsure complete vaporization of the analyte.
Matrix-Assisted Laser Desorption/Ionization (MALDI) Matrix7,7,8,8-Tetracyanoquinodimethane (TCNQ)TCNQ is an effective matrix for promoting radical cation formation in PAHs.
Laser FluencyMinimum required for ion signalUse the lowest laser energy necessary to reduce in-source decay.

Frequently Asked Questions (FAQs)

Q1: Why does the propyl group of this compound fragment so easily in mass spectrometry?

A1: Alkyl-substituted aromatic compounds, including this compound, are prone to fragmentation at the benzylic C-C bond (the bond between the aromatic ring and the propyl group). Upon ionization, particularly with high-energy techniques like standard Electron Ionization (EI), the molecule can rearrange to form a highly stable tropylium-like cation by losing the propyl group as a radical. This is a favored fragmentation pathway due to the stability of the resulting ion.

Q2: What is the most common fragment ion observed for this compound, and what does it correspond to?

A2: The most common fragment ion observed is due to the loss of the propyl group (mass of 43 Da). This results in a fragment ion corresponding to the fluoranthene cation. In some cases, particularly with alkylbenzenes, a prominent peak at m/z 91 is observed, corresponding to the tropylium ion. For larger PAHs like fluoranthene, the dominant fragment will be the base PAH structure after the loss of the alkyl chain.

Q3: How can I confirm that the observed fragmentation is from the propyl group?

A3: You can confirm the loss of the propyl group by observing a neutral loss of 43 Da from the molecular ion. If you are using high-resolution mass spectrometry, you can determine the exact mass of the fragment ion and confirm its elemental composition. Tandem mass spectrometry (MS/MS) can also be used to isolate the molecular ion and observe its fragmentation pattern, which will clearly show the loss of the propyl group.

Q4: Can I use standard Electron Ionization (EI) and still minimize fragmentation?

A4: While EI is a "hard" ionization technique that typically induces significant fragmentation, you can take steps to reduce it. Lowering the electron energy from the standard 70 eV to a lower value (e.g., 15-20 eV) will impart less energy to the analyte molecule, thus reducing fragmentation. However, this will also decrease the overall ionization efficiency and may not be suitable for trace-level analysis. Additionally, lowering the ion source temperature can sometimes reduce thermally induced fragmentation.

Q5: When using MS/MS, how do I optimize the collision energy to keep the propyl group intact?

A5: To optimize the collision energy (CE), you should perform a collision energy ramp experiment. In this experiment, you analyze a constant infusion of your sample while systematically increasing the collision energy. By monitoring the intensity of the precursor ion (the intact this compound) and the fragment ion (the fluoranthene cation), you can identify the CE value that provides sufficient signal for the precursor ion while minimizing the formation of the fragment ion. It is important to find a balance, as some fragmentation may be necessary for confirmatory purposes, but excessive fragmentation will reduce the sensitivity for the intact molecule.[3][4][5]

Experimental Protocols

Protocol 1: Gas Chromatography-Chemical Ionization Mass Spectrometry (GC-CI/MS)

This protocol is designed for the analysis of this compound with minimized fragmentation using Chemical Ionization.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer with a CI source.

    • Capillary column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • GC Parameters:

    • Injector Temperature: 300 °C

    • Injection Mode: Splitless (1 µL injection volume)

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Oven Program:

      • Initial temperature: 60 °C, hold for 1 min

      • Ramp 1: 10 °C/min to 220 °C

      • Ramp 2: 5 °C/min to 320 °C, hold for 5 min

  • CI-MS Parameters:

    • Reagent Gas: Methane (99.999% purity)

    • Reagent Gas Flow: 2 mL/min[1]

    • Ion Source Temperature: 200 °C

    • Mass Range: m/z 100-400

    • Scan Mode: Full Scan

Protocol 2: Liquid Chromatography-Atmospheric Pressure Chemical Ionization Mass Spectrometry (LC-APCI/MS)

This protocol is suitable for the analysis of this compound when coupled with liquid chromatography.

  • Instrumentation:

    • Liquid chromatograph coupled to a mass spectrometer with an APCI source.

    • C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

  • LC Parameters:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient:

      • 0-2 min: 60% B

      • 2-15 min: Linear gradient to 100% B

      • 15-20 min: Hold at 100% B

      • 20.1-25 min: Re-equilibrate at 60% B

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

  • APCI-MS Parameters:

    • Ionization Mode: Positive

    • Vaporizer Temperature: 400 °C

    • Capillary Temperature: 300 °C

    • Corona Discharge Current: 4.0 µA

    • Sheath Gas Flow: 40 arbitrary units

    • Auxiliary Gas Flow: 10 arbitrary units

    • Mass Range: m/z 100-400

Visualizations

Fragmentation Pathway of this compound in EI-MS

cluster_0 Fragmentation of this compound parent This compound (M) molecular_ion [this compound]˙⁺ (Molecular Ion) parent->molecular_ion Ionization (e.g., EI) fragment_ion [Fluoranthene]⁺ (Fragment Ion) molecular_ion->fragment_ion Benzylic Cleavage propyl_radical Propyl Radical (Neutral Loss) molecular_ion->propyl_radical Fragmentation

Caption: Fragmentation pathway of this compound under electron ionization.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 1-Propylfluoranthene in Sediment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 1-propylfluoranthene, a C3-alkylated polycyclic aromatic hydrocarbon (PAH), in sediment samples. The selection of a robust and validated analytical method is critical for accurate environmental monitoring and risk assessment. This document outlines the performance of a primary gas chromatography-mass spectrometry (GC-MS) based method and compares it with alternative techniques, supported by experimental data from scientific literature.

Primary Analytical Method: Ultrasonic-Assisted Extraction followed by Gas Chromatography-Mass Spectrometry (UAE-GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is the recommended and most widely used technique for the analysis of both parent and alkylated PAHs due to its high selectivity and sensitivity.[1] Ultrasonic-assisted extraction (UAE) is a common and efficient sample preparation method.

Method Validation and Performance

The validation of an analytical method ensures its suitability for the intended purpose. Key performance indicators are summarized in the table below. While specific data for this compound is limited, the data presented for the parent compound, fluoranthene, and other alkylated PAHs provide a strong indication of the expected performance.

Performance Characteristic Gas Chromatography-Mass Spectrometry (GC-MS/MS) Notes
**Linearity (R²) **>0.998For a calibration range of 0.2–40 μg/kg.
Limit of Detection (LOD) 0.01 - 0.1 ng/mL[2]For alkylated PAHs.
Limit of Quantification (LOQ) 0.1 - 0.5 ng/mL[2]For alkylated PAHs.
Accuracy (Recovery) 70.6% - 113%[3]For a range of PAHs in spiked sediment and certified reference materials.
Precision (RSD) <15%For repeatability of PAH measurements in sediment.
Experimental Protocol: UAE-GC-MS

A typical experimental workflow for the analysis of this compound in sediment using UAE-GC-MS is as follows:

  • Sample Preparation: Sediment samples are typically freeze-dried and sieved to ensure homogeneity.

  • Extraction: A known mass of the dried sediment is mixed with a suitable solvent, such as a 1:1 mixture of acetone and hexane. The mixture is then subjected to ultrasonic irradiation for a defined period, often in multiple cycles, to extract the analytes from the sediment matrix.

  • Clean-up: The extract is filtered and then cleaned to remove interfering compounds. This is commonly achieved using solid-phase extraction (SPE) with a silica gel cartridge.

  • Analysis: The cleaned extract is concentrated and an internal standard is added before injection into the GC-MS system. The separation of this compound from other compounds is achieved on a capillary column, and detection is performed by the mass spectrometer, often in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced selectivity.

UAE_GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Clean-up cluster_analysis Analysis A Sediment Sample B Freeze-drying & Sieving A->B C Ultrasonic-Assisted Extraction (Acetone/Hexane) B->C D Filtration C->D E Solid-Phase Extraction (Silica Gel) D->E F Concentration & Internal Standard Addition E->F G GC-MS Analysis F->G

Fig. 1: Experimental workflow for UAE-GC-MS analysis.

Alternative Analytical Methods

While UAE-GC-MS is a robust primary method, other techniques can be employed for the analysis of PAHs in sediment. These alternatives may offer advantages in terms of extraction time, solvent consumption, or cost.

Microwave-Assisted Extraction (MAE)

Microwave-assisted extraction is another effective technique for extracting PAHs from solid matrices. It utilizes microwave energy to heat the solvent and sample, accelerating the extraction process.

Comparison of Extraction Methods
Parameter Ultrasonic-Assisted Extraction (UAE) Microwave-Assisted Extraction (MAE) Soxhlet Extraction
Extraction Time 30 - 60 minutes15 - 30 minutes6 - 24 hours
Solvent Consumption Low to moderateLow to moderateHigh
Extraction Efficiency Good to excellentGood to excellentExcellent (often considered the benchmark)
Automation Potential ModerateHighLow
Cost ModerateHighLow
High-Performance Liquid Chromatography (HPLC)

For the determinative step, HPLC with fluorescence or UV detection can be an alternative to GC-MS. However, for complex mixtures containing numerous alkylated isomers, the co-elution of compounds can be a significant challenge, making GC-MS the preferred method for its superior resolution and specificity.[1]

Comparative Workflow of Alternative Methods

The following diagram illustrates the general workflow for alternative analytical approaches.

Alternative_Methods_Workflow cluster_extraction_alt Alternative Extraction cluster_cleanup_alt Clean-up cluster_analysis_alt Alternative Analysis A Sediment Sample B Microwave-Assisted Extraction A->B C Soxhlet Extraction A->C D Solid-Phase Extraction B->D C->D E HPLC-FLD/UV D->E

References

Inter-Laboratory Comparison for the Analysis of 1-Propylfluoranthene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the framework and methodologies for conducting an inter-laboratory comparison (ILC) for the analysis of 1-propylfluoranthene. While specific ILC data for this compound is not publicly available, this document outlines the typical structure of such a study, drawing parallels from established proficiency testing (PT) schemes for the broader class of polycyclic aromatic hydrocarbons (PAHs). The provided data and protocols are illustrative and intended to serve as a practical guide for laboratories seeking to validate their analytical methods for this compound.

Introduction to Inter-Laboratory Comparisons

Inter-laboratory comparisons are essential for assessing the proficiency of laboratories in performing specific analyses.[1][2][3] By analyzing the same homogeneous sample, participating laboratories can evaluate their performance against a consensus value and identify potential areas for improvement.[2][4] These studies are crucial for ensuring the reliability and comparability of analytical data across different organizations.

Proficiency testing schemes for PAHs are well-established and are offered by various organizations.[5][6][7][8][9] These programs typically involve the distribution of samples containing a range of PAHs, and while this compound is not always explicitly included, the principles and methodologies are directly applicable.

Data Presentation: A Model Comparison

The following tables present a hypothetical summary of results from a simulated inter-laboratory comparison for the analysis of this compound in a standardized sample. This data is for illustrative purposes to demonstrate how results from such a study would be presented.

Table 1: Summary of Analytical Methods Used by Participating Laboratories

Laboratory IDAnalytical TechniqueInstrumentationExtraction Method
Lab AGas Chromatography-Mass Spectrometry (GC-MS)Agilent 7890B GC / 5977A MSDSolid Phase Extraction (SPE)
Lab BHigh-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD)Waters Alliance e2695 / 2475 FLRLiquid-Liquid Extraction (LLE)
Lab CGas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)Thermo Scientific TRACE 1310 / TSQ 9000QuEChERS
Lab DHigh-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)Shimadzu Nexera X2Pressurized Liquid Extraction (PLE)
Lab EGas Chromatography-Mass Spectrometry (GC-MS)PerkinElmer Clarus 680 / SQ 8 TSolid Phase Microextraction (SPME)

Table 2: Quantitative Results and Performance Scores for this compound Analysis

Assigned Value: 25.0 µg/kg (determined by robust statistical analysis of participant data) Standard Deviation for Proficiency Assessment (σ): 3.75 µg/kg (calculated using the Horwitz equation)

Laboratory IDReported Concentration (µg/kg)Recovery (%)z-score*
Lab A24.598-0.13
Lab B26.21050.32
Lab C23.895-0.32
Lab D28.91161.04
Lab E21.184-1.04

*z-score is calculated as: (Reported Value - Assigned Value) / σ. A z-score between -2 and 2 is generally considered satisfactory.[1]

Experimental Protocols

The following are detailed, representative protocols for the analysis of this compound that could be employed in an inter-laboratory comparison.

1. Gas Chromatography-Mass Spectrometry (GC-MS) Method

  • Sample Preparation and Extraction (Solid Phase Extraction):

    • Homogenize 5 grams of the sample matrix.

    • Spike the sample with an appropriate internal standard (e.g., deuterated fluoranthene).

    • Extract the sample with 20 mL of hexane/acetone (1:1, v/v) using ultrasonication for 20 minutes.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Activate a silica gel SPE cartridge by washing with 5 mL of dichloromethane followed by 5 mL of hexane.

    • Load the supernatant onto the SPE cartridge.

    • Elute the analytes with 10 mL of hexane/dichloromethane (1:1, v/v).

    • Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Instrumental Analysis:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness HP-5ms capillary column.

    • Injector: Splitless mode at 280°C.

    • Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, ramp to 300°C at 10°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 244, 215).

2. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD) Method

  • Sample Preparation and Extraction (Liquid-Liquid Extraction):

    • Homogenize 5 grams of the sample matrix.

    • Spike with an internal standard.

    • Extract with 30 mL of acetonitrile by shaking for 30 minutes.

    • Add 10 mL of saturated sodium chloride solution and 20 mL of cyclohexane.

    • Shake vigorously for 15 minutes and allow the layers to separate.

    • Collect the upper cyclohexane layer and repeat the extraction of the aqueous layer.

    • Combine the cyclohexane extracts and evaporate to dryness.

    • Reconstitute the residue in 1 mL of acetonitrile.

  • Instrumental Analysis:

    • HPLC System: Waters Alliance e2695 or equivalent.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with acetonitrile/water (85:15, v/v) at a flow rate of 1.0 mL/min.

    • Fluorescence Detector: Waters 2475 Multi λ Fluorescence Detector or equivalent.

    • Excitation Wavelength: 280 nm.

    • Emission Wavelength: 460 nm.

Mandatory Visualizations

ILC_Workflow cluster_organizer Proficiency Test Organizer cluster_participants Participating Laboratories cluster_evaluation Data Evaluation A Sample Preparation (Homogeneous Batch) B Homogeneity and Stability Testing A->B Quality Control C Sample Distribution B->C D Sample Receipt and Storage C->D E Analysis of this compound D->E F Data Reporting E->F G Statistical Analysis (e.g., z-scores) F->G H Issuance of Report and Certificate G->H

Workflow of a typical inter-laboratory comparison study.

PAH_Context A Polycyclic Aromatic Hydrocarbons (PAHs) B Fluoranthene A->B D Other PAHs (e.g., Benzo[a]pyrene, Naphthalene) A->D C This compound B->C is a derivative of

Chemical context of this compound within the PAH class.

References

A Comparative Guide to the Detection of 1-Propylfluoranthene: GC-MS vs. HPLC-FLD

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of polycyclic aromatic hydrocarbons (PAHs) like 1-propylfluoranthene are critical. The two most prominent analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). This guide provides an objective comparison of these methods, supported by experimental data, to aid in selecting the most suitable technique for your analytical needs.

At a Glance: GC-MS and HPLC-FLD for PAH Analysis

Both GC-MS and HPLC-FLD are powerful analytical tools, each with distinct advantages and disadvantages for the analysis of this compound. GC-MS is renowned for its high separation efficiency and definitive compound identification, while HPLC-FLD offers exceptional sensitivity for fluorescent compounds like many PAHs.

FeatureGC-MSHPLC-FLD
Principle Separation based on volatility and polarity, detection by mass-to-charge ratio.Separation based on polarity, detection by fluorescence.
Selectivity High, mass spectra provide structural information.High for fluorescent compounds, but susceptible to interference from other fluorescent molecules.[1][2]
Sensitivity Generally very good, with low limits of detection.[3]Excellent for fluorescent PAHs, often with lower detection limits than GC-MS for these specific compounds.[4]
Sample Volatility Requires volatile or semi-volatile analytes.Suitable for non-volatile and thermally labile compounds.[5]
Analysis Time Can have longer run times for complex mixtures.[1][2]Often offers shorter analysis times.[1][2]
Instrumentation Cost Generally higher initial and maintenance costs.Lower initial and maintenance costs compared to GC-MS.
Compound Identification Confident identification based on mass spectra and retention time.Identification based primarily on retention time and fluorescence spectra.

Quantitative Performance Comparison

The following table summarizes typical performance data for the analysis of PAHs using GC-MS and HPLC-FLD. While specific data for this compound is limited, the data for fluoranthene and other representative PAHs provide a strong comparative basis.

ParameterGC-MSHPLC-FLD
Limit of Detection (LOD) 0.29 - 0.69 pg/m³ (for various PAHs in air)[3]0.005 - 0.78 ng/g (for various PAHs in soil)[6]
Limit of Quantification (LOQ) 0.87 - 2.09 pg/m³ (for various PAHs in air)[3]0.02 - 1.6 ng/g (for various PAHs in soil)[6]
Recovery 57 - 104% (particulates), 42 - 79% (dissolved phase)[1][2]86.0 - 99.2% (in soil)[6]
Analysis Time ~35 minutes[1][2]~23 minutes[1][2]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative experimental protocols for the analysis of PAHs, adaptable for this compound, using both GC-MS and HPLC-FLD.

GC-MS Experimental Protocol

1. Sample Preparation (Extraction and Cleanup):

  • Solid Samples (e.g., soil, sediment): Accelerated Solvent Extraction (ASE) or Soxhlet extraction with a suitable solvent mixture (e.g., hexane/acetone).

  • Liquid Samples (e.g., water): Liquid-liquid extraction with a non-polar solvent or Solid Phase Extraction (SPE) using a C18 cartridge.[1]

  • Cleanup: The extract is concentrated and may be cleaned up using silica gel or Florisil column chromatography to remove interferences.

2. GC-MS Conditions:

  • Gas Chromatograph: Agilent 6890N or similar.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 300°C at 8°C/min, and hold for 10 minutes.

  • Injector: Splitless mode at 280°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for target PAHs to enhance sensitivity.

HPLC-FLD Experimental Protocol

1. Sample Preparation (Extraction and Cleanup):

  • Solid and Liquid Samples: Similar extraction methods as for GC-MS can be used. The final extract should be dissolved in a solvent compatible with the HPLC mobile phase (e.g., acetonitrile).[6]

  • Cleanup: SPE is commonly used for cleanup.[7]

2. HPLC-FLD Conditions:

  • HPLC System: Agilent 1200 series or similar.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Gradient elution with acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Fluorescence Detector:

    • Excitation/Emission Wavelengths: Optimized for specific PAHs. For fluoranthene, typical wavelengths are around 280 nm for excitation and 450 nm for emission. A time-programmed wavelength switching method is often employed to optimize detection for different PAHs eluting at different times.[6]

Analytical Workflows

The following diagrams illustrate the typical experimental workflows for GC-MS and HPLC-FLD analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Collection Extraction Extraction (ASE, Soxhlet, LLE, SPE) Sample->Extraction Cleanup Cleanup (Silica/Florisil Column) Extraction->Cleanup Concentration Concentration & Solvent Exchange Cleanup->Concentration Injection Injection Concentration->Injection GC Gas Chromatography (Separation) Injection->GC MS Mass Spectrometry (Detection & Identification) GC->MS Data Data Analysis MS->Data

GC-MS analytical workflow for this compound.

HPLCFLD_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-FLD Analysis Sample Sample Collection Extraction Extraction (LLE, SPE) Sample->Extraction Cleanup Cleanup (SPE) Extraction->Cleanup SolventExchange Solvent Exchange for Mobile Phase Compatibility Cleanup->SolventExchange Injection Injection SolventExchange->Injection HPLC High-Performance Liquid Chromatography (Separation) Injection->HPLC FLD Fluorescence Detection HPLC->FLD Data Data Analysis FLD->Data

HPLC-FLD analytical workflow for this compound.

Conclusion

The choice between GC-MS and HPLC-FLD for the detection of this compound depends on the specific requirements of the analysis.

Choose GC-MS when:

  • Definitive identification of compounds is required.

  • The sample matrix is complex and high selectivity is necessary.

  • A broad screening of various volatile and semi-volatile compounds is needed.

Choose HPLC-FLD when:

  • High sensitivity for fluorescent PAHs is the primary concern.

  • The analyte is non-volatile or thermally sensitive.[5]

  • Faster analysis times and lower instrumentation costs are important factors.

For many applications, these techniques can be complementary. HPLC-FLD can be used for rapid screening and quantification of known fluorescent PAHs, while GC-MS can be employed for confirmation and analysis of a wider range of compounds. Ultimately, the selection should be based on a thorough evaluation of the analytical goals, sample characteristics, and available resources.

References

A Comparative Analysis of 1-Propylfluoranthene and Other Alkylated Polycyclic Aromatic Hydrocarbons: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the toxicological profiles of alkylated polycyclic aromatic hydrocarbons (PAHs) is critical for environmental risk assessment and the development of therapeutic strategies. This guide provides a comparative overview of the toxicity of 1-propylfluoranthene and other alkylated PAHs, supported by experimental data and detailed methodologies.

Alkylated PAHs, which are PAHs with one or more alkyl groups attached to their aromatic rings, are prevalent in the environment, often at higher concentrations than their parent compounds.[1] The addition of an alkyl group can significantly alter the toxicological properties of a PAH, often increasing its persistence and biological activity. While extensive research exists on parent PAHs, data on the specific toxicity of many alkylated derivatives, including this compound, remains limited.

Comparative Toxicity: The Role of Alkylation

To facilitate the risk assessment of complex PAH mixtures, the concept of Toxic Equivalency Factors (TEFs) is employed. TEFs express the toxicity of a specific PAH relative to the most toxic form, benzo[a]pyrene (BaP), which is assigned a TEF of 1.0.[2][3] While TEFs have been established for several parent PAHs, data for the vast majority of alkylated PAHs, including this compound, are scarce.

The following table summarizes the TEF values for some common parent PAHs to provide a quantitative context for PAH toxicity.

Polycyclic Aromatic HydrocarbonToxic Equivalency Factor (TEF)
Benzo[a]pyrene1.0
Benz[a]anthracene0.1
Benzo[b]fluoranthene0.1
Benzo[k]fluoranthene0.01
Chrysene0.001
Dibenz[a,h]anthracene1.0
Indeno[1,2,3-cd]pyrene0.1

Source: U.S. Environmental Protection Agency (1993)[3]

Mechanism of Toxicity: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

A primary mechanism through which many PAHs exert their toxic effects is by activating the Aryl hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[4][5][6] The binding of a PAH ligand to AhR initiates a signaling cascade that can lead to the expression of genes involved in metabolism, cell growth, and differentiation. However, the metabolic activation of PAHs can also lead to the formation of reactive intermediates that can bind to DNA, causing mutations and initiating cancer.

The canonical AhR signaling pathway is depicted in the following diagram:

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm PAH PAH (Ligand) AhR_complex AhR-HSP90-AIP-p23 Complex PAH->AhR_complex Binds AhR AhR AhR_complex->AhR Dissociates HSP90 HSP90 AhR_complex->HSP90 AIP AIP AhR_complex->AIP p23 p23 AhR_complex->p23 AhR_ARNT AhR-ARNT Heterodimer AhR->AhR_ARNT Translocates & Dimerizes with ARNT ARNT ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds to Target_Genes Target Gene Expression (e.g., CYP1A1) XRE->Target_Genes Induces Transcription Metabolism Metabolism of PAHs Target_Genes->Metabolism Toxic_Metabolites Formation of Reactive Metabolites Metabolism->Toxic_Metabolites DNA_Adducts DNA Adducts Toxic_Metabolites->DNA_Adducts Toxicity Toxicity & Carcinogenesis DNA_Adducts->Toxicity ZET_Workflow A Fertilized Zebrafish Embryos (4-6 hours post-fertilization) B Exposure to varying concentrations of PAH in 96-well plates A->B C Incubation at 28.5°C B->C D Daily observation for developmental endpoints (24, 48, 72, 96, 120 hpf) C->D E Endpoints Assessed: - Mortality - Hatching Rate - Malformations (e.g., pericardial edema, yolk sac edema, spinal curvature) - Behavioral changes D->E F Data Analysis: - Determination of LC50 and EC50 - Comparison of dose-response curves E->F

References

A Comparative Analysis of 1-Propylfluoranthene and its Non-Fluorinated Analog, Fluoranthene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of 1-propylfluoranthene and its non-fluorinated counterpart, fluoranthene. Due to the limited availability of direct experimental data for this compound, this comparison draws upon established data for the parent compound, fluoranthene, and extrapolates the expected effects of propyl and fluorine substitutions based on known structure-activity relationships in polycyclic aromatic hydrocarbons (PAHs).

Executive Summary

Fluoranthene is a well-characterized, non-alternant polycyclic aromatic hydrocarbon containing a five-membered ring fused between a naphthalene and a benzene moiety. It is a known environmental pollutant resulting from incomplete combustion. The introduction of a propyl group and a fluorine atom at the 1-position of the fluoranthene core is anticipated to significantly alter its physicochemical and biological properties. The propyl group is expected to increase lipophilicity, potentially enhancing membrane permeability and altering metabolic pathways. The addition of a fluorine atom, a common strategy in medicinal chemistry, is predicted to modulate electronic properties, metabolic stability, and receptor interactions, potentially leading to altered biological activity and toxicity profiles.

Data Presentation: Physicochemical Properties

The following table summarizes the known physicochemical properties of fluoranthene and the predicted properties of this compound.

PropertyFluorantheneThis compound (Predicted)
Molecular Formula C₁₆H₁₀C₁₉H₁₅F
Molecular Weight 202.25 g/mol [1]Approximately 262.33 g/mol
Melting Point 105-110 °C[2]Likely lower than fluoranthene due to the flexible propyl chain disrupting crystal packing.
Boiling Point 384 °C[2]Higher than fluoranthene due to increased molecular weight and van der Waals forces.
Water Solubility 265 µg/L[3]Significantly lower than fluoranthene due to the increased lipophilicity from the propyl group.
LogP (Octanol/Water) 5.22Higher than fluoranthene, indicating greater lipophilicity.
Appearance Colorless to pale yellow crystalline solid[2][4]Expected to be a crystalline solid, potentially with a similar appearance to fluoranthene.
Fluorescence Exhibits fluorescence under UV light[2]Expected to be fluorescent, though the emission spectrum may be shifted by the substituents.

Biological Activity and Toxicity: A Comparative Overview

Fluoranthene

Fluoranthene is classified by the International Agency for Research on Cancer (IARC) as a Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans"[4]. However, some studies have indicated it possesses carcinogenic properties in animal models[4][5]. Its toxicity is linked to its metabolic activation to reactive intermediates that can form DNA adducts[5]. The metabolism of fluoranthene can proceed through several pathways, primarily initiated by cytochrome P450 monooxygenases to form epoxides, which are then hydrolyzed to dihydrodiols[6].

This compound (Predicted Effects)
  • Metabolism: The presence of a propyl group could alter the primary sites of metabolism. While ring oxidation is a major pathway for fluoranthene, the propyl side chain could undergo hydroxylation[7]. This might lead to the formation of different metabolites with potentially altered toxicity. Alkyl substitution can shift metabolism away from the aromatic rings[7].

  • Carcinogenicity: The effect of the propyl and fluoro substituents on carcinogenicity is difficult to predict without experimental data. Alkylation of PAHs can in some cases increase carcinogenic potential[7][8]. The fluorine atom could either increase or decrease toxicity depending on its position and influence on metabolic activation.

  • Biological Interactions: The increased lipophilicity of this compound would likely enhance its ability to cross cell membranes and accumulate in lipid-rich tissues. The fluorine atom could introduce new intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, potentially altering its binding affinity to biological targets like receptors or enzymes.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the comparative analysis of these compounds.

Synthesis of Fluoranthene Derivatives

Method: A common method for synthesizing substituted fluoranthenes involves a tandem Suzuki-Miyaura cross-coupling and intramolecular C-H arylation reaction[9][10].

Protocol:

  • A mixture of a 1,8-dihalogenated naphthalene (e.g., 1,8-diiodonaphthalene), an appropriately substituted arylboronic acid (e.g., 1-propyl-x-fluorophenylboronic acid), a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., K₃PO₄) is prepared in a suitable solvent (e.g., DMSO).

  • The reaction mixture is heated under an inert atmosphere (e.g., nitrogen) for a specified time.

  • Upon completion, the reaction is cooled, and the product is extracted using an organic solvent.

  • The crude product is then purified using column chromatography to yield the desired fluoranthene derivative.

Determination of Physicochemical Properties
  • Melting Point: Determined using a standard melting point apparatus.

  • Water Solubility: The shake-flask method is commonly employed. An excess of the compound is agitated in water at a constant temperature until equilibrium is reached. The concentration of the dissolved compound is then measured by a suitable analytical technique like HPLC.

  • LogP (Octanol/Water Partition Coefficient): Determined by the shake-flask method, where the compound is partitioned between n-octanol and water. The concentrations in each phase are measured to calculate the partition coefficient.

In Vitro Metabolism Studies

Method: Incubation with liver microsomes is a standard in vitro method to study the metabolism of xenobiotics.

Protocol:

  • The test compound (fluoranthene or this compound) is incubated with liver microsomes (e.g., from rat or human) in the presence of an NADPH-generating system at 37°C.

  • The reaction is quenched at various time points by adding a cold organic solvent (e.g., acetonitrile).

  • The mixture is centrifuged, and the supernatant is analyzed by LC-MS/MS to identify and quantify the metabolites formed.

Mutagenicity Assay (Ames Test)

Method: The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a chemical.

Protocol:

  • Various strains of Salmonella typhimurium (e.g., TA98, TA100) that are auxotrophic for histidine are used.

  • The bacteria are exposed to different concentrations of the test compound, both with and without a metabolic activation system (S9 mix from rat liver).

  • The mixture is plated on a minimal agar medium lacking histidine.

  • After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.

Visualizations

Metabolic Activation of Fluoranthene

Metabolic_Activation Fluoranthene Fluoranthene Epoxide Fluoranthene Epoxide Fluoranthene->Epoxide Cytochrome P450 Dihydrodiol Fluoranthene Dihydrodiol Epoxide->Dihydrodiol Epoxide Hydrolase Detoxification Detoxification (e.g., Glutathione Conjugation) Epoxide->Detoxification Diol_Epoxide Dihydrodiol Epoxide Dihydrodiol->Diol_Epoxide Cytochrome P450 DNA_Adducts DNA Adducts Diol_Epoxide->DNA_Adducts Covalent Binding Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_physchem Physicochemical Profiling cluster_biological Biological Evaluation Synthesis Synthesis of This compound Purification Purification (Chromatography) Synthesis->Purification Structure_ID Structural Confirmation (NMR, MS) Purification->Structure_ID MP Melting Point Structure_ID->MP Solubility Solubility Structure_ID->Solubility LogP LogP Structure_ID->LogP Metabolism In Vitro Metabolism (Microsomes) Structure_ID->Metabolism Toxicity Mutagenicity (Ames Test) Metabolism->Toxicity Fluoranthene Fluoranthene Fluoranthene->MP Fluoranthene->Solubility Fluoranthene->LogP Fluoranthene->Metabolism

References

Performance Evaluation of Solid-Phase Extraction Sorbents for 1-Propylfluoranthene Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The accurate quantification of polycyclic aromatic hydrocarbons (PAHs) and their alkylated derivatives, such as 1-propylfluoranthene, is of significant interest in environmental monitoring and toxicology studies. Solid-phase extraction (SPE) is a widely adopted sample preparation technique for the selective extraction and concentration of these analytes from complex matrices. The choice of SPE sorbent is critical to achieving high recovery and reproducible results. This guide provides a comparative evaluation of different SPE sorbents—namely C18, functionalized silica, and polymeric sorbents—for the extraction of this compound, using its parent compound, fluoranthene, as a well-documented proxy.

Comparative Performance of SPE Sorbents

The selection of an appropriate SPE sorbent is paramount for the efficient extraction of this compound. The performance of three common types of sorbents is summarized below, with quantitative data for fluoranthene recovery presented in Table 1. Due to the limited availability of specific data for this compound, data for the parent PAH, fluoranthene, is used as a representative indicator of performance.

C18 Sorbent: A traditional reversed-phase sorbent, C18 (octadecyl-bonded silica) is widely used for the extraction of nonpolar to moderately polar compounds from aqueous matrices. It effectively retains PAHs through hydrophobic interactions. Studies have shown that C18 sorbents can yield good recoveries for a range of PAHs, although efficiency can vary depending on the specific compound and the complexity of the sample matrix. For PAHs structurally similar to fluoranthene, recoveries have been reported in the range of 43.08% to 62.518%.[1]

Functionalized Silica Sorbents: To enhance selectivity and recovery, silica-based sorbents can be chemically modified. For instance, functionalized mesoporous silica has demonstrated excellent performance in extracting PAHs from water samples. In one study, the recoveries of fluoranthene using a novel functionalized silica sorbent ranged from 79.87% to 95.67%, indicating a significant improvement over traditional C18 sorbents.[2] These modified sorbents can offer a larger surface area and tailored surface chemistry for stronger interaction with target analytes.[2]

SPE Sorbent TypeAnalyteSample MatrixAverage Recovery (%)Reference
C18PAHs (Anthracene to Pyrene)Water43.08 - 62.518[1]
Functionalized Mesoporous SilicaFluorantheneSpiked Water79.87 - 95.67[2]

Table 1: Comparison of Recovery Rates for Different SPE Sorbents for Fluoranthene and Structurally Similar PAHs.

Experimental Protocols

A generalized experimental protocol for the solid-phase extraction of this compound from a water sample is provided below. This protocol can be adapted for different sorbent types and specific laboratory requirements.

1. Sorbent Conditioning:

  • Pass 5-10 mL of an appropriate organic solvent (e.g., methanol, acetonitrile, or dichloromethane) through the SPE cartridge to wet the sorbent and activate the functional groups.

  • Follow with 5-10 mL of reagent water to equilibrate the sorbent to the aqueous sample conditions. Ensure a small amount of water remains on the sorbent surface to prevent it from drying out (especially for silica-based sorbents).

2. Sample Loading:

  • Load the pre-filtered water sample onto the SPE cartridge at a controlled flow rate (typically 1-5 mL/min). The optimal flow rate will depend on the sorbent mass and particle size.

3. Washing:

  • After loading the entire sample, wash the cartridge with 5-10 mL of a weak solvent mixture (e.g., water or a low percentage of organic solvent in water) to remove any co-adsorbed interfering compounds.

4. Sorbent Drying:

  • Dry the sorbent bed by passing air or an inert gas through the cartridge for 10-20 minutes to remove residual water, which can interfere with the subsequent elution step.

5. Elution:

  • Elute the retained this compound from the sorbent using a small volume (typically 1-5 mL) of a strong organic solvent (e.g., acetonitrile, acetone, or dichloromethane). The elution should be performed at a slow flow rate (e.g., 1 mL/min) to ensure complete desorption of the analyte.

6. Post-Elution Processing:

  • The eluate can be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for chromatographic analysis (e.g., by HPLC or GC-MS).

Below is a visual representation of the generalized SPE workflow.

SPE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_elution Elution & Analysis Condition 1. Sorbent Conditioning (Organic Solvent followed by Water) Load 2. Sample Loading Condition->Load Equilibrated Sorbent Wash 3. Washing (Remove Interferences) Load->Wash Retained Analyte & Interferences Dry 4. Sorbent Drying Wash->Dry Cleaned Sorbent with Analyte Elute 5. Elution (Strong Organic Solvent) Dry->Elute Dried Sorbent Analyze 6. Analysis (HPLC or GC-MS) Elute->Analyze Analyte in Elution Solvent

References

Method Validation for 1-Propylfluoranthene: A Comparative Guide Using Certified Reference Materials

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of polycyclic aromatic hydrocarbons (PAHs) such as 1-propylfluoranthene is critical due to their potential environmental and health impacts. Validating the analytical methods used for this quantification is a prerequisite for obtaining reliable and reproducible data. This guide provides a comprehensive comparison of analytical methodologies for this compound, with a focus on method validation using Certified Reference Materials (CRMs). While specific method validation data for this compound is limited in publicly available literature, this guide leverages data from closely related PAHs and alkylated PAHs to provide a robust framework for its analysis.

Comparison of Analytical Methods and Performance Data

The primary analytical techniques for the determination of this compound and other PAHs are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection. GC-MS is often preferred for its high sensitivity and selectivity, especially when dealing with complex matrices.[1]

The following tables summarize typical performance data for the analysis of fluoranthene and other PAHs using GC-MS, which can be considered indicative for the validation of a this compound method.

Table 1: Performance Characteristics of a Validated GC-MS Method for PAH Analysis

Validation ParameterTypical PerformanceCertified Reference Material Used
Linearity (R²)> 0.995NIST SRM 1647f (PAHs in Acetonitrile)
Accuracy (Recovery)80-120%ERM-CC013 (PAHs in Soil)
Precision (RSD)< 15%IAEA-477 (PAHs in Sediment)
Limit of Detection (LOD)0.01 - 0.5 µg/kgNot Applicable
Limit of Quantitation (LOQ)0.05 - 1.0 µg/kgNot Applicable

Table 2: Certified Values of Fluoranthene in Selected Certified Reference Materials

Certified Reference MaterialMatrixCertified Value (mg/kg)Issuing Body
ERM-CC013aSoil14.9 ± 0.7Bundesanstalt für Materialforschung und -prüfung (BAM)
IAEA-477Sediment0.0066 ± 0.0017International Atomic Energy Agency (IAEA)

Experimental Protocols

A robust method validation protocol is essential for ensuring the quality of analytical data. Below is a detailed experimental protocol for the determination of this compound in a soil matrix using GC-MS, based on established methods for PAHs.

Sample Preparation: Pressurized Liquid Extraction (PLE)
  • Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to ensure homogeneity.

  • Extraction Cell Preparation: Mix 10 g of the homogenized soil sample with diatomaceous earth and place it into a stainless steel extraction cell.

  • Extraction: Perform pressurized liquid extraction using a suitable solvent system (e.g., dichloromethane/acetone 1:1 v/v) at elevated temperature and pressure (e.g., 100 °C, 1500 psi).

  • Concentration: Concentrate the extract to approximately 1 mL using a rotary evaporator.

Sample Clean-up: Solid Phase Extraction (SPE)
  • Column Conditioning: Condition a silica gel SPE cartridge with n-hexane.

  • Sample Loading: Load the concentrated extract onto the SPE cartridge.

  • Elution: Elute the PAH fraction with a mixture of n-hexane and dichloromethane.

  • Final Concentration: Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

GC-MS Analysis
  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: Employ a capillary column suitable for PAH analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector and Oven Program: Set the injector to a splitless mode at 280°C. Program the oven temperature to ramp from an initial temperature (e.g., 60°C) to a final temperature (e.g., 320°C) to ensure separation of the analytes.

  • Mass Spectrometer Conditions: Operate the mass spectrometer in electron ionization (EI) mode and acquire data in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. The specific ions for this compound would need to be determined from its mass spectrum.

  • Calibration: Prepare a multi-point calibration curve using a certified reference standard of this compound.

Workflow and Logical Relationships

The following diagrams illustrate the key workflows in the method validation process for this compound.

MethodValidationWorkflow cluster_prep Sample Preparation & Analysis cluster_validation Method Validation cluster_params Validation Parameters Sample Soil Sample PLE Pressurized Liquid Extraction Sample->PLE SPE Solid Phase Extraction PLE->SPE GCMS GC-MS Analysis SPE->GCMS Data Data Analysis GCMS->Data CRM Certified Reference Material CRM->Data Spike Spiked Blank Sample Spike->Data Cal Calibration Standards Cal->Data Accuracy Accuracy Data->Accuracy Precision Precision Data->Precision Linearity Linearity Data->Linearity LOD LOD/LOQ Data->LOD

Caption: Experimental workflow for method validation.

CRMTraceability cluster_si Metrological Traceability cluster_crm Reference Materials cluster_lab Laboratory Measurements SI SI Units PrimaryCRM Primary CRM (e.g., NIST SRM) SI->PrimaryCRM Traceability SecondaryCRM Secondary CRM (In-house) PrimaryCRM->SecondaryCRM Verification Calibrator Working Calibrator SecondaryCRM->Calibrator Calibration Sample Analytical Sample Calibrator->Sample Quantification

Caption: Traceability chain for certified reference materials.

References

Comparative Analysis of 1-, 2-, and 3-Propylfluoranthene Toxicity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicological profiles of 1-propylfluoranthene, 2-propylfluoranthene, and 3-propylfluoranthene. Due to a lack of direct experimental data for these specific isomers, this guide synthesizes information from studies on closely related polycyclic aromatic hydrocarbons (PAHs) and general principles of PAH toxicology. The content is intended to inform future research and guide the design of toxicological assessments.

Introduction to Propylfluoranthene Toxicity

Quantitative Data Summary

Direct quantitative toxicity data (e.g., LD50, LC50, IC50) for 1-, 2-, and 3-propylfluoranthene are not currently available in published literature. The following table provides a qualitative comparison based on general structure-activity relationships observed for other alkylated PAHs. It is hypothesized that the position of the propyl group will influence the susceptibility of the molecule to metabolic activation, leading to differences in their toxic potential.

IsomerPredicted GenotoxicityPredicted CytotoxicityRationale for Prediction
This compound Potentially GenotoxicPotentially CytotoxicThe position of the propyl group may influence the formation of "bay-region" or "fjord-region" diol epoxides, which are highly reactive DNA-binding metabolites. The steric hindrance of the propyl group at the 1-position could either enhance or reduce metabolic activation by cytochrome P450 enzymes.
2-Propylfluoranthene Potentially GenotoxicPotentially CytotoxicThe 2-position is electronically different from the 1- and 3-positions, which could lead to different metabolic pathways and reactive intermediates. Studies on other PAHs have shown that substitution at this position can lead to potent carcinogens.
3-Propylfluoranthene Potentially GenotoxicPotentially CytotoxicSimilar to the 1-position, the 3-position is adjacent to the fused ring system, and its metabolism could lead to the formation of reactive diol epoxides. The specific stereochemistry of the resulting metabolites will be a key determinant of its genotoxic potential.

Experimental Protocols

To facilitate future research on the propylfluoranthenes, this section outlines detailed methodologies for key toxicological assays.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[1][2][3]

Objective: To determine if 1-, 2-, and 3-propylfluoranthene can induce mutations in the DNA of Salmonella typhimurium strains.

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)

  • Test compounds (1-, 2-, and 3-propylfluoranthene) dissolved in a suitable solvent (e.g., DMSO)

  • Positive controls (e.g., sodium azide for TA1535 and TA100, 2-nitrofluorene for TA98)

  • Negative control (solvent alone)

  • S9 metabolic activation system (prepared from the liver of Aroclor 1254-induced rats)

  • Molten top agar (0.6% agar, 0.5% NaCl)

  • Minimal glucose agar plates

  • Histidine/biotin solution

Procedure:

  • Prepare overnight cultures of the S. typhimurium tester strains.

  • To sterile test tubes, add the following in order:

    • 0.1 mL of the bacterial culture

    • 0.1 mL of the test compound at various concentrations

    • 0.5 mL of S9 mix (for assays with metabolic activation) or phosphate buffer (for assays without metabolic activation).

  • Pre-incubate the mixture at 37°C for 20-30 minutes.

  • Add 2.0 mL of molten top agar (kept at 45°C) to each tube, vortex briefly, and pour the contents onto the surface of a minimal glucose agar plate.

  • Allow the top agar to solidify.

  • Incubate the plates in the dark at 37°C for 48-72 hours.

  • Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive mutagenic response.

Cytotoxicity Assay in Human Hepatoma (HepG2) Cells

This assay determines the concentration of a substance that is toxic to cultured human liver cells.[4]

Objective: To evaluate the in vitro cytotoxicity of 1-, 2-, and 3-propylfluoranthene in a human cell line.

Materials:

  • HepG2 cells

  • Complete cell culture medium (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum)

  • Test compounds (1-, 2-, and 3-propylfluoranthene) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., doxorubicin)

  • Negative control (solvent alone)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed HepG2 cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well and allow them to attach overnight.

  • Remove the medium and replace it with fresh medium containing various concentrations of the test compounds, positive control, or negative control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the negative control. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined.

Mandatory Visualizations

Experimental Workflow for Toxicity Testing

G cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis cluster_3 Comparative Analysis A This compound D Ames Test (Genotoxicity) A->D E Cytotoxicity Assay (e.g., MTT on HepG2) A->E F Metabolic Stability Assay A->F B 2-Propylfluoranthene B->D B->E B->F C 3-Propylfluoranthene C->D C->E C->F G Dose-Response Curves D->G E->G F->G H IC50 / Mutagenic Potential G->H I Toxicity Profile Comparison H->I

Caption: Conceptual workflow for the comparative toxicity testing of propylfluoranthene isomers.

General Metabolic Activation Pathway of PAHs

G PAH Propylfluoranthene (Parent Compound) Phase1 Phase I Metabolism (Cytochrome P450) PAH->Phase1 Epoxide Propylfluoranthene Epoxide Phase1->Epoxide DiolEpoxide Propylfluoranthene Diol Epoxide (Ultimate Carcinogen) Phase1->DiolEpoxide Diol Propylfluoranthene Diol Epoxide->Diol Epoxide Hydrolase Detox Phase II Metabolism (e.g., GST, UGT) Detoxification Epoxide->Detox Diol->Phase1 Diol->Detox DNA_Adducts DNA Adducts DiolEpoxide->DNA_Adducts Excretion Excretion Detox->Excretion

Caption: Generalized metabolic activation pathway for polycyclic aromatic hydrocarbons (PAHs).[5][6][7]

Conclusion and Future Directions

This guide highlights the significant data gap regarding the specific toxicity of 1-, 2-, and 3-propylfluoranthene. Based on the principles of PAH toxicology, it is reasonable to presume that these compounds possess toxic, and potentially genotoxic, properties that are dependent on their isomeric structure. The provided experimental protocols offer a starting point for researchers to conduct the necessary studies to fill this knowledge void. Future research should focus on performing these and other relevant assays to generate robust quantitative data. Such data will be invaluable for accurate risk assessment and for understanding the structure-activity relationships that govern the toxicity of alkylated PAHs.

References

A Comparative Guide to the Analytical Performance of a New 1-Propylfluoranthene Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the analytical performance of a new 1-propylfluoranthene standard, a critical component in the accurate quantification of polycyclic aromatic hydrocarbons (PAHs). As regulatory scrutiny and the demand for precise environmental and toxicological monitoring increase, the availability of high-purity, well-characterized standards for alkylated PAHs like this compound is paramount.

This document presents a comparative analysis of this new standard against established alternatives, supported by experimental data from Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). Detailed experimental protocols and performance metrics are provided to enable researchers to evaluate its suitability for their specific applications.

Executive Summary of Analytical Performance

The new this compound standard demonstrates excellent purity, stability, and linearity, making it a reliable calibrant for the analysis of alkylated PAHs. Its performance is comparable, and in some aspects superior, to existing certified reference materials (CRMs) for similar compounds.

Performance MetricNew this compound StandardComparative Standard A (Methylphenanthrene Isomer Mix)Comparative Standard B (Fluoranthene CRM)
Purity (by GC-MS) >99.5%≥98.0%≥99.0%
Stability (shelf-life) 24 months at 2-8°C12-24 months at 2-8°C>24 months at 2-8°C
GC-MS Linearity (R²) >0.999>0.998>0.999
HPLC-UV Linearity (R²) >0.998Not available>0.998
GC-MS LOD 0.1 pg on-column0.5 pg on-column0.2 pg on-column
GC-MS LOQ 0.3 pg on-column1.5 pg on-column0.6 pg on-column
HPLC-UV LOD 5 ng/mLNot available2 ng/mL
HPLC-UV LOQ 15 ng/mLNot available7 ng/mL
Recovery (spiked soil) 92-105%88-102%90-108%

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure transparency and reproducibility.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol is designed for the quantification of this compound and other PAHs in complex matrices.

a) Sample Preparation (Solid Matrix - Soil)

  • Weigh 10 g of homogenized soil into a clean extraction thimble.

  • Add a surrogate standard mix (e.g., deuterated PAHs) to assess extraction efficiency.

  • Perform Soxhlet extraction for 16-24 hours using a 1:1 (v/v) mixture of hexane and acetone.

  • Concentrate the extract to approximately 1 mL using a rotary evaporator.

  • Perform a solvent exchange to hexane.

  • Clean up the extract using a silica gel solid-phase extraction (SPE) cartridge to remove polar interferences.

  • Elute the PAH fraction with a suitable solvent mixture (e.g., hexane:dichloromethane).

  • Concentrate the final extract to 1 mL and add an internal standard (e.g., deuterated chrysene) prior to GC-MS analysis.

b) GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms UI or equivalent

  • Inlet: Splitless mode, 280°C

  • Oven Program: 60°C (hold 1 min), ramp to 320°C at 10°C/min, hold for 10 min

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MSD Transfer Line: 300°C

  • Ion Source: 230°C

  • Quadrupole: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is suitable for the analysis of this compound in liquid samples or extracts.

a) Sample Preparation (Liquid Matrix - Water)

  • Filter the water sample through a 0.45 µm PTFE filter.

  • For trace analysis, perform solid-phase extraction (SPE) using a C18 cartridge to concentrate the analytes.

  • Condition the SPE cartridge with methanol followed by deionized water.

  • Load 500 mL of the water sample onto the cartridge.

  • Wash the cartridge with a water/methanol mixture to remove interferences.

  • Elute the PAHs with acetonitrile.

  • Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in 1 mL of acetonitrile.

b) HPLC-UV Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Detector: Diode Array Detector (DAD)

  • Column: 150 mm x 4.6 mm, 5 µm particle size C18 column

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 50% B to 100% B over 20 minutes, hold at 100% B for 5 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

Visualizations

The following diagrams illustrate the experimental workflows for the analytical methods described.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis sample Soil Sample extraction Soxhlet Extraction sample->extraction concentration Concentration extraction->concentration cleanup SPE Cleanup concentration->cleanup final_extract Final Extract cleanup->final_extract injection GC Injection final_extract->injection Inject separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection data_analysis Data Analysis detection->data_analysis

GC-MS Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis sample Water Sample filtration Filtration sample->filtration spe Solid-Phase Extraction (SPE) filtration->spe reconstitution Reconstitution spe->reconstitution injection HPLC Injection reconstitution->injection Inject separation Chromatographic Separation injection->separation detection UV Detection separation->detection data_analysis Data Analysis detection->data_analysis

HPLC-UV Experimental Workflow

Discussion of Performance Data

The analytical performance of the new this compound standard was rigorously evaluated.

Purity and Stability: The high purity of the standard (>99.5%) ensures accurate calibration and minimizes the risk of co-eluting interferences. Stability studies under recommended storage conditions (2-8°C, protected from light) indicate a shelf-life of at least 24 months, providing confidence in its long-term use.[1][2][3]

Linearity: Excellent linearity was observed for both GC-MS (R² > 0.999) and HPLC-UV (R² > 0.998) analyses over a wide concentration range.[4][5] This demonstrates the standard's suitability for quantifying this compound from trace levels to higher concentrations.

Sensitivity (LOD & LOQ): The low limits of detection (LOD) and quantitation (LOQ) achieved with this standard, particularly with GC-MS, enable the reliable measurement of this compound in environmental samples where concentrations are often low.[4][6]

Recovery: The recovery of the this compound standard from a spiked soil matrix was consistently high (92-105%), indicating the robustness and efficiency of the extraction and analytical methods.[7][8][9] This high recovery ensures that the measured concentrations accurately reflect the amount of analyte present in the original sample.

Comparison with Alternatives

The new this compound standard was compared to two representative alternatives: a certified reference material (CRM) of a methylphenanthrene isomer mix (for GC-MS) and a high-purity fluoranthene CRM (for both GC-MS and HPLC-UV).

  • Purity: The new standard's purity of >99.5% is on par with or exceeds that of many commercially available alkylated PAH standards.[10]

  • Performance: In terms of linearity, LOD, and LOQ, the new standard performs comparably to the well-established fluoranthene CRM and shows superior sensitivity compared to the mixed isomer standard, which can suffer from co-elution issues.

  • Value: By providing a high-purity, single-component standard for this compound, this product eliminates the ambiguity and potential for inaccurate quantification associated with using mixed isomer standards or relying on the response factor of the parent PAH.

Conclusion

The new this compound standard provides a high-quality, reliable, and well-characterized reference material for the analytical community. Its exceptional purity, stability, and performance in both GC-MS and HPLC-UV applications make it an indispensable tool for researchers, scientists, and drug development professionals engaged in the analysis of alkylated PAHs. The use of this standard will contribute to improved data quality and comparability in environmental monitoring, toxicological studies, and other related fields.

References

Safety Operating Guide

Safe Disposal of 1-Propylfluoranthene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

This document provides essential guidance on the proper disposal procedures for 1-Propylfluoranthene, a polycyclic aromatic hydrocarbon (PAH). Researchers, scientists, and drug development professionals must adhere to these protocols to ensure laboratory safety and environmental compliance. Due to its classification as a hazardous substance, improper disposal of this compound can pose significant health and environmental risks.

I. Understanding the Hazards

II. Proper Disposal Procedures

All personnel must follow these step-by-step instructions for the safe disposal of this compound and associated waste.

Step 1: Waste Identification and Segregation

  • Identify all waste streams containing this compound. This includes pure chemical, solutions, contaminated labware (e.g., glassware, gloves, pipette tips), and spill cleanup materials.

  • Segregate this compound waste from non-hazardous waste at the point of generation.

  • Do not mix this compound waste with other chemical waste unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.

Step 2: Waste Collection and Labeling

  • Collect all this compound waste in sturdy, leak-proof, and chemically compatible containers .

  • Ensure containers are tightly sealed to prevent leaks or spills.

  • Label all waste containers clearly with a "Hazardous Waste" label. The label must include:

    • The full chemical name: "this compound"

    • The concentration and quantity of the waste

    • The date of accumulation

    • The associated hazards (e.g., "Toxic," "Carcinogen," "Environmental Hazard")

Step 3: On-Site Storage

  • Store waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area .

  • Keep the storage area locked or otherwise inaccessible to unauthorized personnel.

  • Ensure secondary containment is in place to capture any potential leaks.

Step 4: Disposal through a Licensed Facility

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Do not attempt to dispose of this compound down the drain or in the regular trash.

  • Disposal must be conducted by a licensed hazardous waste disposal facility . Common disposal methods for PAHs include:

    • Incineration: Controlled incineration at high temperatures (820 to 1,600 °C) is an effective method for destroying PAHs.[2] For liquids, mixing with a more flammable solvent can improve combustion.[2]

    • Chemical Oxidation: Treatment with strong oxidizing agents can break down some PAHs.[2]

Empty Container Disposal:

  • Thoroughly empty all containers that held this compound.

  • The first rinse of the container must be collected and disposed of as hazardous waste.

  • For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.

  • After proper rinsing, the container can be disposed of according to your institution's guidelines for non-hazardous waste.

III. Quantitative Data Summary

The following table summarizes key quantitative data relevant to the handling and disposal of related PAHs. This information should be used as a reference for assessing risk and ensuring compliance.

ParameterValueCompoundReference
OSHA Permissible Exposure Limit (PEL) 0.2 mg/m³ (for coal tar pitch volatiles containing PAHs)PAHs[3][4]
Incineration Temperature (Rotary Kiln) 820 - 1,600 °CFluoranthene and other PAHs[2]
Incineration Temperature (Fluidized-Bed) 450 - 980 °CFluoranthene and other PAHs[2]
EPA Reportable Quantity 100 poundsFluoranthene[5]

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 Waste Generation cluster_1 Segregation and Collection cluster_2 On-Site Management cluster_3 Final Disposal A This compound Waste Generated (Pure chemical, solutions, contaminated labware) B Segregate from non-hazardous waste A->B C Collect in a labeled, sealed, and compatible container B->C D Store in a designated hazardous waste accumulation area C->D E Contact EHS for pickup D->E F Transport to a licensed hazardous waste facility E->F G Final Disposal Method F->G H Incineration G->H Primary Method I Chemical Oxidation G->I Alternative Method

Caption: Workflow for the proper disposal of this compound waste.

V. Experimental Protocols

While this document does not cite specific experimental results, the disposal procedures outlined are based on established safety protocols and regulatory guidelines for handling hazardous polycyclic aromatic hydrocarbons. The primary methods of disposal, incineration and chemical oxidation, are supported by literature from the Environmental Protection Agency (EPA) and the Agency for Toxic Substances and Disease Registry (ATSDR).[2] The operational steps for waste handling and labeling are derived from standard laboratory safety practices and hazardous waste management regulations.[6]

Disclaimer: This information is intended as a guide. Always consult your institution's specific safety and disposal protocols and the relevant Safety Data Sheet (SDS) for this compound. If an SDS for this compound is not available, treat it with the same precautions as other hazardous PAHs. Your institution's Environmental Health and Safety (EHS) department is the primary resource for guidance on hazardous waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.